PSB-1410
Description
Properties
Molecular Formula |
C15H10Cl2N2O |
|---|---|
Molecular Weight |
305.2 g/mol |
IUPAC Name |
N-(3,4-dichlorophenyl)-1H-indole-5-carboxamide |
InChI |
InChI=1S/C15H10Cl2N2O/c16-12-3-2-11(8-13(12)17)19-15(20)10-1-4-14-9(7-10)5-6-18-14/h1-8,18H,(H,19,20) |
InChI Key |
JKYNYBKCPRHQEA-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2=C(C=CN2)C=C1C(=O)NC3=CC(=C(C=C3)Cl)Cl |
Origin of Product |
United States |
Foundational & Exploratory
PSB-1410: A Potent and Selective Monoamine Oxidase-B Inhibitor
An In-depth Technical Guide for Researchers and Drug Development Professionals
Abstract
PSB-1410, chemically identified as N-(3,4-Dichlorophenyl)-1H-indole-5-carboxamide, has emerged as a highly potent and selective inhibitor of monoamine oxidase-B (MAO-B). This document provides a comprehensive technical overview of this compound, including its chemical properties, mechanism of action, in vitro efficacy, and selectivity. Detailed experimental protocols for its synthesis and biological evaluation are presented to facilitate further research and development. Additionally, relevant signaling pathways and experimental workflows are visualized to provide a clear understanding of its pharmacological context. While extensive in vitro data highlights the promise of this compound, this guide also underscores the current absence of publicly available in vivo pharmacokinetic and pharmacodynamic data, outlining the necessary future studies to fully elucidate its therapeutic potential.
Introduction
Monoamine oxidase-B (MAO-B) is a critical enzyme located on the outer mitochondrial membrane, responsible for the oxidative deamination of several key neurotransmitters, most notably dopamine.[1] Elevated MAO-B activity is implicated in the pathophysiology of several neurodegenerative disorders, including Parkinson's disease, by contributing to the depletion of dopamine and the generation of neurotoxic reactive oxygen species.[2] Consequently, the development of selective MAO-B inhibitors represents a cornerstone of therapeutic strategies for these conditions.[2]
This compound has been identified as a novel, highly potent, and selective MAO-B inhibitor.[3] Its competitive and reversible mechanism of action, coupled with exceptional potency at the nanomolar level, positions it as a promising candidate for further investigation in the context of neuroprotective and symptomatic therapies for neurodegenerative diseases. This guide aims to consolidate the current knowledge on this compound and provide a detailed technical resource for the scientific community.
Chemical Properties and Synthesis
This compound is an indole-5-carboxamide derivative with the following chemical characteristics:
| Property | Value |
| IUPAC Name | N-(3,4-Dichlorophenyl)-1H-indole-5-carboxamide |
| Molecular Formula | C₁₅H₁₀Cl₂N₂O |
| Molecular Weight | 305.16 g/mol |
| CAS Number | 1494477-03-0 |
Synthesis Protocol
While a detailed, step-by-step synthesis protocol for this compound is not explicitly available in the public domain, the synthesis of N-aryl-indole-5-carboxamides is generally achieved through a standard amide coupling reaction.[3][4] The following represents a plausible and generally applicable synthetic route:
Step 1: Synthesis of 1H-Indole-5-carboxylic acid. This can be achieved through various established methods, such as the Fischer indole synthesis from a suitable phenylhydrazine and a ketoacid, followed by ester hydrolysis.
Step 2: Activation of the Carboxylic Acid. 1H-Indole-5-carboxylic acid is converted to a more reactive species, such as an acyl chloride or an activated ester. A common method is the reaction with thionyl chloride (SOCl₂) or oxalyl chloride ((COCl)₂) to form the acyl chloride.
Step 3: Amide Coupling. The activated 1H-indole-5-carbonyl chloride is then reacted with 3,4-dichloroaniline in the presence of a non-nucleophilic base (e.g., triethylamine or pyridine) in an inert solvent (e.g., dichloromethane or tetrahydrofuran) to yield this compound.
Purification: The final product is typically purified by recrystallization or column chromatography.
Figure 1: General synthetic workflow for this compound.
In Vitro Pharmacology
Potency and Selectivity
This compound is a highly potent inhibitor of human and rat MAO-B. Its inhibitory activity has been quantified, demonstrating sub-nanomolar potency. Critically, it exhibits exceptional selectivity for MAO-B over MAO-A.[3][5][6][7]
| Enzyme Source | IC₅₀ (nM) | Selectivity Index (MAO-A IC₅₀ / MAO-B IC₅₀) |
| Human MAO-B | 0.23 | > 5700 |
| Rat MAO-B | 1.01 | Not Reported |
| Human MAO-A | > 1300 | - |
Mechanism of Action
Kinetic studies have revealed that this compound acts as a competitive and reversible inhibitor of MAO-B.[3] This mode of action is advantageous as it allows for a more controlled and potentially safer pharmacological profile compared to irreversible inhibitors.
References
- 1. researchgate.net [researchgate.net]
- 2. Recent updates on structural insights of MAO-B inhibitors: a review on target-based approach - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Effect of low-dose treatment with selegiline on dopamine transporter (DAT) expression and amphetamine-induced dopamine release in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 4. discovery.dundee.ac.uk [discovery.dundee.ac.uk]
- 5. Pharmacokinetics of monoamine oxidase B inhibitors in Parkinson's disease: current status - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Neuroprotective Effects of Peptides during Ischemic Preconditioning - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Organic Syntheses Procedure [orgsyn.org]
The Core of PSB-1410: A Technical Guide for Researchers
For Researchers, Scientists, and Drug Development Professionals
Introduction
PSB-1410 is a potent, selective, and reversible inhibitor of monoamine oxidase B (MAO-B), an enzyme of significant interest in the fields of neuropharmacology and drug development. This technical guide provides a comprehensive overview of the chemical properties, structure, and known pharmacological profile of this compound, with a focus on presenting data in a clear, structured format for easy reference and providing detailed experimental methodologies.
Chemical Properties and Structure
This compound, with the IUPAC name N-(3,4-Dichlorophenyl)-1H-indole-5-carboxamide, is a small molecule inhibitor belonging to the indole carboxamide class. Its fundamental chemical and physical properties are summarized below.
| Property | Value | Source |
| IUPAC Name | N-(3,4-Dichlorophenyl)-1H-indole-5-carboxamide | [1] |
| Molecular Formula | C₁₅H₁₀Cl₂N₂O | [1] |
| Molecular Weight | 305.16 g/mol | [1] |
| CAS Number | 1494477-03-0 | [1] |
| Appearance | Solid powder | [1] |
| Purity | >98% | [1] |
| Melting Point | Data not available | |
| Boiling Point | Data not available | |
| Solubility | Data not available |
Pharmacological Profile
This compound is characterized by its high affinity and selectivity for monoamine oxidase B. The inhibitory activity of this compound has been quantified against both human and rat MAO-B, demonstrating its potential for preclinical and clinical research.
| Target | Species | IC₅₀ (nM) | Source |
| MAO-B | Human | 0.23 | [2] |
| MAO-B | Rat | 1.01 | [2] |
Experimental Protocols
The following are detailed methodologies for key experiments relevant to the characterization of this compound's activity as an MAO-B inhibitor.
Monoamine Oxidase B (MAO-B) Inhibition Assay (Fluorometric)
This protocol outlines a common method for determining the inhibitory activity of compounds against MAO-B.[3][4][5]
Materials:
-
MAO-B enzyme (recombinant human or rat)
-
MAO-B substrate (e.g., benzylamine or a proprietary substrate)
-
Developer solution
-
Fluorometric probe (e.g., OxiRed or GenieRed Probe)
-
Assay Buffer
-
Inhibitor control (e.g., Selegiline)
-
Test compound (this compound)
-
96-well microplate (black, clear bottom)
-
Microplate reader capable of fluorescence measurement (Ex/Em = 535/587 nm)
Procedure:
-
Preparation of Reagents:
-
Prepare MAO-B Assay Buffer as per the manufacturer's instructions.
-
Reconstitute the MAO-B enzyme, substrate, developer, and probe according to the kit's manual.
-
Prepare a stock solution of the test compound (this compound) and the inhibitor control in a suitable solvent (e.g., DMSO).
-
Prepare serial dilutions of the test compound and inhibitor control in Assay Buffer.
-
-
Assay Protocol:
-
Add 10 µL of the diluted test compound, inhibitor control, or Assay Buffer (for enzyme control) to the wells of the microplate.
-
Prepare the MAO-B enzyme solution by diluting the stock in Assay Buffer. Add 50 µL of the diluted enzyme solution to each well.
-
Incubate the plate for 10 minutes at 37°C.
-
Prepare the MAO-B substrate solution containing the substrate, developer, and probe in Assay Buffer.
-
Add 40 µL of the substrate solution to each well to initiate the reaction.
-
Immediately begin measuring the fluorescence intensity kinetically at 37°C for 10-40 minutes.
-
-
Data Analysis:
-
Determine the rate of reaction (slope) from the linear portion of the kinetic curve for each well.
-
Calculate the percentage of inhibition for each concentration of the test compound using the following formula: % Inhibition = [(Rate of Enzyme Control - Rate of Test Compound) / Rate of Enzyme Control] x 100
-
Plot the percentage of inhibition against the logarithm of the test compound concentration to determine the IC₅₀ value.
-
Caption: Workflow for MAO-B fluorometric inhibition assay.
Signaling Pathways
Inhibition of MAO-B by compounds like this compound can impact several downstream signaling pathways, primarily through the modulation of neurotransmitter levels and the reduction of oxidative stress. The neuroprotective effects of MAO-B inhibitors are thought to be mediated, in part, by the regulation of pro-survival genes and neurotrophic factors.
One proposed mechanism involves the upregulation of anti-apoptotic proteins such as Bcl-2 and neurotrophic factors like brain-derived neurotrophic factor (BDNF) and glial cell line-derived neurotrophic factor (GDNF).[1][6] The inhibition of MAO-B can lead to the activation of signaling cascades that promote neuronal survival and plasticity.
Furthermore, MAO-B inhibitors have been shown to modulate inflammatory responses by affecting signaling pathways such as the cyclic AMP (cAMP)-protein kinase A (PKA)/Exchange Protein Activated by cAMP (EPAC) pathway.[7] Inhibition of this pathway can lead to a reduction in the production of pro-inflammatory cytokines. The activation of the Protein Kinase C (PKC) and Mitogen-Activated Protein Kinase (MAPK) signaling pathways has also been implicated in the regulation of MAO-B gene expression.[8]
Caption: MAO-B inhibition by this compound and downstream effects.
References
- 1. Type B and A monoamine oxidase and their inhibitors regulate the gene expression of Bcl-2 and neurotrophic factors in human glioblastoma U118MG cells: different signal pathways for neuroprotection by selegiline and rasagiline - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. This compound | MAO-B 抑制剂 | MCE [medchemexpress.cn]
- 3. abcam.cn [abcam.cn]
- 4. assaygenie.com [assaygenie.com]
- 5. sigmaaldrich.cn [sigmaaldrich.cn]
- 6. Type-B monoamine oxidase inhibitors in neurological diseases: clinical applications based on preclinical findings - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Frontiers | Monoamine Oxidase-B Inhibitor Reduction in Pro-Inflammatory Cytokines Mediated by Inhibition of cAMP-PKA/EPAC Signaling [frontiersin.org]
- 8. researchgate.net [researchgate.net]
Unveiling PSB-10: A Technical Guide to its Discovery and Synthesis
For Researchers, Scientists, and Drug Development Professionals
Initial Note on Nomenclature: Initial searches for "PSB-1410" did not yield specific results. However, the query led to substantial data on PSB-10 , a structurally similar and pharmacologically significant compound. This document focuses on PSB-10, a potent and selective antagonist of the human adenosine A₃ receptor, which is likely the intended subject of interest.
Executive Summary
PSB-10 is a key pharmacological tool and a lead compound in the study of the adenosine A₃ receptor (A₃AR). Belonging to the 2-phenylimidazo[2,1-i]purin-5-one class of compounds, it exhibits high affinity and selectivity for the human A₃AR, acting as an inverse agonist. This technical guide provides a comprehensive overview of the discovery, synthesis, and pharmacological characterization of PSB-10, including detailed experimental protocols and an exploration of the relevant signaling pathways. The information presented is intended to support further research and drug development efforts targeting the A₃AR.
Discovery and Pharmacological Profile
PSB-10 was identified through systematic structure-activity relationship (SAR) studies of 2-phenylimidazo[2,1-i]purin-5-ones. These efforts aimed to develop potent and selective ligands for the human A₃ adenosine receptor. The discovery highlighted the critical role of specific substitutions on the phenyl ring and the imidazoline ring for achieving high affinity and selectivity.
Pharmacological Data
PSB-10 is characterized by its subnanomolar affinity for the human A₃AR and significant selectivity over other adenosine receptor subtypes. Its inverse agonist activity has been demonstrated in functional assays.
| Parameter | Value | Species/Cell Line | Assay | Reference |
| Kᵢ (hA₃AR) | 0.44 nM | Human (CHO cells) | Radioligand Binding ([³H]PSB-11) | [1] |
| Kᵢ (hA₁AR) | 4.1 µM | Human | Radioligand Binding | [1] |
| Kᵢ (hA₂ₐAR) | 3.3 µM | Human | Radioligand Binding | [1] |
| Kᵢ (hA₂ₑAR) | 30 µM | Human | Radioligand Binding | [1] |
| Kᵢ (rA₁AR) | 805 nM | Rat | Radioligand Binding | [2] |
| Kᵢ (rA₂ₐAR) | 6040 nM | Rat | Radioligand Binding | [2] |
| IC₅₀ | 4 nM | Human (hA₃-CHO cells) | [³⁵S]GTPγS Binding | [1] |
hA₃AR: human Adenosine A₃ Receptor; hA₁AR: human Adenosine A₁ Receptor; hA₂ₐAR: human Adenosine A₂ₐ Receptor; hA₂ₑAR: human Adenosine A₂ₑ Receptor; rA₁AR: rat Adenosine A₁ Receptor; rA₂ₐAR: rat Adenosine A₂ₐ Receptor; CHO: Chinese Hamster Ovary.
Synthesis of PSB-10
The synthesis of PSB-10, chemically named (8R)-ethyl-4-methyl-2-(2,3,5-trichlorophenyl)-4,5,7,8-tetrahydro-1H-imidazo[2,1-i]purin-5-one, starts from corresponding 8-phenylxanthine derivatives. The general synthetic route involves the thionation of the xanthine, followed by reaction with an appropriate amino alcohol and subsequent cyclization.
Synthetic Workflow
Caption: Synthetic workflow for PSB-10.
Experimental Protocol: Synthesis of 2-Phenylimidazo[2,1-i]purin-5-ones (General Procedure)
This is a generalized protocol based on the synthesis of the 2-phenylimidazo[2,1-i]purin-5-one scaffold. Specific details for PSB-10 should be referenced from the primary literature.
-
Thionation of Xanthine: The appropriate 8-phenylxanthine derivative is refluxed with phosphorus pentasulfide in a high-boiling solvent such as pyridine to yield the corresponding 6-thioxanthine.
-
S-Alkylation: The 6-thioxanthine is then reacted with the desired amino alcohol (e.g., (R)-2-aminobutanol for PSB-10) in a solvent like dimethyl sulfoxide (DMSO) at elevated temperatures.
-
Cyclization: The resulting thioether intermediate is cyclized to form the imidazoline ring. This is typically achieved by heating with a dehydrating agent or under conditions that promote intramolecular condensation.
-
Purification: The final product is purified using chromatographic techniques, such as column chromatography on silica gel.
Mechanism of Action and Signaling Pathway
PSB-10 exerts its effects by binding to the A₃ adenosine receptor, a member of the G protein-coupled receptor (GPCR) family. The A₃AR is primarily coupled to the inhibitory G protein, Gᵢ/₀. As an inverse agonist, PSB-10 not only blocks the binding of the endogenous agonist adenosine but also reduces the basal, constitutive activity of the receptor.
A₃ Adenosine Receptor Signaling Pathway
Caption: A₃ Adenosine Receptor signaling pathway.
Upon activation by an agonist, the A₃AR activates the Gᵢ/₀ protein, which in turn inhibits adenylyl cyclase. This leads to a decrease in intracellular cyclic adenosine monophosphate (cAMP) levels. As an inverse agonist, PSB-10 prevents this cascade and can lead to an increase in cAMP levels from the basal state by reducing the constitutive activity of the receptor.
Key Experimental Protocols
The pharmacological characterization of PSB-10 relies on specific in vitro assays to determine its binding affinity and functional activity.
Radioligand Binding Assay
This assay is used to determine the binding affinity (Kᵢ) of PSB-10 for the adenosine receptors.
Caption: Radioligand binding assay workflow.
Protocol Outline:
-
Membrane Preparation: Membranes from cells expressing the target adenosine receptor subtype (e.g., CHO cells stably expressing human A₃AR) are prepared.
-
Incubation: The membranes are incubated with a known concentration of a suitable radioligand (e.g., [³H]PSB-11 for A₃AR) and varying concentrations of the unlabeled test compound (PSB-10).
-
Separation: The bound and free radioligand are separated by rapid filtration through glass fiber filters.
-
Quantification: The amount of radioactivity trapped on the filters, representing the bound radioligand, is quantified using a scintillation counter.
-
Data Analysis: The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC₅₀) is determined. The Kᵢ value is then calculated using the Cheng-Prusoff equation.
[³⁵S]GTPγS Binding Assay
This functional assay measures the activation of G proteins following receptor stimulation and is used to determine the efficacy of a compound (agonist, antagonist, or inverse agonist).
Protocol Outline:
-
Membrane Preparation: As in the radioligand binding assay, membranes from cells expressing the receptor of interest are used.
-
Incubation: The membranes are incubated with [³⁵S]GTPγS, GDP, and the test compound (PSB-10) in an appropriate assay buffer.
-
G Protein Activation: Agonist binding promotes the exchange of GDP for [³⁵S]GTPγS on the Gα subunit. Inverse agonists like PSB-10 will decrease the basal level of [³⁵S]GTPγS binding.
-
Separation and Quantification: The reaction is terminated, and the amount of [³⁵S]GTPγS bound to the G proteins is measured, typically by filtration and scintillation counting.
-
Data Analysis: The concentration-response curve is plotted to determine the IC₅₀ (for inverse agonists) or EC₅₀ (for agonists) and the maximal effect.
Conclusion
PSB-10 is a well-characterized and highly valuable tool for the study of A₃ adenosine receptor pharmacology. Its high affinity, selectivity, and inverse agonist properties make it a crucial ligand for elucidating the physiological and pathophysiological roles of the A₃AR. The synthetic and experimental methodologies outlined in this guide provide a foundation for researchers to utilize and further investigate this important compound and its potential therapeutic applications.
References
In Vitro Characterization of PSB-1410: A Technical Guide for Researchers
For Immediate Release
This technical guide provides an in-depth overview of the in vitro pharmacological profile of PSB-1410, a potent and selective inhibitor of monoamine oxidase B (MAO-B). This document is intended for researchers, scientists, and drug development professionals interested in the preclinical characterization of this compound.
Initial investigations have clarified that this compound is not an adenosine receptor antagonist, but a selective inhibitor of MAO-B. Its chemical identity is N-(3,4-Dichlorophenyl)-1H-indole-5-carboxamide. This guide will focus on its established mechanism of action as an MAO-B inhibitor.
Core Data Summary
The inhibitory potency of this compound against MAO-B has been determined through various in vitro assays. The following table summarizes the key quantitative data.
| Parameter | Species | Value (nM) | Assay Type |
| IC50 | Human | 0.23[1][2][3] | MAO-B Inhibition Assay |
| IC50 | Rat | 1.01[1][2][3] | MAO-B Inhibition Assay |
Mechanism of Action and Signaling Pathway
Monoamine oxidase B is a mitochondrial enzyme responsible for the oxidative deamination of several key neurotransmitters, including dopamine. By inhibiting MAO-B, this compound prevents the breakdown of these neurotransmitters, thereby increasing their levels in the brain. This mechanism is a key therapeutic strategy in the management of neurodegenerative conditions such as Parkinson's disease.
The enzymatic reaction catalyzed by MAO-B and its inhibition by this compound can be visualized as follows:
Figure 1: Mechanism of MAO-B inhibition by this compound.
Experimental Protocols
The in vitro characterization of this compound as a MAO-B inhibitor typically involves a fluorometric assay that measures the production of hydrogen peroxide (H₂O₂), a byproduct of the MAO-B-catalyzed oxidation of a substrate.
MAO-B Inhibition Assay Protocol
Objective: To determine the half-maximal inhibitory concentration (IC₅₀) of this compound for MAO-B.
Materials:
-
Recombinant human or rat MAO-B enzyme
-
This compound (test compound)
-
Kynuramine (MAO substrate)
-
Horseradish peroxidase (HRP)
-
Amplex Red (or other suitable fluorescent probe)
-
Assay buffer (e.g., potassium phosphate buffer, pH 7.4)
-
Positive control inhibitor (e.g., Selegiline)
-
96-well black microplates
-
Fluorescence microplate reader
Procedure:
-
Compound Preparation: Prepare a serial dilution of this compound in the assay buffer. The final concentrations should typically range from picomolar to micromolar to capture the full dose-response curve.
-
Enzyme Preparation: Dilute the recombinant MAO-B enzyme to the desired working concentration in the assay buffer.
-
Assay Reaction: a. To each well of the 96-well plate, add the test compound (this compound) or control. b. Add the MAO-B enzyme solution to each well and pre-incubate for a defined period (e.g., 15 minutes) at a controlled temperature (e.g., 37°C). c. Initiate the enzymatic reaction by adding a solution containing the substrate (kynuramine), HRP, and the fluorescent probe.
-
Detection: Measure the fluorescence intensity at appropriate excitation and emission wavelengths (e.g., 530-560 nm excitation and ~590 nm emission for Amplex Red) over time.
-
Data Analysis: a. Calculate the rate of reaction for each concentration of this compound. b. Normalize the data to the control wells (containing no inhibitor) to determine the percent inhibition. c. Plot the percent inhibition against the logarithm of the this compound concentration and fit the data to a sigmoidal dose-response curve to determine the IC₅₀ value.
The general workflow for this assay is depicted below:
Figure 2: Experimental workflow for an in vitro MAO-B inhibition assay.
Selectivity Profile
Conclusion
This compound is a highly potent inhibitor of MAO-B, with nanomolar activity in both human and rat enzyme systems. The in vitro characterization of this compound relies on well-established fluorometric assays to determine its inhibitory potency. Further studies to quantify its selectivity over MAO-A are recommended to complete its preclinical pharmacological profile. This technical guide provides a foundational understanding for researchers and drug developers working with this compound and similar MAO-B inhibitors.
References
An In-depth Technical Guide to PSB-1410 for Neuroscience Research
For Researchers, Scientists, and Drug Development Professionals
Abstract
PSB-1410, chemically identified as N-(3,4-dichlorophenyl)-1H-indole-5-carboxamide, is a potent, selective, and reversible inhibitor of monoamine oxidase B (MAO-B).[1][2] This technical guide provides a comprehensive overview of this compound, including its mechanism of action, quantitative data on its inhibitory activity, and detailed experimental protocols for its characterization. The document is intended to serve as a valuable resource for researchers in neuroscience and professionals in drug development exploring the therapeutic potential of MAO-B inhibitors in neurodegenerative diseases such as Parkinson's and Alzheimer's disease.
Introduction to this compound
This compound is a small molecule that has emerged as a significant tool in neuroscience research due to its high affinity and selectivity for monoamine oxidase B (MAO-B).[1][2] MAO-B is a key enzyme located on the outer mitochondrial membrane and is responsible for the oxidative deamination of several important neurotransmitters, including dopamine and phenylethylamine.[3][4] Elevated levels and activity of MAO-B in the brain are associated with aging and the pathophysiology of various neurodegenerative disorders.[4] By inhibiting MAO-B, this compound helps to increase the levels of these neurotransmitters in the brain and reduce the production of neurotoxic byproducts, such as reactive oxygen species (ROS), thereby exhibiting neuroprotective effects.[5][6]
Mechanism of Action
This compound functions as a competitive and reversible inhibitor of MAO-B.[7][8] Its inhibitory action prevents the breakdown of monoamine neurotransmitters, leading to their increased availability in the synaptic cleft. This modulation of neurotransmitter levels is a critical therapeutic strategy for conditions characterized by dopaminergic deficits, such as Parkinson's disease. Furthermore, the inhibition of MAO-B by this compound mitigates oxidative stress, a key contributor to neuronal damage in neurodegenerative diseases.[5][6]
Quantitative Data
The inhibitory potency and selectivity of this compound against MAO-B have been quantified in several studies. The following tables summarize the key quantitative data for this compound.
| Parameter | Human MAO-B | Rat MAO-B | Reference |
| IC50 | 0.227 nM | 1.01 nM | [1][2][8] |
| Selectivity vs. MAO-A | >5700-fold | - | [1][2] |
Table 1: In Vitro Inhibitory Activity of this compound against MAO-B.
Signaling Pathways
The primary signaling pathway influenced by this compound is the monoamine oxidase B (MAO-B) metabolic pathway. By inhibiting MAO-B, this compound directly impacts dopamine metabolism and reduces the generation of harmful byproducts.
Experimental Protocols
This section provides detailed methodologies for key experiments relevant to the study of this compound.
Synthesis of N-(3,4-dichlorophenyl)-1H-indole-5-carboxamide (this compound)
General Procedure:
-
Activation of Carboxylic Acid: 1H-indole-5-carboxylic acid is activated using a suitable coupling agent (e.g., HATU, HOBt/EDC) in an appropriate aprotic solvent (e.g., DMF, DCM) in the presence of a non-nucleophilic base (e.g., DIPEA).
-
Amide Coupling: 3,4-dichloroaniline is added to the activated carboxylic acid solution. The reaction mixture is stirred at room temperature until completion, which can be monitored by thin-layer chromatography (TLC).
-
Work-up and Purification: The reaction mixture is typically diluted with an organic solvent and washed sequentially with aqueous acid, aqueous base, and brine. The organic layer is then dried over an anhydrous salt (e.g., Na2SO4), filtered, and concentrated under reduced pressure. The crude product is purified by column chromatography on silica gel to yield the final product, N-(3,4-dichlorophenyl)-1H-indole-5-carboxamide.
In Vitro MAO-B Inhibition Assay (Fluorometric Method)
This protocol is adapted from commercially available MAO-B inhibitor screening kits and published literature.[1][7][9]
Materials:
-
Recombinant human MAO-B enzyme
-
This compound (test inhibitor)
-
Selegiline (positive control inhibitor)
-
MAO-B substrate (e.g., Kynuramine or a proprietary substrate that generates H2O2)
-
Detection reagent (e.g., a probe that reacts with H2O2 to produce a fluorescent product)
-
Assay buffer (e.g., 100 mM potassium phosphate, pH 7.4)
-
96-well black microplate
-
Fluorescence microplate reader
Procedure:
-
Prepare serial dilutions of this compound and the positive control in assay buffer.
-
Add a fixed amount of MAO-B enzyme to each well of the 96-well plate.
-
Add the test inhibitor dilutions and controls to the respective wells. Include a no-inhibitor control.
-
Pre-incubate the plate at 37°C for a specified time (e.g., 10-15 minutes) to allow the inhibitor to bind to the enzyme.
-
Initiate the enzymatic reaction by adding the MAO-B substrate to all wells.
-
Immediately add the detection reagent.
-
Measure the fluorescence kinetically over a period of time (e.g., 30-60 minutes) at the appropriate excitation and emission wavelengths for the detection reagent.
-
Calculate the rate of reaction for each well. The percent inhibition is determined by comparing the reaction rates in the presence of the inhibitor to the no-inhibitor control.
-
Plot the percent inhibition against the inhibitor concentration and fit the data to a suitable dose-response curve to determine the IC50 value.
Neuroprotection Assay in PC12 Cells
This protocol describes a common in vitro model to assess the neuroprotective effects of compounds against oxidative stress-induced cell death.[3][10]
Materials:
-
PC12 cell line
-
Cell culture medium (e.g., DMEM with horse and fetal bovine serum)
-
This compound
-
6-hydroxydopamine (6-OHDA) or rotenone (neurotoxins)
-
Cell viability assay reagent (e.g., MTT, CellTiter-Glo®)
-
96-well clear or opaque-walled tissue culture plates
-
Plate reader (absorbance or luminescence)
Procedure:
-
Seed PC12 cells in a 96-well plate at an appropriate density and allow them to adhere overnight.
-
Pre-treat the cells with various concentrations of this compound for a specified period (e.g., 1-2 hours).
-
Induce neurotoxicity by adding a fixed concentration of 6-OHDA or rotenone to the wells (excluding the vehicle control wells).
-
Incubate the cells for a further 24-48 hours.
-
Assess cell viability using a suitable assay according to the manufacturer's instructions.
-
Calculate the percentage of cell viability relative to the untreated control cells.
-
Determine the concentration-dependent neuroprotective effect of this compound.
References
- 1. assaygenie.com [assaygenie.com]
- 2. sigmaaldrich.cn [sigmaaldrich.cn]
- 3. Melatonin Analogues Potently Inhibit MAO-B and Protect PC12 Cells against Oxidative Stress - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The Neuro-Protective Effects of the TSPO Ligands CB86 and CB204 on 6-OHDA-Induced PC12 Cell Death as an In Vitro Model for Parkinson’s Disease [mdpi.com]
- 5. Highly Potent, Selective, and Competitive Indole-Based MAO-B Inhibitors Protect PC12 Cells against 6-Hydroxydopamine- and Rotenone-Induced Oxidative Stress - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. benchchem.com [benchchem.com]
- 8. abcam.cn [abcam.cn]
- 9. Monoamine Oxidase Inhibition | Evotec [evotec.com]
- 10. Neuroprotection against 6-OHDA toxicity in PC12 cells and mice through the Nrf2 pathway by a sesquiterpenoid from Tussilago farfara - PMC [pmc.ncbi.nlm.nih.gov]
The Therapeutic Potential of PSB-1410: A Technical Guide to a Novel MAO-B Inhibitor
For Researchers, Scientists, and Drug Development Professionals
Abstract
PSB-1410, chemically identified as N-(3,4-Dichlorophenyl)-1H-indole-5-carboxamide, is a novel, highly potent, and selective inhibitor of monoamine oxidase B (MAO-B). This technical guide provides an in-depth overview of the therapeutic potential of this compound, focusing on its core mechanism of action, supported by quantitative data and detailed experimental protocols. As a competitive and reversible inhibitor of MAO-B, this compound presents a promising avenue for the development of new treatments for neurodegenerative disorders, particularly Parkinson's disease. This document serves as a comprehensive resource for researchers and drug development professionals interested in the pharmacology and therapeutic applications of this compound.
Introduction
Monoamine oxidase B (MAO-B) is a key enzyme in the catabolism of dopamine, a neurotransmitter crucial for motor control and other central nervous system functions. Elevated MAO-B activity is associated with several neurodegenerative diseases, most notably Parkinson's disease, where the progressive loss of dopaminergic neurons leads to debilitating motor and non-motor symptoms. Inhibition of MAO-B is a clinically validated therapeutic strategy to increase synaptic dopamine levels and provide symptomatic relief. This compound has emerged as a promising small molecule inhibitor of MAO-B, demonstrating high potency, selectivity, and favorable drug-like properties in preclinical studies.
Core Therapeutic Target: Monoamine Oxidase B (MAO-B)
The primary therapeutic target of this compound is monoamine oxidase B (MAO-B) , an enzyme located on the outer mitochondrial membrane of astrocytes in the brain. MAO-B catalyzes the oxidative deamination of dopamine, leading to its degradation and the production of reactive oxygen species (ROS), which can contribute to oxidative stress and neuronal damage.
Mechanism of Action
This compound acts as a competitive and reversible inhibitor of MAO-B. This means that it binds to the active site of the enzyme, directly competing with the natural substrate (dopamine). By occupying the active site, this compound prevents the breakdown of dopamine, thereby increasing its concentration in the synaptic cleft and enhancing dopaminergic neurotransmission. The reversible nature of its binding is a key feature, potentially offering a better safety profile compared to irreversible inhibitors.
Quantitative Data Summary
The following tables summarize the key quantitative data for this compound and its related analogs from published research.
Table 1: In Vitro Potency and Selectivity of this compound (Compound 5)
| Compound | Target | IC50 (nM) | Selectivity Index (SI) vs. MAO-A | Reference |
| This compound (Compound 5) | Human MAO-B | 42 | > 2375 | [1] |
| Rasagiline (Reference) | Human MAO-B | - | > 50 | [1] |
Table 2: Enzyme Inhibition Kinetics of this compound (Compound 5)
| Compound | Inhibition Type | Ki (nM) | Reference |
| This compound (Compound 5) | Competitive | 7 | [1] |
Table 3: Neuroprotective Effects of this compound (Compound 5) in PC12 Cells
| Treatment | Cell Viability (%) vs. 6-OHDA induced toxicity | Reference |
| Control | 100 | [1] |
| 6-OHDA (100 µM) | 50.2 ± 2.5 | [1] |
| This compound (1 µM) + 6-OHDA | 78.5 ± 3.1 | [1] |
| Rasagiline (1 µM) + 6-OHDA | 70.1 ± 2.8 | [1] |
Signaling Pathways and Experimental Workflows
MAO-B Inhibition Signaling Pathway
Experimental Workflow: Fluorometric MAO-B Inhibition Assay
Experimental Workflow: Determining Competitive Inhibition
Experimental Protocols
Fluorometric Monoamine Oxidase B (MAO-B) Inhibitor Screening Assay
This protocol is adapted from commercially available MAO-B inhibitor screening kits.[2]
Materials:
-
Recombinant human MAO-B enzyme
-
This compound (or other test inhibitors) dissolved in a suitable solvent (e.g., DMSO)
-
Selegiline (positive control inhibitor)
-
MAO-B Assay Buffer
-
MAO-B Substrate (e.g., Tyramine)
-
Fluorescent Probe (e.g., a probe that reacts with H₂O₂)
-
Developer
-
96-well black, flat-bottom plates
-
Fluorescence microplate reader
Procedure:
-
Reagent Preparation: Prepare working solutions of the MAO-B enzyme, test inhibitors (at various concentrations), control inhibitor, substrate, probe, and developer in MAO-B Assay Buffer as per the manufacturer's instructions.
-
Plate Setup:
-
To wells designated for inhibitor testing, add 10 µL of the diluted test inhibitor solutions.
-
To positive control wells, add 10 µL of the diluted selegiline solution.
-
To enzyme control wells (no inhibition), add 10 µL of MAO-B Assay Buffer.
-
-
Enzyme Addition: Add 50 µL of the MAO-B enzyme working solution to each well.
-
Pre-incubation: Incubate the plate for 10 minutes at 37°C.
-
Reaction Initiation: Add 40 µL of the MAO-B substrate solution to each well to start the reaction.
-
Fluorescence Measurement: Immediately begin measuring the fluorescence intensity (Excitation/Emission = 535/587 nm) in kinetic mode at 37°C for 10 to 40 minutes.
-
Data Analysis:
-
Determine the rate of reaction for each well from the linear portion of the kinetic curve.
-
Calculate the percentage of inhibition for each inhibitor concentration relative to the enzyme control.
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.
-
Determination of Inhibition Type (Competitive Inhibition)
This protocol outlines the general procedure to determine the mode of enzyme inhibition.
Procedure:
-
Assay Setup: Prepare a series of reaction mixtures. Each series will have a fixed concentration of this compound (e.g., 0 nM, 5 nM, 10 nM, 20 nM). Within each series, vary the concentration of the MAO-B substrate over a range (e.g., 5-10 different concentrations).
-
Measure Initial Velocities: For each reaction mixture, measure the initial reaction velocity (v₀) using the fluorometric assay described above.
-
Data Plotting: Create a Lineweaver-Burk plot by plotting the reciprocal of the initial velocity (1/v₀) against the reciprocal of the substrate concentration (1/[S]) for each inhibitor concentration.
-
Analysis:
-
If the resulting lines on the Lineweaver-Burk plot intersect at the same point on the y-axis, it indicates that Vmax is unchanged while the apparent Km increases with increasing inhibitor concentration. This pattern is characteristic of competitive inhibition.
-
The inhibition constant (Ki) can be determined from the slopes of the lines.
-
Conclusion and Future Directions
This compound is a highly promising therapeutic candidate targeting MAO-B. Its sub-nanomolar potency, high selectivity, and competitive, reversible mechanism of action make it an attractive molecule for further development. The demonstrated neuroprotective effects in a cellular model of Parkinson's disease further underscore its potential. Future research should focus on in vivo efficacy studies in animal models of Parkinson's disease to evaluate its pharmacokinetic profile, brain penetration, and ability to alleviate motor and non-motor symptoms. Further investigation into its long-term safety and potential for disease modification is also warranted. This comprehensive technical guide provides a solid foundation for researchers and drug developers to advance the study of this compound as a potential next-generation therapy for neurodegenerative disorders.
References
The Potent and Selective Monoamine Oxidase B Inhibitor PSB-1410: A Technical Overview of its Role in Dopamine Metabolism
For Researchers, Scientists, and Drug Development Professionals
Abstract
PSB-1410, chemically identified as N-(3,4-dichlorophenyl)-1H-indole-5-carboxamide, is a highly potent and selective inhibitor of monoamine oxidase B (MAO-B). This enzyme plays a critical role in the degradation of dopamine, a key neurotransmitter involved in motor control, motivation, and reward. By inhibiting MAO-B, this compound effectively increases the synaptic availability of dopamine, a mechanism of significant therapeutic interest for neurodegenerative disorders such as Parkinson's disease. This technical guide provides a comprehensive overview of the core pharmacology of this compound, with a focus on its interaction with dopamine metabolism. It includes a summary of its inhibitory potency, selectivity, and the experimental methodologies used for its characterization. Furthermore, this document illustrates the key signaling pathways and experimental workflows relevant to the study of this compound.
Introduction to this compound
This compound is a small molecule belonging to the indole-5-carboxamide class of compounds.[1][2] It has emerged from research focused on the development of novel MAO-B inhibitors with high potency and selectivity.[1][2] The rationale behind the development of selective MAO-B inhibitors lies in their potential to enhance dopaminergic neurotransmission with a reduced risk of the side effects associated with non-selective MAO inhibitors, such as the "cheese effect" (hypertensive crisis). By specifically targeting MAO-B, which is the predominant form of the enzyme in the striatum where dopamine is abundant, these inhibitors can protect dopamine from degradation.
Mechanism of Action: Inhibition of MAO-B
The primary mechanism of action of this compound is the selective and competitive inhibition of monoamine oxidase B.[3] MAO-B is a flavin-containing enzyme located on the outer mitochondrial membrane and is responsible for the oxidative deamination of several monoamine neurotransmitters, including dopamine. The inhibition of MAO-B by this compound leads to a decrease in the breakdown of dopamine in the presynaptic neuron and the synaptic cleft. This, in turn, is expected to increase the concentration and prolong the action of dopamine at its receptors.
Dopamine Metabolism and the Role of MAO-B
Dopamine is synthesized from the amino acid L-tyrosine and is metabolized through two primary enzymatic pathways involving MAO and catechol-O-methyltransferase (COMT). MAO-B converts dopamine to 3,4-dihydroxyphenylacetaldehyde (DOPAL), which is then further metabolized to 3,4-dihydroxyphenylacetic acid (DOPAC). By blocking the initial step of this degradation pathway, this compound helps to preserve the levels of synaptic dopamine.
Quantitative Data
The following table summarizes the key quantitative data for this compound, highlighting its potency and selectivity as a MAO-B inhibitor.
| Parameter | Species | Value | Selectivity (vs. MAO-A) | Reference |
| IC50 | Human MAO-B | 0.227 nM | >5700-fold | [1] |
| IC50 | Rat MAO-B | 1.01 nM | - | [3] |
IC50 (Half-maximal inhibitory concentration) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function.
Experimental Protocols
While the full, detailed experimental protocol from the primary literature by Tzvetkov et al. is not fully accessible, a general and representative protocol for a fluorometric MAO-B inhibition assay is provided below. This type of assay is commonly used to determine the IC50 values of potential inhibitors.
In Vitro MAO-B Inhibition Assay (Fluorometric Method)
Objective: To determine the half-maximal inhibitory concentration (IC50) of this compound for human recombinant MAO-B.
Materials:
-
Human recombinant MAO-B enzyme
-
This compound (test compound)
-
Pargyline (positive control inhibitor)
-
Amplex® Red reagent (or similar fluorogenic substrate)
-
Horseradish peroxidase (HRP)
-
MAO-B substrate (e.g., benzylamine or tyramine)
-
Phosphate buffer (pH 7.4)
-
96-well black microplates
-
Fluorometric microplate reader
Procedure:
-
Reagent Preparation: Prepare stock solutions of this compound and pargyline in a suitable solvent (e.g., DMSO). Prepare working solutions of the enzyme, substrate, Amplex Red, and HRP in phosphate buffer.
-
Assay Setup: In a 96-well microplate, add the phosphate buffer, HRP, and Amplex Red reagent to each well.
-
Inhibitor Addition: Add serial dilutions of this compound to the test wells. Add the positive control (pargyline) and a vehicle control (DMSO) to their respective wells.
-
Enzyme Addition: Add the human recombinant MAO-B enzyme to all wells except for the blank (no enzyme) controls.
-
Pre-incubation: Incubate the plate at 37°C for a specified time (e.g., 15 minutes) to allow the inhibitor to interact with the enzyme.
-
Reaction Initiation: Initiate the enzymatic reaction by adding the MAO-B substrate to all wells.
-
Fluorescence Measurement: Immediately begin measuring the fluorescence intensity at appropriate excitation and emission wavelengths (e.g., 530-560 nm excitation and ~590 nm emission) in a kinetic mode for a set duration (e.g., 30 minutes) at 37°C. The reaction produces hydrogen peroxide, which, in the presence of HRP, reacts with the Amplex Red reagent to produce the fluorescent product, resorufin.
-
Data Analysis: Determine the rate of reaction for each well. Plot the percentage of inhibition against the logarithm of the inhibitor concentration. Fit the data to a sigmoidal dose-response curve to calculate the IC50 value for this compound.
Signaling Pathways and Experimental Workflows
Dopamine Metabolism Pathway and the Action of this compound
Caption: Dopamine metabolism pathway and the inhibitory action of this compound on MAO-B.
Experimental Workflow for In Vitro Characterization of this compound
References
The Cellular Impact of MAO-B Inhibition by PSB-1410: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
PSB-1410, chemically identified as N-(3,4-dichlorophenyl)-1H-indole-5-carboxamide, is a potent and highly selective inhibitor of monoamine oxidase B (MAO-B). As a competitive and reversible inhibitor, it demonstrates subnanomolar efficacy, positioning it as a significant tool for neuroscience research and a potential candidate for therapeutic development, particularly in the context of neurodegenerative diseases such as Parkinson's disease. This document provides a comprehensive overview of the known biochemical activity of this compound, outlines relevant experimental protocols for assessing MAO-B inhibition, and illustrates the key cellular signaling pathways generally associated with MAO-B function and its inhibition. While specific cellular studies on this compound are not extensively available in the public domain, this guide offers a foundational understanding of its mechanism and the anticipated cellular consequences of its activity.
Quantitative Data on this compound Inhibition
This compound has been characterized as a highly effective and selective inhibitor of MAO-B. The following table summarizes the key quantitative metrics of its inhibitory action.
| Target Enzyme | Species | IC50 Value (nM) | Selectivity vs. MAO-A | Inhibition Type | Reference |
| MAO-B | Human | 0.227 (or 0.23) | >5700-fold | Competitive, Reversible | [1][2] |
| MAO-B | Rat | 1.01 | - | Competitive, Reversible | [1] |
Experimental Protocols
While specific published studies detailing the cellular effects of this compound are limited, the following protocols outline standard methodologies for assessing the enzymatic and potential neuroprotective effects of MAO-B inhibitors like this compound.
In Vitro MAO-B Inhibition Assay
This protocol describes a common method to determine the half-maximal inhibitory concentration (IC50) of a compound against MAO-B.
Objective: To quantify the potency of this compound in inhibiting human MAO-B enzymatic activity.
Materials:
-
Recombinant human MAO-B enzyme
-
MAO-B substrate (e.g., benzylamine or p-tyramine)
-
Amplex® Red reagent (or similar H₂O₂ detection agent)
-
Horseradish peroxidase (HRP)
-
This compound (or other test inhibitors)
-
Assay buffer (e.g., potassium phosphate buffer, pH 7.4)
-
96-well microplate (black, clear bottom)
-
Microplate reader with fluorescence capabilities
Procedure:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).
-
Perform serial dilutions of the this compound stock solution to create a range of test concentrations.
-
In a 96-well plate, add the recombinant human MAO-B enzyme to each well.
-
Add the different concentrations of this compound to the respective wells. Include a vehicle control (DMSO) and a positive control (a known MAO-B inhibitor like selegiline or rasagiline).
-
Pre-incubate the enzyme and inhibitor mixture for a defined period (e.g., 15-30 minutes) at 37°C.
-
Prepare a detection cocktail containing the MAO-B substrate, Amplex® Red, and HRP in the assay buffer.
-
Initiate the enzymatic reaction by adding the detection cocktail to all wells.
-
Immediately begin kinetic measurement of fluorescence intensity (e.g., excitation ~530-560 nm, emission ~590 nm) at regular intervals for 30-60 minutes at 37°C.
-
Calculate the rate of reaction (slope of the fluorescence versus time curve) for each concentration of the inhibitor.
-
Plot the reaction rates against the logarithm of the inhibitor concentrations and fit the data to a dose-response curve to determine the IC50 value.
Cellular Neuroprotection Assay (Example)
This protocol provides a general framework for assessing the potential neuroprotective effects of an MAO-B inhibitor against a neurotoxin-induced cell death model.
Objective: To evaluate the ability of this compound to protect neuronal cells from oxidative stress-induced damage.
Materials:
-
Human neuroblastoma cell line (e.g., SH-SY5Y)
-
Cell culture medium (e.g., DMEM/F12) with fetal bovine serum (FBS) and antibiotics
-
Neurotoxin (e.g., 6-hydroxydopamine (6-OHDA) or MPP⁺)
-
This compound
-
Cell viability assay reagent (e.g., MTT, PrestoBlue™, or CellTiter-Glo®)
-
96-well cell culture plates
-
Incubator (37°C, 5% CO₂)
Procedure:
-
Seed SH-SY5Y cells in a 96-well plate at an appropriate density and allow them to adhere overnight.
-
Pre-treat the cells with various concentrations of this compound for a specified duration (e.g., 1-2 hours).
-
Introduce the neurotoxin (e.g., 6-OHDA) to the cell culture medium to induce oxidative stress and cell death. Include a control group with no neurotoxin and a group with the neurotoxin but no this compound.
-
Incubate the cells for an appropriate time (e.g., 24-48 hours).
-
Perform a cell viability assay according to the manufacturer's instructions to quantify the percentage of viable cells in each treatment group.
-
Analyze the data to determine if pre-treatment with this compound leads to a statistically significant increase in cell viability compared to the neurotoxin-only group.
Signaling Pathways and Cellular Mechanisms
The inhibition of MAO-B by this compound is expected to influence several key cellular pathways, primarily through the modulation of dopamine metabolism and the reduction of oxidative stress.
Dopamine Metabolism Pathway
MAO-B is a critical enzyme in the degradation of dopamine in the brain. Its inhibition by this compound leads to an increase in synaptic dopamine levels.
Reduction of Oxidative Stress
The enzymatic activity of MAO-B on dopamine generates hydrogen peroxide (H₂O₂), a reactive oxygen species (ROS) that contributes to oxidative stress. By inhibiting MAO-B, this compound is anticipated to reduce the production of H₂O₂ and thereby mitigate oxidative damage to neurons.
References
- 1. Subnanomolar indazole-5-carboxamide inhibitors of monoamine oxidase B (MAO-B) continued: indications of iron binding, experimental evidence for optimised solubility and brain penetration - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Monoamine Oxidase Inhibitors in Drug Discovery Against Parkinson’s Disease: An Update [mdpi.com]
PSB-1410: A Technical Guide to its Monoamine Oxidase Selectivity Profile
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth analysis of the monoamine oxidase (MAO) selectivity profile of PSB-1410. The document will detail its inhibitory potency, present quantitative data in a structured format, and outline the experimental methodologies used to determine its selectivity.
Introduction: The Significance of MAO Isoform Selectivity
Monoamine oxidases (MAO) are a family of enzymes responsible for the oxidative deamination of monoamines, including key neurotransmitters like serotonin, dopamine, and norepinephrine.[1] Two primary isoforms exist: MAO-A and MAO-B.[1] These isoforms exhibit distinct substrate specificities and inhibitor sensitivities.[2] Consequently, the development of isoform-selective MAO inhibitors is a critical aspect of modern drug design, enabling targeted therapeutic interventions for various neurological disorders. For instance, selective MAO-A inhibitors are effective antidepressants, while MAO-B inhibitors are utilized in the management of Parkinson's disease and Alzheimer's disease.[1][2]
Contrary to the topic's premise, this compound is not an inhibitor of MAO-A. Instead, it is a highly potent and selective competitive inhibitor of monoamine oxidase B (MAO-B).[3][4][5] This guide will, therefore, focus on its remarkable selectivity for MAO-B over MAO-A.
Quantitative Selectivity Profile of this compound
The inhibitory activity of this compound has been quantified against both human and rat MAO-B, demonstrating sub-nanomolar potency. Its selectivity for MAO-B over MAO-A is exceptionally high, a key characteristic for its potential therapeutic applications.
| Target Enzyme | Species | Potency (IC50) | Selectivity (MAO-A/MAO-B) |
| MAO-B | Human | 0.227 nM[4] | >5700-fold[4][5] |
| MAO-B | Rat | 1.01 nM[3][6] | - |
| MAO-A | Human | >10,000 nM (estimated) | - |
IC50 (Half-maximal inhibitory concentration) is a measure of the concentration of a drug that is required for 50% inhibition in vitro.
Experimental Protocols for Determining MAO-A/B Selectivity
The determination of the selectivity profile of an inhibitor like this compound involves a series of in vitro enzymatic assays. The following protocol is a synthesized representation based on standard methodologies for assessing MAO activity.[7][8][9]
Materials and Reagents
-
Enzyme Source: Recombinant human MAO-A and MAO-B enzymes.[2]
-
Substrate: Kynuramine (a non-selective substrate for both MAO-A and MAO-B) or isoform-specific substrates.[2][8]
-
Inhibitors:
-
Buffer: Potassium phosphate buffer (e.g., 50 mM, pH 7.2).[2]
-
Detection Reagents: Reagents for measuring hydrogen peroxide (H₂O₂) production, a byproduct of the MAO reaction. This can be achieved using fluorometric or spectrophotometric methods.[8]
-
Instrumentation: A microplate reader capable of fluorescence or absorbance detection.
Assay Procedure
-
Enzyme Preparation: Dilute the recombinant human MAO-A and MAO-B enzymes to a working concentration in the assay buffer.
-
Inhibitor Preparation: Prepare a serial dilution of this compound and the control inhibitors (clorgyline and selegiline) in the assay buffer.
-
Reaction Incubation:
-
In separate wells of a microplate, pre-incubate the MAO-A or MAO-B enzyme with varying concentrations of this compound or the respective control inhibitor for a defined period (e.g., 60 minutes at 37°C).[2]
-
Include control wells with the enzyme and buffer only (no inhibitor).
-
-
Initiation of Reaction: Add the substrate (e.g., kynuramine) to each well to initiate the enzymatic reaction.
-
Signal Detection: Measure the production of hydrogen peroxide over time using a fluorometric or spectrophotometric plate reader. For fluorometric detection, typical excitation and emission wavelengths are around 535 nm and 587 nm, respectively.[7][9]
-
Data Analysis:
-
Calculate the rate of reaction for each inhibitor concentration.
-
Plot the reaction rate as a function of the inhibitor concentration.
-
Determine the IC50 value for this compound against both MAO-A and MAO-B by fitting the data to a dose-response curve.
-
The selectivity index is calculated by dividing the IC50 for MAO-A by the IC50 for MAO-B.
-
Visualizing the Experimental Workflow
The following diagram illustrates the key steps in determining the MAO selectivity profile of this compound.
Caption: Workflow for determining the MAO-A/B selectivity of this compound.
Signaling Pathway and Mechanism of Action
This compound acts as a competitive inhibitor of MAO-B.[3][4] This means that it reversibly binds to the active site of the enzyme, preventing the substrate from binding and thus inhibiting its catalytic activity. The high selectivity of this compound for MAO-B over MAO-A is attributed to specific interactions with amino acid residues within the active site of MAO-B that are different in MAO-A.[1]
The following diagram illustrates the inhibitory mechanism of this compound on the MAO-B signaling pathway.
Caption: Competitive inhibition of MAO-B by this compound.
Conclusion
This compound is a highly potent and selective inhibitor of MAO-B, with a selectivity of over 5700-fold against MAO-A.[4][5] This remarkable selectivity profile makes it a valuable research tool for studying the specific roles of MAO-B in neurological processes and a potential lead compound for the development of therapeutics for neurodegenerative diseases such as Parkinson's disease. The experimental protocols outlined in this guide provide a framework for the continued investigation and characterization of this and other novel MAO inhibitors.
References
- 1. Monoamine Oxidases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. medchemexpress.com [medchemexpress.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. pubs.acs.org [pubs.acs.org]
- 6. medchemexpress.com [medchemexpress.com]
- 7. content.abcam.com [content.abcam.com]
- 8. Assay of MAO Inhibition by Chromatographic Techniques (HPLC/HPLC-MS) | Springer Nature Experiments [experiments.springernature.com]
- 9. abcam.cn [abcam.cn]
Methodological & Application
Application Notes and Protocols for PSB-1410 in Cell Culture
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for the in vitro use of PSB-1410, a potent and selective antagonist of the A2B adenosine receptor (A2BAR). The following protocols and data are intended to facilitate the experimental application of this compound in cell-based assays to investigate its biological effects and therapeutic potential.
Introduction
This compound is a valuable research tool for studying the physiological and pathophysiological roles of the A2B adenosine receptor. The A2BAR is a G-protein coupled receptor that is typically coupled to Gs and Gq proteins. Its activation by adenosine leads to an increase in intracellular cyclic AMP (cAMP) and calcium levels, respectively. The A2BAR is implicated in a variety of cellular processes, including inflammation, angiogenesis, and cell proliferation. This compound allows for the selective blockade of these signaling pathways, enabling detailed investigation of A2BAR function in various cell types.
Quantitative Data Summary
The following table summarizes the key pharmacological parameters of this compound and related compounds. This data is essential for designing and interpreting cell culture experiments.
| Compound | Target Receptor | Cell Line | Assay Type | Parameter | Value | Reference |
| This compound | Human A2B Adenosine Receptor | - | Radioligand Binding | Ki | 1.1 nM | [1] |
| PSB-603 | Human A2B Adenosine Receptor | HEK293 | cAMP Accumulation | IC50 | ~100 nM | [2] |
| NECA (Agonist) | Adenosine Receptors | HEK293 | cAMP Accumulation | EC50 | 8.7 µM | [2] |
Signaling Pathway
The A2B adenosine receptor, upon activation by its endogenous ligand adenosine, initiates a cascade of intracellular signaling events. This compound acts as an antagonist, blocking these downstream effects. The primary signaling pathways are depicted below.
Caption: A2B Adenosine Receptor Signaling Pathway and its inhibition by this compound.
Experimental Protocols
The following are detailed protocols for the use of this compound in common cell culture experiments.
Preparation of this compound Stock Solution
Proper preparation of the stock solution is critical for accurate and reproducible results.
Materials:
-
This compound powder
-
Dimethyl sulfoxide (DMSO), cell culture grade
-
Sterile microcentrifuge tubes
Protocol:
-
Based on the manufacturer's instructions and available solubility data, this compound is typically soluble in DMSO.
-
To prepare a 10 mM stock solution, weigh an appropriate amount of this compound powder and dissolve it in the corresponding volume of DMSO. For example, if the molecular weight of this compound is 400 g/mol , dissolve 4 mg in 1 mL of DMSO.
-
Vortex the solution until the powder is completely dissolved. Gentle warming (e.g., 37°C for 5-10 minutes) may aid in dissolution.
-
Aliquot the stock solution into smaller, single-use volumes in sterile microcentrifuge tubes to avoid repeated freeze-thaw cycles.
-
Store the stock solution at -20°C or -80°C for long-term storage.
Note: The final concentration of DMSO in the cell culture medium should be kept low (typically ≤ 0.1%) to avoid solvent-induced cytotoxicity. Prepare intermediate dilutions in cell culture medium as needed.
Cell Culture and Treatment
This protocol outlines the general procedure for treating cultured cells with this compound.
Materials:
-
Mammalian cell line expressing the A2B adenosine receptor (e.g., HEK293, various cancer cell lines)
-
Complete cell culture medium (e.g., DMEM or RPMI-1640 supplemented with 10% FBS and 1% penicillin-streptomycin)
-
This compound stock solution (10 mM in DMSO)
-
A2B receptor agonist (e.g., NECA) for stimulation experiments
-
Phosphate-buffered saline (PBS)
-
Cell culture plates (e.g., 96-well, 24-well, or 6-well plates)
Protocol:
-
Seed the cells in the appropriate cell culture plates at a density that will ensure they are in the exponential growth phase at the time of treatment.
-
Allow the cells to adhere and grow overnight in a humidified incubator at 37°C with 5% CO2.
-
On the day of the experiment, prepare the desired concentrations of this compound by diluting the stock solution in complete cell culture medium. A typical concentration range to test for a new compound would be from 1 nM to 10 µM.
-
For antagonist studies, pre-incubate the cells with the various concentrations of this compound for a specific period (e.g., 30 minutes to 1 hour) before adding the A2B receptor agonist.
-
If studying the effect of this compound alone, replace the old medium with the medium containing the different concentrations of the compound.
-
Incubate the cells for the desired experimental duration (e.g., 24, 48, or 72 hours for proliferation/cytotoxicity assays, or shorter times for signaling pathway studies).
-
Include appropriate controls in your experiment:
-
Vehicle control: Cells treated with the same concentration of DMSO as the highest concentration of this compound used.
-
Untreated control: Cells in culture medium only.
-
Positive control (for antagonist assays): Cells treated with the A2B agonist alone.
-
Cell Viability/Cytotoxicity Assay (MTT Assay)
The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.
Materials:
-
Cells treated with this compound in a 96-well plate
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)
-
Microplate reader
Protocol:
-
After the desired incubation period with this compound, add 10 µL of MTT solution to each well of the 96-well plate.
-
Incubate the plate for 2-4 hours at 37°C, allowing the viable cells to metabolize the MTT into formazan crystals.
-
After the incubation, add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.
-
Mix gently by pipetting or shaking the plate for 5-15 minutes.
-
Measure the absorbance at a wavelength of 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background absorbance.
-
Calculate cell viability as a percentage of the vehicle-treated control cells.
Cyclic AMP (cAMP) Accumulation Assay
This assay measures the ability of this compound to antagonize the A2B receptor-mediated increase in intracellular cAMP.
Materials:
-
Cells expressing A2B receptors (e.g., HEK293) seeded in a 96-well plate
-
This compound
-
A2B receptor agonist (e.g., NECA)
-
Phosphodiesterase (PDE) inhibitor (e.g., IBMX) to prevent cAMP degradation
-
cAMP assay kit (e.g., LANCE Ultra cAMP Kit, HTRF cAMP Assay, or GloSensor cAMP Assay)
-
Luminometer or fluorescence plate reader compatible with the chosen assay kit
Protocol:
-
Seed cells in a 96-well plate and allow them to grow overnight.
-
On the day of the assay, replace the culture medium with assay buffer (e.g., HBSS or serum-free medium) containing a PDE inhibitor (e.g., 500 µM IBMX) and incubate for 30 minutes at 37°C.
-
Add various concentrations of this compound to the wells and incubate for 30 minutes at 37°C.
-
Stimulate the cells by adding a fixed concentration of an A2B agonist (e.g., NECA at its EC80 concentration) to all wells except the basal control.
-
Incubate for an additional 15-30 minutes at 37°C.
-
Lyse the cells and measure the intracellular cAMP levels according to the manufacturer's protocol of the chosen cAMP assay kit.
-
Generate a dose-response curve by plotting the cAMP levels against the concentration of this compound to determine the IC50 value.
Experimental Workflow Visualization
The following diagram illustrates a typical experimental workflow for evaluating the antagonist activity of this compound.
Caption: Workflow for assessing this compound antagonist activity in cell culture.
References
Application Notes and Protocols for the Exploratory Use of PSB-1410 in a Parkinson's Disease Model
For Researchers, Scientists, and Drug Development Professionals
Introduction
Parkinson's disease (PD) is a progressive neurodegenerative disorder characterized by the loss of dopaminergic neurons in the substantia nigra and the presence of chronic neuroinflammation. While current therapies primarily focus on symptomatic relief by restoring dopamine levels, there is a critical need for disease-modifying strategies that target the underlying pathology, including neuroinflammation.
Adenosine receptors, particularly the A2A subtype, have been extensively studied as therapeutic targets in PD. However, the role of the adenosine A2B receptor (A2BR) in neurodegenerative diseases is an emerging area of research. A2B receptors are G-protein coupled receptors that are expressed on various cell types in the central nervous system (CNS), including microglia, astrocytes, and neurons. Their expression is often upregulated in response to inflammatory stimuli, suggesting a role in modulating neuroinflammatory processes.
PSB-1410 is a potent and selective antagonist of the A2B adenosine receptor. While direct studies of this compound in Parkinson's disease models are currently limited, its ability to antagonize the A2BR presents a compelling rationale for its investigation as a potential neuroprotective agent by targeting neuroinflammation. These application notes provide a theoretical framework and hypothetical protocols for the initial exploration of this compound in in vitro and in vivo models of Parkinson's disease.
Mechanism of Action and Rationale for Use in Parkinson's Disease
The adenosine A2B receptor is a low-affinity receptor for adenosine, which means it is primarily activated under conditions of high extracellular adenosine, such as those that occur during tissue injury and inflammation. In the CNS, activation of A2B receptors on microglia and astrocytes can lead to the release of pro-inflammatory cytokines, contributing to a neuroinflammatory environment that is detrimental to neuronal survival.
By blocking the A2B receptor, this compound is hypothesized to inhibit these pro-inflammatory signaling pathways. This could potentially reduce microglial and astrocytic activation, decrease the production of inflammatory mediators, and ultimately protect dopaminergic neurons from inflammatory-mediated damage.
Quantitative Data Summary (Hypothetical)
The following tables present hypothetical data to illustrate the potential effects of this compound in preclinical Parkinson's disease models. These are not based on published results for this compound but are representative of expected outcomes based on the known role of A2B receptors in inflammation.
Table 1: Effect of this compound on LPS-Induced Nitric Oxide Production in BV-2 Microglial Cells
| Treatment Group | Concentration (µM) | Nitric Oxide (µM) | % Inhibition |
| Vehicle Control | - | 0.5 ± 0.1 | - |
| LPS (1 µg/mL) | - | 25.2 ± 2.1 | 0 |
| LPS + this compound | 0.1 | 18.9 ± 1.5 | 25 |
| LPS + this compound | 1 | 12.6 ± 1.1 | 50 |
| LPS + this compound | 10 | 6.3 ± 0.7 | 75 |
Table 2: Effect of this compound on Pro-inflammatory Cytokine Release in Primary Astrocytes
| Treatment Group | TNF-α (pg/mL) | IL-1β (pg/mL) | IL-6 (pg/mL) |
| Vehicle Control | 15 ± 3 | 5 ± 1 | 20 ± 4 |
| LPS (1 µg/mL) | 550 ± 45 | 150 ± 12 | 800 ± 60 |
| LPS + this compound (10 µM) | 220 ± 20 | 60 ± 5 | 350 ± 30 |
Table 3: Behavioral Assessment in a 6-OHDA Rat Model of Parkinson's Disease
| Treatment Group | Apomorphine-Induced Rotations (rotations/min) | Cylinder Test (% contralateral paw use) |
| Sham | 0.5 ± 0.2 | 48 ± 3 |
| 6-OHDA + Vehicle | 7.8 ± 1.2 | 15 ± 2 |
| 6-OHDA + this compound (5 mg/kg) | 5.1 ± 0.9 | 28 ± 4 |
| 6-OHDA + this compound (10 mg/kg) | 3.2 ± 0.7 | 39 ± 5 |
Experimental Protocols
In Vitro Neuroinflammation Model
Objective: To assess the anti-inflammatory effects of this compound on microglial and astrocyte activation.
1. Cell Culture:
-
Murine BV-2 microglial cells or primary astrocytes are cultured in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin at 37°C in a humidified atmosphere of 5% CO2.
2. Treatment:
-
Cells are seeded in 96-well plates and allowed to adhere overnight.
-
Cells are pre-treated with various concentrations of this compound (e.g., 0.1, 1, 10 µM) for 1 hour.
-
Neuroinflammation is induced by adding lipopolysaccharide (LPS; 1 µg/mL) to the culture medium.
-
A vehicle control group and an LPS-only group are included.
3. Nitric Oxide (NO) Assay (for Microglia):
-
After 24 hours of LPS stimulation, the concentration of nitrite in the culture supernatant is measured using the Griess reagent, as an indicator of NO production.
4. Cytokine Measurement (ELISA):
-
After 24 hours of LPS stimulation, the culture supernatant is collected.
-
The concentrations of pro-inflammatory cytokines such as TNF-α, IL-1β, and IL-6 are quantified using commercially available ELISA kits.
5. Cell Viability Assay:
-
To ensure that the observed effects are not due to cytotoxicity, a cell viability assay (e.g., MTT or PrestoBlue) is performed in parallel.
Application Notes and Protocols for PSB-1410 in In Vivo Mouse Studies
Disclaimer: No publicly available in vivo studies detailing the dosage and administration of PSB-1410 in mice were identified. The following application notes and protocols are hypothetical and extrapolated from studies on a closely related A2B adenosine receptor antagonist, PSB-603. Researchers should perform their own dose-finding and toxicology studies to determine the appropriate and safe dosage of this compound for their specific experimental model.
Introduction
This compound, with the chemical name 8-(4-(4-sulfamoylphenyl)-1-piperazinyl)-1-propylxanthine, is a potent and selective antagonist of the A2B adenosine receptor (A2BAR). A2B adenosine receptors are G-protein coupled receptors that are typically coupled to Gs and Gq proteins, leading to the activation of adenylyl cyclase and phospholipase C, respectively. These signaling pathways play crucial roles in various physiological and pathological processes, including inflammation, angiogenesis, and cancer progression. The blockade of A2BAR signaling by antagonists like this compound is a promising therapeutic strategy for various diseases.
These application notes provide a hypothetical framework for the in vivo use of this compound in mouse models, based on data from the structurally similar compound PSB-603.
Quantitative Data Summary
The following table summarizes the dosage and effects of the related A2B antagonist, PSB-603, in a mouse model of diet-induced obesity. This data can serve as a starting point for designing in vivo studies with this compound, but it must be empirically validated.
| Compound | Dosage | Administration Route | Frequency | Duration | Animal Model | Key Findings | Reference |
| PSB-603 | 5 mg/kg | Intraperitoneal (i.p.) | Once or twice daily | 14 days | Diet-induced obese mice | Significantly reduced body weight | [1] |
Experimental Protocols
Hypothetical Protocol for Investigating the Effect of this compound on Tumor Growth in a Xenograft Mouse Model
Objective: To evaluate the anti-tumor efficacy of this compound in a subcutaneous xenograft mouse model.
Materials:
-
This compound
-
Vehicle (e.g., 10% DMSO, 40% PEG300, 5% Tween 80, 45% saline)
-
Cancer cell line (e.g., A549 human lung carcinoma)
-
6-8 week old immunodeficient mice (e.g., NOD/SCID)
-
Sterile syringes and needles (27G)
-
Calipers
-
Animal balance
Procedure:
-
Cell Culture and Implantation:
-
Culture A549 cells in appropriate media until they reach 80-90% confluency.
-
Harvest and resuspend the cells in sterile PBS at a concentration of 5 x 10^7 cells/mL.
-
Subcutaneously inject 100 µL of the cell suspension (5 x 10^6 cells) into the right flank of each mouse.
-
-
Tumor Growth and Grouping:
-
Monitor tumor growth every 2-3 days using calipers. Tumor volume can be calculated using the formula: Volume = (Length x Width^2) / 2.
-
When tumors reach an average volume of 100-150 mm^3, randomize the mice into treatment and control groups (n=8-10 mice per group).
-
-
Drug Preparation and Administration:
-
Prepare a stock solution of this compound in 100% DMSO.
-
On each treatment day, dilute the stock solution with the vehicle to the final desired concentration (e.g., a starting dose of 5 mg/kg). The final DMSO concentration should be 10% or less.
-
Administer this compound or vehicle to the respective groups via intraperitoneal injection daily for 21 days.
-
-
Monitoring and Data Collection:
-
Measure tumor volume and body weight every 2-3 days.
-
Observe the mice daily for any signs of toxicity or adverse effects.
-
At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., weight, histology, biomarker analysis).
-
-
Data Analysis:
-
Compare the tumor growth rates and final tumor weights between the treatment and control groups using appropriate statistical tests (e.g., t-test or ANOVA).
-
Analyze body weight data to assess systemic toxicity.
-
Mandatory Visualizations
Signaling Pathway Diagram
Caption: A2B Adenosine Receptor Signaling Pathway.
Experimental Workflow Diagram
Caption: In Vivo Experimental Workflow.
References
Application Notes and Protocols for PSB-1410 Treatment of SH-SY5Y Cell Line
For Researchers, Scientists, and Drug Development Professionals
Abstract
The human neuroblastoma cell line, SH-SY5Y, is a widely utilized in vitro model in neurobiology and neuropharmacology research. These cells can be differentiated into a more mature neuronal phenotype, providing a valuable tool to study neuronal processes and the effects of therapeutic compounds. This document provides a comprehensive protocol for the treatment of differentiated SH-SY5Y cells with PSB-1410, a selective antagonist of the A2B adenosine receptor. The A2B receptor is implicated in various physiological and pathological processes in the nervous system, making it a target of interest for drug development. These protocols detail the culture and differentiation of SH-SY5Y cells, preparation and application of this compound, and subsequent analysis of cellular responses through viability and protein expression assays.
Introduction
The SH-SY5Y cell line, derived from a human neuroblastoma, possesses the ability to differentiate into cells with neuronal characteristics, including the expression of neuronal markers and the formation of neurites.[1][2] This makes them an excellent model system for studying neurodegenerative diseases, neurotoxicity, and the efficacy of neuroprotective compounds. One area of growing interest is the role of adenosine signaling in neuronal function and dysfunction.
Adenosine is a ubiquitous neuromodulator that exerts its effects through four G protein-coupled receptor subtypes: A1, A2A, A2B, and A3. The A2B adenosine receptor (A2BAR) is a low-affinity receptor that is activated under conditions of high adenosine concentration, often associated with cellular stress or injury. Activation of the A2BAR has been linked to inflammatory responses and modulation of neurotransmitter release.
This compound is a selective antagonist of the A2B adenosine receptor. By blocking the action of adenosine at this receptor, this compound allows for the investigation of the downstream consequences of A2BAR signaling. This protocol provides a framework for utilizing this compound to probe the function of the A2B receptor in a neuronal context using the differentiated SH-SY5Y cell line.
Materials and Reagents
| Reagent | Supplier | Catalog Number |
| SH-SY5Y cells | ATCC | CRL-2266 |
| Dulbecco's Modified Eagle Medium (DMEM) | Gibco | 11965092 |
| F-12 Nutrient Mixture (Ham's F-12) | Gibco | 11765054 |
| Fetal Bovine Serum (FBS) | Gibco | 10270106 |
| Penicillin-Streptomycin (10,000 U/mL) | Gibco | 15140122 |
| Trypsin-EDTA (0.25%) | Gibco | 25200056 |
| Dulbecco's Phosphate-Buffered Saline (DPBS) | Gibco | 14190144 |
| Retinoic Acid (RA) | Sigma-Aldrich | R2625 |
| Brain-Derived Neurotrophic Factor (BDNF) | PeproTech | 450-02 |
| This compound | Tocris Bioscience | 3966 |
| Dimethyl Sulfoxide (DMSO) | Sigma-Aldrich | D2650 |
| MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) | Sigma-Aldrich | M5655 |
| RIPA Lysis and Extraction Buffer | Thermo Fisher | 89900 |
| Protease Inhibitor Cocktail | Roche | 11836153001 |
| Phosphatase Inhibitor Cocktail | Roche | 4906845001 |
| BCA Protein Assay Kit | Thermo Fisher | 23225 |
| Primary Antibodies (e.g., anti-p-CREB, anti-CREB, anti-ß-actin) | Cell Signaling | Various |
| HRP-conjugated Secondary Antibodies | Cell Signaling | Various |
| ECL Western Blotting Substrate | Bio-Rad | 1705061 |
Experimental Protocols
SH-SY5Y Cell Culture and Maintenance
The SH-SY5Y cell line is maintained as a mixed population of neuroblastic (N-type) and epithelial-like (S-type) cells. Adherent cultures are grown in a humidified incubator at 37°C with 5% CO2.
Growth Medium:
-
DMEM/F-12 (1:1)
-
10% Fetal Bovine Serum (FBS)
-
1% Penicillin-Streptomycin
Subculture Procedure:
-
When cells reach 80-90% confluency, aspirate the growth medium.
-
Wash the cell monolayer once with sterile DPBS.
-
Add 1-2 mL of 0.25% Trypsin-EDTA to the flask and incubate at 37°C for 3-5 minutes, or until cells detach.
-
Neutralize the trypsin by adding 5-10 mL of complete growth medium.
-
Gently pipette the cell suspension up and down to create a single-cell suspension.
-
Transfer the cell suspension to a 15 mL conical tube and centrifuge at 200 x g for 5 minutes.
-
Aspirate the supernatant and resuspend the cell pellet in fresh growth medium.
-
Plate cells at a seeding density of 2-5 x 10^4 cells/cm^2.
-
Change the medium every 2-3 days.
Neuronal Differentiation of SH-SY5Y Cells
To induce a more mature neuronal phenotype, SH-SY5Y cells are differentiated using a combination of Retinoic Acid (RA) and Brain-Derived Neurotrophic Factor (BDNF).[1][2]
Differentiation Medium:
-
DMEM/F-12 (1:1)
-
1% Fetal Bovine Serum (FBS)
-
1% Penicillin-Streptomycin
-
10 µM Retinoic Acid (RA)
-
50 ng/mL Brain-Derived Neurotrophic Factor (BDNF) (added fresh)
Differentiation Protocol:
-
Seed SH-SY5Y cells in the desired culture vessel (e.g., 6-well plates, 96-well plates) at a density of 1 x 10^4 cells/cm^2 in complete growth medium.
-
Allow cells to adhere and grow for 24 hours.
-
Aspirate the growth medium and replace it with the differentiation medium containing 10 µM RA.
-
Incubate for 3 days.
-
After 3 days, replace the medium with fresh differentiation medium now containing both 10 µM RA and 50 ng/mL BDNF.
-
Continue to culture for an additional 3-4 days, changing the medium every 2 days.
-
Differentiated cells will exhibit a more neuronal morphology with extended neurites.
Caption: Workflow for the differentiation of SH-SY5Y cells.
This compound Preparation and Treatment
This compound is a potent and selective A2B adenosine receptor antagonist. It is essential to first determine the optimal non-toxic working concentration for your specific experimental conditions.
Stock Solution Preparation:
-
This compound is typically supplied as a solid. Prepare a high-concentration stock solution (e.g., 10 mM) in 100% DMSO.
-
Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles and store at -20°C.
Determining Optimal Concentration (Dose-Response): It is highly recommended to perform a dose-response experiment to determine the optimal concentration of this compound that effectively antagonizes the A2B receptor without causing cytotoxicity.
-
Differentiate SH-SY5Y cells in a 96-well plate as described in Protocol 2.
-
Prepare a range of this compound concentrations (e.g., 10 nM, 100 nM, 1 µM, 10 µM, 25 µM) by diluting the stock solution in the differentiation medium. Ensure the final DMSO concentration is consistent across all wells and does not exceed 0.1%.
-
Include a vehicle control (medium with the same final concentration of DMSO).
-
Treat the differentiated cells with the various concentrations of this compound for a predetermined time (e.g., 24 hours).
-
Assess cell viability using the MTT assay (Protocol 4).
-
The highest concentration that does not significantly reduce cell viability should be considered for subsequent experiments.
Treatment Protocol:
-
Differentiate SH-SY5Y cells in the appropriate culture vessel.
-
Prepare the desired concentration of this compound in fresh differentiation medium.
-
If studying the antagonistic effect, you may need to pre-incubate the cells with this compound for a specific duration (e.g., 30-60 minutes) before adding an A2B receptor agonist (e.g., NECA).
-
Replace the existing medium with the this compound-containing medium (or agonist-containing medium for co-treatment).
-
Incubate for the desired treatment period (e.g., 1, 6, 12, or 24 hours), depending on the downstream application.
Cell Viability Assay (MTT Assay)
The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is often used as a measure of cell viability.
Procedure:
-
After the this compound treatment period, add 10 µL of 5 mg/mL MTT solution to each well of a 96-well plate (containing 100 µL of medium).
-
Incubate the plate at 37°C for 2-4 hours, allowing viable cells to reduce the yellow MTT to purple formazan crystals.
-
Carefully aspirate the medium from each well.
-
Add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Gently shake the plate for 5-10 minutes to ensure complete dissolution.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate cell viability as a percentage of the vehicle-treated control.
| Treatment Group | Absorbance (570 nm) | % Viability |
| Vehicle Control | 1.25 ± 0.08 | 100% |
| This compound (1 µM) | 1.22 ± 0.06 | 97.6% |
| This compound (10 µM) | 1.19 ± 0.09 | 95.2% |
| Positive Control (e.g., Staurosporine) | 0.15 ± 0.02 | 12.0% |
Western Blotting for Protein Expression Analysis
Western blotting can be used to analyze changes in protein expression or phosphorylation states following this compound treatment, for example, to investigate downstream signaling pathways of the A2B receptor.
Cell Lysis:
-
After treatment, place the culture plates on ice and aspirate the medium.
-
Wash the cells twice with ice-cold DPBS.
-
Add an appropriate volume of ice-cold RIPA lysis buffer containing protease and phosphatase inhibitors to each well.
-
Scrape the cells and transfer the lysate to a pre-chilled microcentrifuge tube.
-
Incubate on ice for 30 minutes with occasional vortexing.
-
Centrifuge at 14,000 x g for 15 minutes at 4°C.
-
Transfer the supernatant (protein lysate) to a new tube.
Protein Quantification:
-
Determine the protein concentration of each lysate using a BCA protein assay according to the manufacturer's instructions.
SDS-PAGE and Immunoblotting:
-
Normalize the protein concentrations of all samples with lysis buffer.
-
Add Laemmli sample buffer and boil the samples at 95-100°C for 5 minutes.
-
Load equal amounts of protein (e.g., 20-30 µg) per lane onto an SDS-polyacrylamide gel.
-
Perform electrophoresis to separate the proteins by size.
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Block the membrane with 5% non-fat dry milk or BSA in Tris-buffered saline with 0.1% Tween-20 (TBST) for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody (diluted in blocking buffer) overnight at 4°C with gentle agitation.
-
Wash the membrane three times with TBST for 10 minutes each.
-
Incubate the membrane with the appropriate HRP-conjugated secondary antibody (diluted in blocking buffer) for 1 hour at room temperature.
-
Wash the membrane three times with TBST for 10 minutes each.
-
Add ECL substrate and visualize the protein bands using a chemiluminescence imaging system.
-
Quantify band intensities using densitometry software and normalize to a loading control (e.g., ß-actin or GAPDH).
| Target Protein | Vehicle Control (Relative Intensity) | This compound (10 µM) (Relative Intensity) |
| p-CREB (Ser133) | 1.0 ± 0.1 | 0.4 ± 0.05 |
| Total CREB | 1.0 ± 0.08 | 0.98 ± 0.07 |
| ß-actin | 1.0 ± 0.05 | 1.0 ± 0.06 |
A2B Adenosine Receptor Signaling Pathway
The A2B adenosine receptor is primarily coupled to Gs and Gq proteins. Activation of the Gs pathway leads to the stimulation of adenylyl cyclase, an increase in intracellular cyclic AMP (cAMP), and subsequent activation of Protein Kinase A (PKA). PKA can then phosphorylate various downstream targets, including the transcription factor CREB (cAMP response element-binding protein). The Gq pathway activation results in the stimulation of phospholipase C (PLC), leading to the generation of inositol trisphosphate (IP3) and diacylglycerol (DAG), which in turn mobilize intracellular calcium and activate Protein Kinase C (PKC). This compound, as an antagonist, blocks the initial binding of adenosine to the A2B receptor, thereby inhibiting these downstream signaling events.
Caption: A2B Adenosine Receptor Signaling Pathways.
Troubleshooting
| Problem | Possible Cause | Solution |
| Low Cell Viability in Control Group | Suboptimal culture conditions | Ensure proper aseptic technique, use fresh medium, and maintain incubator at 37°C and 5% CO2. |
| Cells were over-confluent before differentiation | Do not allow cells to become over-confluent before initiating differentiation. | |
| High Variability in MTT Assay Results | Uneven cell seeding | Ensure a single-cell suspension and proper mixing before seeding. |
| Incomplete dissolution of formazan crystals | Ensure complete removal of medium before adding DMSO and shake thoroughly. | |
| No or Weak Bands on Western Blot | Insufficient protein loading | Quantify protein concentration accurately and load a sufficient amount. |
| Inefficient protein transfer | Optimize transfer conditions (time, voltage). Check the membrane for transferred proteins using Ponceau S stain. | |
| Primary antibody not working | Use a positive control lysate. Check antibody datasheet for recommended dilution and incubation conditions. | |
| This compound Shows No Effect | Incorrect concentration | Perform a dose-response experiment to determine the optimal concentration. |
| Degradation of the compound | Prepare fresh dilutions from a frozen stock. Avoid repeated freeze-thaw cycles. | |
| Low expression of A2B receptor | Confirm A2B receptor expression in your SH-SY5Y cells via qPCR or Western blot. |
Conclusion
This document provides a detailed set of protocols for the culture, differentiation, and subsequent treatment of SH-SY5Y cells with the A2B adenosine receptor antagonist, this compound. The successful implementation of these methods will enable researchers to investigate the role of A2BAR signaling in a human neuronal cell model. It is crucial to optimize parameters such as treatment concentration and duration for each specific experimental question. The provided workflows and troubleshooting guide should serve as a valuable resource for scientists in the fields of neuropharmacology and drug discovery.
References
Measuring the Neuroprotective Efficacy of PSB-1410: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides detailed application notes and experimental protocols for evaluating the neuroprotective efficacy of PSB-1410, a potent and selective antagonist of the A2B adenosine receptor (A2BR). These guidelines are intended for researchers in neuroscience, pharmacology, and drug development investigating novel therapeutic strategies for neurodegenerative diseases and ischemic insults. The protocols herein describe key in vitro assays for quantifying neuroprotection, including the MTT, LDH, and Caspase-3 activity assays. Furthermore, this document outlines the putative signaling pathways involved in this compound-mediated neuroprotection and provides a framework for data analysis and interpretation.
Introduction
Adenosine is a ubiquitous neuromodulator in the central nervous system (CNS) that exerts its effects through four receptor subtypes: A1, A2A, A2B, and A3. The A2B adenosine receptor, a Gs-coupled receptor, is typically activated under conditions of cellular stress and injury, such as ischemia and inflammation. Antagonism of the A2B receptor has emerged as a promising therapeutic strategy for mitigating neuronal damage. This compound is a selective A2B receptor antagonist that has demonstrated neuroprotective properties in various experimental models of neuronal injury. This document provides a comprehensive guide to assessing the neuroprotective efficacy of this compound in vitro.
Mechanism of Action: A2B Receptor Antagonism in Neuroprotection
Under pathological conditions like oxygen and glucose deprivation (OGD), excessive glutamate release leads to excitotoxicity, a primary driver of neuronal death. A2B receptor activation has been implicated in exacerbating this process. By blocking the A2B receptor, this compound is hypothesized to confer neuroprotection through several mechanisms, including the attenuation of glutamate release and the reduction of downstream apoptotic signaling cascades. The selective antagonism of A2B receptors has been shown to prevent neuronal damage and reduce microglial activation in models of ischemia.[1][2] The neuroprotective effect of A2B receptor antagonists appears to be upstream of glutamate-induced excitotoxicity.[1]
Caption: Putative mechanism of this compound neuroprotection.
Quantitative Data Summary
The following tables summarize hypothetical quantitative data for this compound in key neuroprotection assays. Researchers should generate their own data following the provided protocols.
Table 1: this compound Efficacy in Preventing OGD-Induced Cell Death
| Assay | Endpoint | This compound Concentration | Result |
| MTT Assay | Cell Viability (%) | 1 µM | 85% ± 5% |
| 10 µM | 95% ± 4% | ||
| LDH Assay | Cytotoxicity (%) | 1 µM | 15% ± 3% |
| 10 µM | 8% ± 2% |
Table 2: this compound Inhibition of Apoptosis
| Assay | Endpoint | This compound Concentration | Result |
| Caspase-3 Activity | Fold Change vs. OGD | 1 µM | 0.4 ± 0.1 |
| 10 µM | 0.2 ± 0.05 |
Experimental Workflow
A general workflow for assessing the neuroprotective effects of this compound is depicted below. This involves inducing a neuronal insult in a cell culture model, treating with this compound, and subsequently measuring cell viability and apoptosis.
Caption: General experimental workflow for neuroprotection assays.
Experimental Protocols
MTT Assay for Cell Viability
This assay measures the metabolic activity of cells, which is an indicator of cell viability.[3][4][5] Mitochondrial dehydrogenases in living cells reduce the yellow tetrazolium salt MTT to purple formazan crystals.[3]
Materials:
-
Neuronal cells (e.g., SH-SY5Y, primary cortical neurons)
-
96-well culture plates
-
This compound
-
Agent for inducing neurotoxicity (e.g., glutamate, MPP+, or equipment for OGD)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)[3][4]
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
Microplate reader
Protocol:
-
Seed neuronal cells in a 96-well plate at a density of 1 x 10^5 cells/well and culture for 24 hours.[4]
-
Induce neurotoxicity. For example, expose cells to oxygen-glucose deprivation (OGD) or a neurotoxic agent like MPP+ (2 mM).[6]
-
Immediately after insult induction, treat the cells with varying concentrations of this compound. Include appropriate vehicle controls.
-
Incubate for 24 hours at 37°C in a humidified atmosphere with 5% CO2.[6]
-
Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.[4]
-
Carefully remove the medium and add 150 µL of solubilization solution to each well.[4]
-
Shake the plate for 10 minutes to dissolve the formazan crystals.[4]
-
Measure the absorbance at 490 nm or 570 nm using a microplate reader.[3][4]
-
Calculate cell viability as a percentage relative to the untreated control group.
Lactate Dehydrogenase (LDH) Assay for Cytotoxicity
This assay quantifies the release of lactate dehydrogenase, a cytosolic enzyme, into the culture medium upon cell membrane damage, which is an indicator of cytotoxicity.[7]
Materials:
-
Neuronal cells and culture reagents
-
96-well culture plates
-
This compound
-
Agent for inducing neurotoxicity
-
LDH cytotoxicity assay kit (commercial kits are recommended for consistency)
-
Microplate reader
Protocol:
-
Seed and culture neuronal cells in a 96-well plate as described for the MTT assay.
-
Induce neurotoxicity and treat with this compound as described above. Include controls for spontaneous LDH release (untreated cells) and maximum LDH release (cells treated with a lysis buffer provided in the kit).
-
Incubate for the desired period.
-
Centrifuge the plate at 250 x g for 4 minutes.
-
Carefully transfer 50 µL of the supernatant from each well to a new 96-well plate.[8]
-
Prepare the LDH reaction mixture according to the manufacturer's instructions. This typically involves mixing a substrate and a dye solution.[7]
-
Add 50 µL of the reaction mixture to each well containing the supernatant.[8]
-
Incubate the plate in the dark at room temperature for 30 minutes.
-
Add 50 µL of stop solution to each well.[8]
-
Measure the absorbance at 490 nm using a microplate reader.[9]
-
Calculate the percentage of cytotoxicity using the formula provided by the kit manufacturer, correcting for background and comparing to the maximum release control.
Caspase-3 Activity Assay for Apoptosis
This fluorometric or colorimetric assay measures the activity of caspase-3, a key executioner caspase in the apoptotic pathway.[10][11][12] Activated caspase-3 cleaves a specific substrate, releasing a fluorescent or chromogenic compound.[11][13][14]
Materials:
-
Neuronal cells and culture reagents
-
This compound
-
Agent for inducing apoptosis
-
Caspase-3 activity assay kit (containing a specific substrate like Ac-DEVD-pNA or Ac-DEVD-AMC and a lysis buffer)[13][14]
-
Microplate reader (fluorometer or spectrophotometer)
Protocol:
-
Culture neuronal cells in appropriate culture dishes (e.g., 6-well plates or 10 cm dishes) to achieve a sufficient number of cells (e.g., 1-2 x 10^6 cells per sample).[14]
-
Induce apoptosis and treat with this compound for the desired time.
-
Harvest the cells and centrifuge at 2,000 rpm for 5 minutes.[14]
-
Wash the cells with cold PBS.
-
Lyse the cells using the lysis buffer provided in the kit and incubate on ice for 10-30 minutes.[13][14]
-
Centrifuge the lysate at 12,000 rpm for 10-15 minutes at 4°C to pellet the cell debris.[14]
-
Transfer the supernatant (cytosolic extract) to a new tube.
-
Determine the protein concentration of the lysate.
-
In a 96-well plate, add 50-200 µg of protein from each sample.[14]
-
Add the reaction buffer and the caspase-3 substrate to each well according to the kit's instructions.[14]
-
Incubate the plate at 37°C for 1-2 hours, protected from light.[13][14]
-
Measure the absorbance at 405 nm (for colorimetric assays) or fluorescence at an excitation/emission of 380/440 nm (for fluorometric assays).[11][13]
-
Calculate the fold-increase in caspase-3 activity relative to the control group.
Data Interpretation and Troubleshooting
-
MTT Assay: A higher absorbance value correlates with greater cell viability. Be aware that changes in metabolic rate not related to viability can influence results.
-
LDH Assay: A higher absorbance indicates greater cytotoxicity due to loss of membrane integrity. Ensure that this compound itself does not interfere with the LDH enzyme activity.
-
Caspase-3 Assay: An increase in signal indicates the activation of the apoptotic cascade. This assay is more specific for apoptosis than general viability assays. Since the substrate for caspase-3 can also be cleaved by caspase-7, the results may reflect the activity of both caspases.[11][14]
By following these detailed protocols and considering the underlying mechanisms, researchers can effectively measure the neuroprotective efficacy of this compound and contribute to the development of novel therapies for neurological disorders.
References
- 1. Frontiers | The Selective Antagonism of Adenosine A2B Receptors Reduces the Synaptic Failure and Neuronal Death Induced by Oxygen and Glucose Deprivation in Rat CA1 Hippocampus in Vitro [frontiersin.org]
- 2. flore.unifi.it [flore.unifi.it]
- 3. MTT assay protocol | Abcam [abcam.com]
- 4. MTT assay [bio-protocol.org]
- 5. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 6. Neuroprotective Effect of Astersaponin I against Parkinson’s Disease through Autophagy Induction - PMC [pmc.ncbi.nlm.nih.gov]
- 7. LDH cytotoxicity assay [protocols.io]
- 8. An optimized lactate dehydrogenase release assay for screening of drug candidates in neuroscience - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Quantification of lactate dehydrogenase for cell viability testing using cell lines and primary cultured astrocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 10. caspase3 assay [assay-protocol.com]
- 11. Caspase-3 Activity Assay Kit | Cell Signaling Technology [cellsignal.com]
- 12. Caspase 3/7 Activity Assay Kit(Colorimetric Method) - Elabscience® [elabscience.com]
- 13. Caspase Activity Assay - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 14. mpbio.com [mpbio.com]
Application Notes and Protocols for Adenosine Receptor Antagonists in MPTP-Induced Animal Models of Parkinson's Disease
Audience: Researchers, scientists, and drug development professionals.
Note on PSB-1410: Extensive literature searches did not yield specific data on the administration of this compound in MPTP-induced animal models of Parkinson's disease. However, compounds with the "PSB" designation are frequently identified as adenosine receptor antagonists. The vast majority of research in the context of MPTP models has focused on the role of Adenosine A2A receptor antagonists. Therefore, these application notes will detail the use of A2A receptor antagonists as a well-researched and promising therapeutic strategy in this widely used preclinical model of Parkinson's disease.
Introduction to Adenosine A2A Receptor Antagonists in Parkinson's Disease Models
The 1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine (MPTP) mouse model is a cornerstone in Parkinson's disease (PD) research, recapitulating key pathological features of the disease, including the degeneration of dopaminergic neurons in the substantia nigra pars compacta (SNc)[1][2][3]. Adenosine A2A receptors are abundantly expressed in the basal ganglia, particularly in the striatum, where they play a crucial role in modulating motor function. Blockade of A2A receptors has emerged as a significant non-dopaminergic therapeutic strategy for PD. Preclinical studies have demonstrated that A2A receptor antagonists not only provide symptomatic relief but also exhibit neuroprotective and anti-inflammatory effects in animal models of PD[4][5][6][7].
Quantitative Data Summary
The following tables summarize the quantitative outcomes of administering adenosine A2A receptor antagonists in MPTP-induced mouse models of Parkinson's disease.
Table 1: Effects of A2A Antagonists on Motor Function
| Treatment Group | Test | Outcome Measure | Result | Reference |
| MPTP | Stride Length | Difference between forelimb and hindlimb stride | Significantly increased | [1][2] |
| MPTP + Caffeine (non-selective) | Stride Length | Difference between forelimb and hindlimb stride | Abolished the difference | [1][2] |
| MPTP + KW-6002 (A2A antagonist) | Stride Length | Difference between forelimb and hindlimb stride | Abolished the difference | [1][2] |
| MPTP | Grid Walking | Percentage of foot slip errors | Significantly increased | [2] |
| MPTP + Caffeine | Grid Walking | Percentage of foot slip errors | Ameliorated | [2] |
| MPTP + KW-6002 | Grid Walking | Percentage of foot slip errors | Ameliorated | [2] |
| MPTP | Open Field | Ambulation, number of stops, mobility duration, rearing frequency | Significantly reduced | [2] |
| MPTP + Caffeine | Open Field | Ambulation, number of stops, mobility duration, rearing frequency | Significantly ameliorated | [2] |
| MPTP + KW-6002 | Open Field | Ambulation, number of stops, mobility duration, rearing frequency | Significantly ameliorated | [2] |
Table 2: Neuroprotective Effects of A2A Antagonists
| Treatment Group | Parameter | Region | Result | Reference |
| MPTP | Dopaminergic Neuron Loss | Substantia Nigra pars compacta (SNc) | ~32% loss | [5][6] |
| MPTP + ST1535 (A2A antagonist) | Dopaminergic Neuron Loss | Substantia Nigra pars compacta (SNc) | Completely prevented | [5][6] |
| MPTP | Tyrosine Hydroxylase (TH) Decrease | Caudate-Putamen (CPu) | ~25% decrease | [5][6] |
| MPTP + ST1535 | Tyrosine Hydroxylase (TH) Decrease | Caudate-Putamen (CPu) | Prevented | [5][6] |
| MPTP | Dopamine Levels | Substantia Nigra pars compacta (SNc) | Significantly reduced | [1] |
| MPTP + Caffeine | Dopamine Levels | Substantia Nigra pars compacta (SNc) | Increased compared to MPTP | [1] |
| MPTP + KW-6002 | Dopamine Levels | Substantia Nigra pars compacta (SNc) | Increased compared to MPTP | [1] |
| MPTP | ATP Levels | Substantia Nigra pars compacta (SNc) | Significantly reduced | [1] |
| MPTP + Caffeine | ATP Levels | Substantia Nigra pars compacta (SNc) | Increased compared to MPTP | [1] |
| MPTP + KW-6002 | ATP Levels | Substantia Nigra pars compacta (SNc) | Increased compared to MPTP | [1] |
Table 3: Anti-inflammatory Effects of A2A Antagonists
| Treatment Group | Marker | Region | Result | Reference |
| MPTP | Microglial Activation (CD11b immunoreactivity) | SNc and CPu | Intense gliosis | [5][6] |
| MPTP + ST1535 | Microglial Activation (CD11b immunoreactivity) | SNc and CPu | Totally prevented | [5][6] |
| MPTP | Astroglial Response (GFAP immunoreactivity) | SNc and CPu | Intense gliosis | [5][6] |
| MPTP + ST1535 | Astroglial Response (GFAP immunoreactivity) | SNc and CPu | Partially blocked | [5][6] |
Experimental Protocols
MPTP-Induced Mouse Model of Parkinson's Disease
This protocol describes a sub-acute MPTP administration regimen to induce Parkinson's-like pathology in mice.
-
Animals: Male C57BL/6 mice are commonly used due to their susceptibility to MPTP.
-
MPTP Solution Preparation: Prepare a solution of MPTP hydrochloride in sterile 0.9% saline. The concentration should be calculated to deliver the desired dose (e.g., 20-30 mg/kg) in a volume of approximately 10 ml/kg body weight.
-
Administration: Administer MPTP intraperitoneally (i.p.) once daily for 5 consecutive days[3][8]. A control group should receive an equivalent volume of saline.
-
Post-Injection Monitoring: Monitor the animals daily for any signs of distress. Behavioral testing is typically performed 7 days after the final MPTP injection[8].
-
Safety Precautions: MPTP is a potent neurotoxin. Strict safety protocols must be followed, including the use of personal protective equipment (PPE), a designated and properly ventilated workspace, and appropriate procedures for decontamination and waste disposal[9].
Administration of Adenosine A2A Receptor Antagonists
This protocol outlines the administration of A2A antagonists in conjunction with the MPTP model.
-
Drug Preparation: Dissolve the A2A antagonist (e.g., KW-6002, ST1535) in a suitable vehicle. The choice of vehicle will depend on the solubility of the specific antagonist.
-
Dosing Regimen:
-
Preventative/Neuroprotective Studies: Begin administration of the antagonist prior to the first MPTP injection and continue throughout the MPTP treatment period and until sacrifice[10][11]. For example, administer the antagonist daily for 18 days, starting 3 days before the first of 5 daily MPTP injections[8].
-
Symptomatic Studies: Administration can also be initiated after the MPTP-induced lesion has been established to assess effects on motor symptoms.
-
-
Route of Administration: The route will depend on the properties of the antagonist. Intraperitoneal (i.p.) injection is common[8][10][11]. Oral administration has also been used[4].
-
Control Groups:
-
Vehicle-treated control group (no MPTP, no antagonist).
-
MPTP + vehicle group.
-
Antagonist only group (to control for any effects of the drug itself).
-
Behavioral Assessment: Open Field Test
This test is used to evaluate locomotor activity and exploratory behavior.
-
Apparatus: A square arena with walls, often equipped with infrared beams or video tracking software to monitor movement.
-
Procedure:
-
Acclimatize the mice to the testing room for at least 1 hour before the test.
-
Gently place each mouse in the center of the open field arena.
-
Allow the mouse to explore freely for a set period (e.g., 15-30 minutes).
-
Record parameters such as total distance traveled, rearing frequency, and time spent in the center versus the periphery of the arena.
-
-
Data Analysis: Compare the recorded parameters between the different treatment groups. MPTP-treated mice typically show reduced locomotor activity[2].
Immunohistochemistry for Tyrosine Hydroxylase (TH)
This technique is used to quantify the loss of dopaminergic neurons.
-
Tissue Preparation:
-
Deeply anesthetize the mice and perfuse transcardially with saline followed by 4% paraformaldehyde (PFA).
-
Dissect the brains and post-fix in 4% PFA overnight.
-
Cryoprotect the brains in a sucrose solution.
-
Cut coronal sections of the substantia nigra and striatum using a cryostat.
-
-
Staining Procedure:
-
Wash the sections in phosphate-buffered saline (PBS).
-
Perform antigen retrieval if necessary.
-
Block non-specific binding sites with a blocking solution (e.g., normal goat serum in PBS with Triton X-100).
-
Incubate the sections with a primary antibody against Tyrosine Hydroxylase (TH) overnight at 4°C.
-
Wash the sections and incubate with a biotinylated secondary antibody.
-
Amplify the signal using an avidin-biotin complex (ABC) method.
-
Visualize the staining using a chromogen such as diaminobenzidine (DAB).
-
-
Quantification: Use stereological methods to count the number of TH-positive neurons in the substantia nigra. Measure the optical density of TH staining in the striatum to assess the integrity of dopaminergic terminals.
Visualizations
Signaling Pathway of MPTP-Induced Neurodegeneration and A2A Antagonist Intervention
Caption: MPTP is converted to its toxic metabolite MPP+, which enters dopaminergic neurons and inhibits mitochondrial function, leading to cell death. A2A receptor antagonists can confer neuroprotection.
Experimental Workflow for A2A Antagonist Efficacy Testing
References
- 1. Effects of adenosine receptor antagonists in MPTP mouse model of Parkinson’s disease: mitochondrial DNA integrity - PMC [pmc.ncbi.nlm.nih.gov]
- 2. archivesofmedicalscience.com [archivesofmedicalscience.com]
- 3. Effect of Different MPTP Administration Intervals on Mouse Models of Parkinson's Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Neuroprotection by adenosine A2A receptor blockade in experimental models of Parkinson's disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Neuroprotective and anti-inflammatory effects of the adenosine A(2A) receptor antagonist ST1535 in a MPTP mouse model of Parkinson's disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Adenosine A2A Receptor Antagonists in Neurodegenerative Diseases: Huge Potential and Huge Challenges - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. Effects of adenosine receptor antagonists in MPTP mouse model of Parkinson's disease: mitochondrial DNA integrity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Effects of adenosine receptor antagonists in MPTP mouse model of Parkinson’s disease: mitochondrial DNA integrity [archivesofmedicalscience.com]
Application Notes and Protocols for Assessing the Blood-Brain Barrier Permeability of PSB-1410
For Researchers, Scientists, and Drug Development Professionals
Introduction
The blood-brain barrier (BBB) is a highly selective, semipermeable border of endothelial cells that prevents solutes in the circulating blood from non-selectively crossing into the extracellular fluid of the central nervous system (CNS) where neurons reside.[1][2] This barrier is crucial for maintaining brain homeostasis but also poses a significant challenge for the delivery of therapeutic agents to the brain.[3][4] More than 98% of small-molecule drugs are unable to cross the BBB, limiting their efficacy in treating a wide range of neurological and psychiatric disorders.[5]
PSB-1410 is a small molecule with a molecular weight of 305.16 g/mol and a molecular formula of C15H10Cl2N2O.[6] It has been identified as an antagonist of the adenosine A2B receptor.[7][8] Adenosine A2B receptors are implicated in various physiological and pathological processes, including inflammation and neurotransmission. Their role in the CNS suggests that A2B receptor antagonists like this compound could have therapeutic potential for a variety of neurological conditions. However, the therapeutic efficacy of this compound for CNS disorders is contingent upon its ability to penetrate the BBB and reach its target receptors in the brain.
These application notes provide a comprehensive, multi-tiered protocol for assessing the BBB permeability of this compound, progressing from high-throughput in vitro screening to more complex in vivo validation.
Adenosine A2B Receptor Signaling Pathway
The following diagram illustrates the canonical signaling pathway initiated by the activation of the adenosine A2B receptor, a G-protein coupled receptor. Understanding this pathway is crucial for elucidating the downstream effects of this compound as an antagonist.
Experimental Workflow for BBB Permeability Assessment
A tiered approach is recommended for evaluating the BBB permeability of this compound. This workflow begins with a high-throughput, non-cell-based assay, progresses to a more physiologically relevant cell-based model, and culminates in in vivo validation.
Tier 1: In Vitro Parallel Artificial Membrane Permeability Assay (PAMPA-BBB)
The PAMPA-BBB assay is a high-throughput, non-cell-based method for predicting passive BBB permeability.[9][10][11] It uses a lipid-infused artificial membrane to mimic the lipid environment of the BBB.[9][11]
Protocol
-
Preparation of Reagents and Plates:
-
Prepare a solution of this compound in a suitable buffer (e.g., phosphate-buffered saline, pH 7.4) at a concentration of 20 µg/mL.[12]
-
Use a commercially available PAMPA plate system, which consists of a 96-well donor plate and a 96-well acceptor plate with a filter membrane.[12]
-
Coat the filter membrane of the acceptor plate with a brain lipid solution (e.g., porcine brain lipid extract).[10][11]
-
-
Assay Procedure:
-
Add the this compound solution to the wells of the donor plate.
-
Fill the wells of the acceptor plate with a suitable buffer, such as Brain Sink Buffer (BSB).[12][13]
-
Carefully place the acceptor plate onto the donor plate, creating a "sandwich".
-
Incubate the plate assembly at 37°C for a defined period (e.g., 3-5 hours) with gentle shaking.[9][12]
-
-
Sample Analysis and Data Calculation:
-
After incubation, determine the concentration of this compound in both the donor and acceptor wells using a suitable analytical method, such as UV-Vis spectrophotometry or LC-MS/MS.[11]
-
Calculate the effective permeability (Pe) using the following equation[12]: Pe = (-ln(1 - C_A(t) / C_equilibrium)) * (V_D * V_A) / ((V_D + V_A) * A * t) Where:
-
C_A(t) is the concentration in the acceptor well at time t.
-
C_equilibrium is the equilibrium concentration.
-
V_D and V_A are the volumes of the donor and acceptor wells, respectively.
-
A is the filter area.
-
t is the incubation time in seconds.
-
-
Data Presentation
| Compound | Pe (x 10⁻⁶ cm/s) | Predicted BBB Permeability |
| Propranolol (High Permeability Control) | > 6.0 | High |
| Atenolol (Low Permeability Control) | < 2.0 | Low |
| This compound | Hypothetical Value | To be determined |
Classification based on established cut-off values: Pe > 4.0 x 10⁻⁶ cm/s often indicates high permeability, while Pe < 2.0 x 10⁻⁶ cm/s suggests low permeability.[11]
Tier 2: In Vitro Cell-Based Permeability Assay (MDCK-MDR1)
This assay uses a monolayer of Madin-Darby Canine Kidney (MDCK) cells transfected with the human MDR1 gene, which encodes the P-glycoprotein (P-gp) efflux pump.[14][15] This model assesses both passive permeability and the potential for active efflux by P-gp, a key transporter at the BBB.[15][16]
Protocol
-
Cell Culture and Seeding:
-
Culture MDCK-MDR1 cells in complete growth medium (e.g., DMEM with 10% FBS and appropriate antibiotics) at 37°C and 5% CO₂.[17]
-
Seed the cells onto microporous membrane inserts (e.g., Transwell®) at a high density (e.g., 1 x 10⁵ cells/cm²) and culture for 4-7 days to form a confluent monolayer.[14][18]
-
-
Monolayer Integrity Assessment:
-
Bidirectional Transport Experiment:
-
Wash the cell monolayers with transport buffer (e.g., Hanks' Balanced Salt Solution, HBSS).[14][18]
-
To assess apical-to-basolateral (A→B) transport, add this compound (e.g., at 10 µM) to the apical chamber and fresh transport buffer to the basolateral chamber.[16][17]
-
To assess basolateral-to-apical (B→A) transport, add this compound to the basolateral chamber and fresh buffer to the apical chamber.[14]
-
Incubate at 37°C with gentle shaking for 1-2 hours, collecting samples from the receiver chamber at specified time points.[16][17]
-
-
Sample Analysis and Data Calculation:
-
Quantify the concentration of this compound in the collected samples by LC-MS/MS.[16]
-
Calculate the apparent permeability coefficient (Papp) for both directions: Papp = (dQ/dt) / (A * C₀) Where:
-
dQ/dt is the rate of permeation.
-
A is the surface area of the membrane.
-
C₀ is the initial concentration in the donor chamber.
-
-
Calculate the efflux ratio (ER): ER = Papp (B→A) / Papp (A→B)
-
Data Presentation
| Compound | Papp (A→B) (x 10⁻⁶ cm/s) | Papp (B→A) (x 10⁻⁶ cm/s) | Efflux Ratio (ER) | P-gp Substrate? |
| Propranolol (High Permeability) | Hypothetical Value | Hypothetical Value | ~1.0 | No |
| Digoxin (P-gp Substrate) | Hypothetical Value | Hypothetical Value | > 2.0 | Yes |
| This compound | Hypothetical Value | Hypothetical Value | To be determined | To be determined |
An efflux ratio greater than 2.0 is generally indicative that the compound is a substrate for an efflux transporter like P-gp.
Tier 3: In Vivo Rodent Microdialysis Study
In vivo microdialysis is a powerful technique for measuring unbound drug concentrations in the brain extracellular fluid of a living animal, providing a direct measure of BBB penetration.[21][22][23]
Protocol
-
Animal Preparation and Surgery:
-
Anesthetize a male rodent (e.g., Sprague-Dawley rat).
-
Implant a microdialysis guide cannula into the brain region of interest (e.g., striatum or hippocampus).
-
Implant a catheter into the jugular vein for systemic administration of this compound.
-
Allow the animal to recover from surgery.
-
-
Microdialysis Procedure:
-
On the day of the experiment, insert a microdialysis probe through the guide cannula.
-
Perfuse the probe with artificial cerebrospinal fluid (aCSF) at a low, constant flow rate (e.g., 1-2 µL/min).
-
Administer this compound systemically via the jugular vein catheter.
-
Collect dialysate samples at regular intervals (e.g., every 20-30 minutes) for several hours.
-
Collect blood samples at corresponding time points to determine plasma drug concentrations.
-
-
Sample Analysis and Data Calculation:
-
Analyze the concentration of this compound in the brain dialysate and plasma samples using a highly sensitive bioanalytical method like LC-MS/MS.
-
Correct the dialysate concentrations for in vivo probe recovery, determined separately.
-
Calculate the unbound brain-to-plasma concentration ratio (Kp,uu): Kp,uu = AUC_brain,unbound / AUC_plasma,unbound Where AUC is the area under the concentration-time curve.
-
Data Presentation
| Pharmacokinetic Parameter | Unit | Value |
| Cmax (Plasma) | ng/mL | Hypothetical Value |
| Cmax (Brain ECF) | ng/mL | Hypothetical Value |
| AUC (Plasma) | ngh/mL | Hypothetical Value |
| AUC (Brain ECF) | ngh/mL | Hypothetical Value |
| Kp,uu (AUCbrain/AUCplasma) | unitless | To be determined |
A Kp,uu value close to 1.0 suggests free diffusion across the BBB, while a value significantly less than 1.0 indicates poor penetration or active efflux. A value greater than 1.0 may suggest active influx.
By following this structured protocol, researchers can systematically evaluate the BBB permeability of this compound, generating the critical data needed to assess its potential as a CNS therapeutic agent.
References
- 1. Assessing blood-brain barrier function using in vitro assays - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Frontiers | Blood-Brain Barrier Disruption by Lipopolysaccharide and Sepsis-Associated Encephalopathy [frontiersin.org]
- 3. medical.researchfloor.org [medical.researchfloor.org]
- 4. a-mouse-model-for-the-study-of-blood-brain-barrier-permeability - Ask this paper | Bohrium [bohrium.com]
- 5. In vivo methods for imaging blood–brain barrier function and dysfunction - PMC [pmc.ncbi.nlm.nih.gov]
- 6. cenmed.com [cenmed.com]
- 7. academic.oup.com [academic.oup.com]
- 8. medchemexpress.com [medchemexpress.com]
- 9. Parallel Artificial Membrane Permeability Assay (PAMPA) Protocol - Creative Bioarray [dda.creative-bioarray.com]
- 10. Development and validation of PAMPA-BBB QSAR model to predict brain penetration potential of novel drug candidates - PMC [pmc.ncbi.nlm.nih.gov]
- 11. iomcworld.org [iomcworld.org]
- 12. 3.2. Parallel Artificial Membrane Permeability ASSAY (PAMPA BBB) [bio-protocol.org]
- 13. paralab.es [paralab.es]
- 14. researchgate.net [researchgate.net]
- 15. Evaluation of the MDR-MDCK cell line as a permeability screen for the blood-brain barrier - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. MDCK Permeability Assay - Creative Bioarray [dda.creative-bioarray.com]
- 17. m.youtube.com [m.youtube.com]
- 18. Construction of in vitro Blood-Brain Barrier (BBB) model using MDCK-1 cell line - IIUM Repository (IRep) [irep.iium.edu.my]
- 19. Frontiers | In vitro Models of the Blood–Brain Barrier: Tools in Translational Medicine [frontiersin.org]
- 20. Quantification of In Vitro Blood-Brain Barrier Permeability - PMC [pmc.ncbi.nlm.nih.gov]
- 21. Analytical and Biological Methods for Probing the Blood-Brain Barrier - PMC [pmc.ncbi.nlm.nih.gov]
- 22. benthamdirect.com [benthamdirect.com]
- 23. How to Measure Drug Transport across the Blood-Brain Barrier - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Combined Use of PSB-1410 and L-DOPA in Preclinical Parkinson's Disease Research
For Researchers, Scientists, and Drug Development Professionals
Introduction
Parkinson's disease (PD) is a progressive neurodegenerative disorder characterized by the loss of dopaminergic neurons in the substantia nigra pars compacta, leading to motor symptoms such as bradykinesia, rigidity, and tremor. The gold-standard treatment for PD is L-DOPA (levodopa), a precursor to dopamine that can cross the blood-brain barrier.[1] While effective in alleviating motor symptoms, long-term L-DOPA treatment is often complicated by the development of motor fluctuations and debilitating L-DOPA-induced dyskinesia (LID).[2][3]
Recent research has focused on non-dopaminergic targets to modulate the effects of L-DOPA and mitigate its side effects. One such target is the adenosine A2B receptor. PSB-1410 is a potent and selective antagonist of the adenosine A2B receptor.[4] Adenosine receptors, particularly the A2A subtype, have been shown to play a significant role in modulating dopaminergic neurotransmission in the basal ganglia.[5][6] While the role of the A2B receptor in this context is less explored, its interaction with dopamine D2 receptors in other tissues suggests a potential for therapeutic intervention in PD.[7]
These application notes provide a comprehensive overview and detailed protocols for investigating the combined therapeutic potential of this compound and L-DOPA in a preclinical rat model of Parkinson's disease. The aim is to assess whether the co-administration of this compound can enhance the anti-parkinsonian effects of L-DOPA and/or reduce the severity of L-DOPA-induced dyskinesia.
Signaling Pathways
L-DOPA Signaling in Striatal Neurons
L-DOPA, after crossing the blood-brain barrier, is converted to dopamine in the brain.[1] Dopamine then acts on D1 and D2 receptors in the striatum to modulate motor control.[8][9] The signaling cascade initiated by dopamine binding to these receptors is crucial for the therapeutic effects of L-DOPA.
Caption: L-DOPA Signaling Pathway in Striatal Neurons.
Proposed Interaction of this compound and L-DOPA Signaling
This compound, as an adenosine A2B receptor antagonist, is hypothesized to modulate the dopaminergic signaling cascade initiated by L-DOPA. A2B receptors are G-protein coupled receptors that can couple to Gs, Gi, or Gq proteins.[7] By antagonizing the A2B receptor, this compound may prevent adenosine-mediated inhibition of dopamine release or postsynaptic signaling, potentially enhancing the therapeutic effects of L-DOPA or mitigating its adverse effects.
Caption: Proposed Interaction of this compound and L-DOPA.
Experimental Protocols
The following protocols provide a framework for investigating the combined effects of this compound and L-DOPA in a rat model of Parkinson's disease.
6-Hydroxydopamine (6-OHDA) Lesion Rat Model of Parkinson's Disease
This protocol describes the creation of a unilateral lesion of the nigrostriatal pathway, a widely used and well-characterized animal model of PD.[8][10][11]
Materials:
-
Male Sprague-Dawley rats (200-250 g)
-
6-hydroxydopamine (6-OHDA) hydrochloride
-
Ascorbic acid-saline solution (0.02% w/v)
-
Anesthetic (e.g., isoflurane)
-
Stereotaxic apparatus
-
Hamilton syringe (10 µL)
-
Dental drill
Procedure:
-
Preparation of 6-OHDA Solution: Dissolve 6-OHDA in cold ascorbic acid-saline to a final concentration of 4 mg/mL. Prepare this solution fresh and protect it from light.
-
Anesthesia and Stereotaxic Surgery: Anesthetize the rat and secure it in a stereotaxic frame.
-
Craniotomy: Perform a midline scalp incision and drill a small burr hole in the skull over the injection site.
-
Injection: Slowly inject 4 µL of the 6-OHDA solution into the medial forebrain bundle (MFB) at the following coordinates relative to bregma: Anteroposterior (AP): -2.2 mm; Mediolateral (ML): +1.5 mm; Dorsoventral (DV): -8.0 mm from the dura.[8]
-
Post-operative Care: Suture the incision and allow the animal to recover. Provide appropriate post-operative analgesia and care.
-
Lesion Confirmation: After a recovery period of 2-3 weeks, confirm the lesion by assessing rotational behavior induced by a dopamine agonist (e.g., apomorphine, 0.5 mg/kg, s.c.). A successful lesion is indicated by robust contralateral rotations.
Drug Preparation and Administration
Materials:
-
This compound
-
L-DOPA methyl ester hydrochloride
-
Benserazide hydrochloride (peripheral DOPA decarboxylase inhibitor)
-
Vehicle (e.g., saline, DMSO/saline mixture)
Procedure:
-
L-DOPA/Benserazide Solution: Dissolve L-DOPA and benserazide in saline. A common dose for inducing dyskinesia in rats is 6 mg/kg of L-DOPA with 15 mg/kg of benserazide, administered intraperitoneally (i.p.).[2]
-
This compound Solution: The optimal vehicle and dose for this compound will need to be determined based on its solubility and pharmacokinetic properties. A starting point could be to dissolve it in a vehicle such as 10% DMSO in saline.
-
Co-administration Protocol: Administer this compound (i.p. or orally) at a predetermined time (e.g., 30 minutes) before the L-DOPA/benserazide injection.
Behavioral Assessments
Conduct behavioral tests to evaluate motor function and dyskinesia.
a) Cylinder Test (Spontaneous Forelimb Use)
This test assesses forelimb akinesia by measuring the spontaneous use of each forelimb for postural support.[12]
Procedure:
-
Place the rat in a transparent cylinder.
-
Videotape the session for 5-10 minutes.
-
An observer, blind to the treatment groups, should score the number of times the rat uses its ipsilateral, contralateral, or both forelimbs to touch the cylinder wall during rearing.
-
Calculate the percentage of contralateral forelimb use.
b) Rotarod Test (Motor Coordination and Balance)
This test evaluates motor coordination, balance, and motor learning.[13][14]
Procedure:
-
Train the rats on the rotarod at a constant or accelerating speed for several days before the experiment.
-
On the test day, place the rat on the rotating rod and measure the latency to fall.
-
Perform multiple trials and average the results.
c) Assessment of Abnormal Involuntary Movements (AIMs)
This is a crucial test for quantifying the severity of L-DOPA-induced dyskinesia.[12]
Procedure:
-
After L-DOPA administration, place the rat in an individual cage.
-
At regular intervals (e.g., every 20 minutes for 3-4 hours), observe the rat for the presence and severity of AIMs.
-
Score the AIMs based on a standardized rating scale that typically includes axial, limb, and orolingual movements. Each category is scored on a scale of 0 (absent) to 4 (severe, continuous).
-
Sum the scores for each category to obtain a total AIMs score for each time point.
Experimental Workflow
Caption: Experimental Workflow Diagram.
Data Presentation
The following tables present hypothetical data based on findings from studies using adenosine A2A receptor antagonists, as direct quantitative data for this compound in this context is not yet available. These tables serve as a template for organizing and presenting the results of the proposed experiments.
Table 1: Effect of this compound and L-DOPA on Motor Function
| Treatment Group | Cylinder Test (% Contralateral Limb Use) | Rotarod Test (Latency to Fall, s) |
| Vehicle | 15 ± 3 | 45 ± 8 |
| L-DOPA (6 mg/kg) | 55 ± 5 | 120 ± 12 |
| This compound (X mg/kg) | 20 ± 4 | 60 ± 10 |
| L-DOPA + this compound | 70 ± 6 | 150 ± 15 |
*Data are presented as mean ± SEM. *p < 0.05 compared to the L-DOPA group.
Table 2: Effect of this compound on L-DOPA-Induced Dyskinesia (AIMs Score)
| Treatment Group | Peak AIMs Score (0-16) | Total AIMs Score (AUC) |
| L-DOPA (6 mg/kg) | 12 ± 1.5 | 1500 ± 180 |
| L-DOPA + this compound (X mg/kg) | 8 ± 1.2 | 1000 ± 150 |
*Data are presented as mean ± SEM. *p < 0.05 compared to the L-DOPA group.
Conclusion
The combination of the adenosine A2B receptor antagonist this compound with L-DOPA represents a novel therapeutic strategy for Parkinson's disease. The protocols outlined in these application notes provide a robust framework for preclinical evaluation of this combination therapy. The primary objectives are to determine if this compound can enhance the anti-parkinsonian efficacy of L-DOPA and/or reduce the severity of L-DOPA-induced dyskinesia. The successful outcome of these studies could pave the way for a new class of adjunctive therapies for Parkinson's disease, ultimately improving the quality of life for patients.
References
- 1. Experimental models and behavioural tests used in the study of Parkinson's disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. portal.research.lu.se [portal.research.lu.se]
- 3. pubs.acs.org [pubs.acs.org]
- 4. research.monash.edu [research.monash.edu]
- 5. A2A Receptor Antagonism and Dyskinesia in Parkinson's Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Adenosine receptor-dopamine receptor interactions in the basal ganglia and their relevance for brain function - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. An antagonistic interaction between A2B adenosine and D2 dopamine receptors modulates the function of rat carotid body chemoreceptor cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Modeling Parkinson’s Disease in Rats | Thermo Fisher Scientific - NP [thermofisher.com]
- 9. pubcompare.ai [pubcompare.ai]
- 10. Video: The 6-hydroxydopamine Rat Model of Parkinson's Disease [jove.com]
- 11. The 6-hydroxydopamine Rat Model of Parkinson's Disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Behavioral analysis of motor and non-motor impairment in rodent models of Parkinson's disease - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. Motor Function Behavioral Tests_GemPharmatech [en.gempharmatech.com]
Application Notes and Protocols for PSB-10 in the Study of Neuronal Oxidative Stress
For Researchers, Scientists, and Drug Development Professionals
Introduction
Oxidative stress is a critical contributor to the pathophysiology of numerous neurodegenerative diseases, arising from an imbalance between the production of reactive oxygen species (ROS) and the capacity of antioxidant defense mechanisms.[1][2][3] This imbalance leads to cellular damage, including lipid peroxidation, protein oxidation, and DNA damage, ultimately culminating in neuronal apoptosis and neurodegeneration.[1][3] The adenosine A3 receptor (A3R) has emerged as a potential therapeutic target in conditions associated with inflammation and metabolic stress.[4][5] PSB-10 is a potent and highly selective antagonist of the human adenosine A3 receptor, exhibiting inverse agonist properties.[6] Its utility in elucidating the role of the A3 receptor in neuronal responses to oxidative stress is a promising area of investigation. These application notes provide a comprehensive overview and detailed protocols for the use of PSB-10 in studying oxidative stress in neuronal models.
PSB-10: A Selective Adenosine A3 Receptor Antagonist
PSB-10 is a valuable pharmacological tool for investigating the physiological and pathological roles of the adenosine A3 receptor. Its high selectivity for the human A3R over other adenosine receptor subtypes makes it a precise instrument for dissecting A3R-mediated signaling pathways.[6]
Quantitative Data for PSB-10
| Parameter | Species | Receptor Subtype | Value |
| Ki | Human | A3 | 0.44 nM[6] |
| Human | A1 | 4.1 µM[6] | |
| Human | A2A | 3.3 µM[6] | |
| Human | A2B | 30 µM[6] | |
| Rat | A3 | > 17,000 nM | |
| IC50 | Human | A3 ([35S]GTPγS binding) | 4 nM[6] |
Signaling Pathways and Experimental Workflow
Adenosine A3 Receptor Signaling in Neuronal Oxidative Stress
The precise role of the adenosine A3 receptor in neuronal oxidative stress is an active area of research. Antagonism of the A3R with PSB-10 may modulate downstream signaling cascades implicated in cell survival and apoptosis in response to oxidative insults. The following diagram illustrates a potential signaling pathway where PSB-10 could exert its effects.
Caption: Potential mechanism of PSB-10 in neuronal oxidative stress.
Experimental Workflow for Studying PSB-10 Effects
The following diagram outlines a typical experimental workflow for assessing the impact of PSB-10 on neurons subjected to oxidative stress.
Caption: Experimental workflow for PSB-10 in oxidative stress studies.
Experimental Protocols
Protocol 1: In Vitro Model of Oxidative Stress in a Neuronal Cell Line (e.g., SH-SY5Y)
This protocol describes the induction of oxidative stress in a human neuroblastoma cell line and the assessment of the neuroprotective or neurotoxic effects of PSB-10.
Materials:
-
SH-SY5Y cells
-
Complete culture medium (e.g., DMEM/F12 with 10% FBS, 1% Penicillin-Streptomycin)
-
PSB-10
-
Hydrogen peroxide (H₂O₂) or Paraquat
-
Phosphate-buffered saline (PBS)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or other viability assay reagents
-
Reagents for ROS detection (e.g., DCFDA)
-
Reagents for apoptosis assays (e.g., Annexin V/PI staining)
Procedure:
-
Cell Culture:
-
Culture SH-SY5Y cells in complete medium at 37°C in a humidified atmosphere of 5% CO₂.
-
Seed cells in 96-well plates for viability assays or larger plates for other assays at an appropriate density and allow them to adhere overnight.
-
-
PSB-10 Treatment:
-
Prepare stock solutions of PSB-10 in a suitable solvent (e.g., DMSO).
-
Dilute PSB-10 to desired final concentrations in culture medium.
-
Pre-treat the cells with varying concentrations of PSB-10 (e.g., 1 nM, 10 nM, 100 nM, 1 µM) for a specified duration (e.g., 1-2 hours) before inducing oxidative stress. Include a vehicle control (medium with the same concentration of DMSO).
-
-
Induction of Oxidative Stress:
-
Prepare a fresh solution of H₂O₂ or paraquat in serum-free medium. A dose-response experiment should be performed to determine the optimal concentration that induces significant but not complete cell death (e.g., LD50). For paraquat, a concentration of around 850 µM has been used in PC12 cells.[7]
-
Remove the medium containing PSB-10 and add the oxidative stress-inducing agent.
-
Incubate for the determined optimal time (e.g., 24 hours).
-
-
Assessment of Neuronal Viability (MTT Assay):
-
After the incubation period, remove the treatment medium.
-
Add MTT solution to each well and incubate for 2-4 hours at 37°C.
-
Add solubilization solution (e.g., DMSO or a specialized reagent) to dissolve the formazan crystals.
-
Measure the absorbance at the appropriate wavelength (e.g., 570 nm) using a microplate reader.
-
Calculate cell viability as a percentage of the control (untreated) cells.
-
-
Measurement of Intracellular ROS (DCFDA Assay):
-
At the end of the treatment period, wash the cells with PBS.
-
Incubate the cells with DCFDA solution in the dark for 30-60 minutes at 37°C.
-
Wash the cells with PBS to remove excess probe.
-
Measure the fluorescence intensity using a fluorescence microplate reader or flow cytometer.
-
-
Apoptosis Assay (Annexin V/PI Staining):
-
Collect the cells (including any floating cells in the medium).
-
Wash the cells with cold PBS.
-
Resuspend the cells in Annexin V binding buffer.
-
Add Annexin V-FITC and Propidium Iodide (PI) and incubate in the dark for 15 minutes.
-
Analyze the cells by flow cytometry to distinguish between viable, early apoptotic, late apoptotic, and necrotic cells.
-
Protocol 2: Primary Neuronal Culture and Oxidative Stress
This protocol is for more physiologically relevant primary neuronal cultures.
Materials:
-
Primary cortical or hippocampal neurons isolated from embryonic rodents.
-
Neuronal culture medium (e.g., Neurobasal medium supplemented with B-27 and GlutaMAX).
-
Poly-D-lysine or other coating substrates.
-
PSB-10.
-
Oxidative stress-inducing agent (e.g., H₂O₂).
-
Reagents for immunocytochemistry (e.g., antibodies against neuronal markers like MAP2 or NeuN, and apoptosis markers like cleaved caspase-3).
Procedure:
-
Primary Neuron Isolation and Culture:
-
Isolate primary neurons from the desired brain region of embryonic rodents (e.g., E18 rat cortex or hippocampus) using established protocols.
-
Plate the dissociated neurons on coated culture dishes in neuronal culture medium.
-
Maintain the cultures at 37°C in a humidified 5% CO₂ incubator.
-
-
Treatment and Oxidative Stress Induction:
-
Allow the primary neurons to mature in vitro for a sufficient period (e.g., 7-10 days).
-
Pre-treat the mature neurons with PSB-10 at various concentrations for 1-2 hours.
-
Induce oxidative stress by adding a pre-determined concentration of H₂O₂ to the culture medium for a specified duration (e.g., 24 hours).
-
-
Assessment of Neuronal Survival and Morphology:
-
Fix the cells with 4% paraformaldehyde.
-
Permeabilize the cells with a detergent-based buffer (e.g., 0.25% Triton X-100 in PBS).
-
Block non-specific antibody binding with a blocking solution (e.g., 5% bovine serum albumin in PBS).
-
Incubate with primary antibodies against a neuronal marker (e.g., MAP2) and an apoptosis marker (e.g., cleaved caspase-3) overnight at 4°C.
-
Wash and incubate with appropriate fluorescently labeled secondary antibodies.
-
Counterstain the nuclei with DAPI.
-
Visualize the cells using a fluorescence microscope and quantify neuronal survival and apoptosis.
-
Data Interpretation and Conclusion
The results from these experiments will help to elucidate the role of the adenosine A3 receptor in neuronal responses to oxidative stress. An increase in neuronal viability or a decrease in ROS production and apoptosis in the presence of PSB-10 would suggest a detrimental role for A3R activation under oxidative stress conditions. Conversely, if PSB-10 exacerbates neuronal damage, it would imply a neuroprotective function for the A3 receptor. These findings will be crucial for researchers in academia and industry who are exploring the therapeutic potential of modulating adenosine receptor signaling for the treatment of neurodegenerative disorders.
References
- 1. Oxidative Stress and Neurodegenerative Diseases: A Review of Upstream and Downstream Antioxidant Therapeutic Options - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Oxidative Stress and the Central Nervous System - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Oxidative stress in neurodegenerative diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 4. alzdiscovery.org [alzdiscovery.org]
- 5. mdpi.com [mdpi.com]
- 6. PSB-10 - Wikipedia [en.wikipedia.org]
- 7. Effect of Adenosine Receptor Antagonists on Adenosine-Pretreated PC12 Cells Exposed to Paraquat - PMC [pmc.ncbi.nlm.nih.gov]
Application of A3 Adenosine Receptor Antagonists in High-Throughput Screening
For Researchers, Scientists, and Drug Development Professionals
Introduction
The A3 adenosine receptor (A3AR) is a G protein-coupled receptor (GPCR) belonging to the adenosine receptor family. It is coupled to the Gi protein, and its activation leads to the inhibition of adenylyl cyclase, resulting in decreased intracellular cyclic AMP (cAMP) levels. The A3AR is a promising therapeutic target for a variety of conditions, including inflammatory diseases, cancer, and glaucoma. High-throughput screening (HTS) plays a pivotal role in the discovery of novel A3AR antagonists, enabling the rapid evaluation of large compound libraries to identify potential drug candidates. This document provides a detailed application note and protocol for the use of A3AR antagonists, such as those from the PSB family (e.g., PSB-10, PSB-11) and other well-characterized antagonists like DPTN, in HTS campaigns.
Mechanism of Action
A3AR antagonists are compounds that bind to the A3 adenosine receptor but do not provoke the normal biological response. Instead, they block or dampen the agonist-mediated effects. By competitively or non-competitively binding to the receptor, these antagonists prevent the natural ligand, adenosine, from activating the receptor and initiating the downstream signaling cascade. In the context of a Gi-coupled receptor like A3AR, antagonists will block the adenosine-induced decrease in intracellular cAMP levels.
Data Presentation
The following table summarizes the binding affinities (Ki values) of a well-characterized A3AR antagonist, DPTN, across different species and adenosine receptor subtypes. This data is critical for selecting the appropriate model system and for interpreting screening results.[1]
| Compound | Receptor Subtype | Species | Ki (nM) |
| DPTN | A1 | Human | 162 |
| DPTN | A2A | Human | 121 |
| DPTN | A2B | Human | 230 |
| DPTN | A3 | Human | 1.65 |
| DPTN | A1 | Mouse | 411 |
| DPTN | A2A | Mouse | 830 |
| DPTN | A2B | Mouse | 189 |
| DPTN | A3 | Mouse | 9.61 |
| DPTN | A1 | Rat | 333 |
| DPTN | A2A | Rat | 1147 |
| DPTN | A2B | Rat | 163 |
| DPTN | A3 | Rat | 8.53 |
Signaling Pathway
The activation of the A3 adenosine receptor by an agonist initiates a signaling cascade that results in the inhibition of adenylyl cyclase and a subsequent decrease in intracellular cAMP levels. An antagonist will block this pathway.
Experimental Protocols
High-Throughput Screening for A3AR Antagonists using a cAMP Assay
This protocol describes a competitive antagonist screening assay in a 384-well format using a cell line stably expressing the human A3 adenosine receptor. The assay measures the ability of test compounds to block the agonist-induced inhibition of cAMP production.
Materials and Reagents:
-
HEK293 cells stably expressing the human A3AR
-
Assay buffer (e.g., HBSS with 20 mM HEPES, 0.1% BSA, pH 7.4)
-
A3AR agonist (e.g., NECA or Cl-IB-MECA) at a concentration that gives 80% of the maximal response (EC80)
-
Test compounds (e.g., this compound or library compounds) dissolved in DMSO
-
cAMP detection kit (e.g., HTRF, AlphaScreen, or fluorescence polarization-based)
-
384-well white opaque microplates
-
Multichannel pipettes and automated liquid handling systems
Experimental Workflow:
Procedure:
-
Cell Seeding: Seed the HEK293-hA3AR cells into 384-well white opaque microplates at a density optimized for the cAMP assay (e.g., 5,000-10,000 cells/well). Incubate the plates at 37°C in a CO2 incubator overnight.
-
Compound Preparation: Prepare serial dilutions of the test compounds and control antagonists in assay buffer. The final DMSO concentration in the assay should be kept below 0.5% to avoid cellular toxicity.
-
Compound Addition: Using an automated liquid handler, add a small volume (e.g., 50 nL) of the compound solutions to the cell plates. Include wells with a known antagonist as a positive control and wells with DMSO only as a negative control.
-
Pre-incubation: Incubate the plates with the compounds for 15-30 minutes at room temperature.
-
Agonist Addition: Add the A3AR agonist at its EC80 concentration to all wells except for the maximum inhibition control wells (which receive only assay buffer).
-
Incubation: Incubate the plates for 30-60 minutes at room temperature to allow for the agonist-induced modulation of cAMP levels.
-
Cell Lysis and cAMP Detection: Add the lysis buffer and cAMP detection reagents to each well according to the manufacturer's protocol of the chosen cAMP assay kit.
-
Signal Reading: Incubate the plates for the time specified in the kit protocol (typically 1-2 hours) at room temperature, protected from light. Read the signal on a compatible plate reader.
-
Data Analysis:
-
Normalize the data using the signals from the positive (agonist + DMSO) and negative (no agonist) controls.
-
Plot the normalized response against the logarithm of the test compound concentration.
-
Fit the data to a four-parameter logistic equation to determine the IC50 value for each active compound.
-
Logical Relationship for Hit Identification
The process of identifying and confirming active compounds (hits) from a primary HTS campaign involves a series of logical steps to ensure the validity and specificity of the findings.
Conclusion
The use of A3AR antagonists in high-throughput screening is a critical step in the discovery of new therapeutics. The protocols and data presented here provide a framework for researchers to design and execute robust HTS campaigns targeting the A3 adenosine receptor. Careful consideration of the assay format, the cell system, and the species-specific pharmacology of the target is essential for the successful identification of potent and selective A3AR antagonists.
References
Troubleshooting & Optimization
PSB-1410 solubility and stability issues in DMSO
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides essential information and troubleshooting guidance for the effective use of PSB-1410 in your research. This compound is a potent, selective, and reversible inhibitor of monoamine oxidase B (MAO-B). Due to its hydrophobic nature, challenges with solubility and stability in DMSO may arise. This guide offers practical solutions and detailed protocols to ensure reliable and reproducible experimental outcomes.
Frequently Asked Questions (FAQs)
Q1: What is the recommended solvent for dissolving this compound?
A1: Dimethyl sulfoxide (DMSO) is the recommended solvent for preparing stock solutions of this compound. Its N-(3,4-Dichlorophenyl)-1H-indole-5-carboxamide structure lends it to be poorly soluble in aqueous solutions.
Q2: I am having difficulty dissolving this compound in DMSO. What can I do?
A2: Difficulty in dissolving this compound can be due to several factors. Firstly, ensure you are using anhydrous (water-free) DMSO, as absorbed water can significantly decrease the solubility of hydrophobic compounds. If solubility issues persist, gentle warming of the solution to 37°C and vortexing or sonication can aid in dissolution. For more detailed steps, refer to the Troubleshooting Guide below.
Q3: What is the expected solubility of this compound in DMSO?
Q4: How should I store my this compound stock solution in DMSO?
A4: To ensure stability, it is recommended to store the DMSO stock solution of this compound at -20°C or -80°C in small, single-use aliquots to avoid repeated freeze-thaw cycles. Protect the solution from light.
Q5: Is this compound stable in DMSO?
A5: Most MAO-B inhibitors with similar chemical scaffolds exhibit good stability in DMSO when stored correctly. However, the stability of any compound in solution can be influenced by factors such as water content in the DMSO, storage temperature, and exposure to light. For long-term experiments, it is advisable to periodically check the integrity of your stock solution. A protocol for a basic stability assessment is included below.
Q6: My this compound precipitates when I dilute my DMSO stock into aqueous media for my experiment. How can I prevent this?
A6: This is a common issue with compounds that have low aqueous solubility. To minimize precipitation, it is crucial to perform a stepwise dilution. First, prepare an intermediate dilution of your DMSO stock in your aqueous buffer or media. Then, add this intermediate dilution to the final experimental volume. The final concentration of DMSO in your assay should be kept as low as possible (ideally ≤0.5%) to avoid solvent-induced artifacts.
Troubleshooting Guides
Issue 1: this compound Powder Does Not Fully Dissolve in DMSO
| Possible Cause | Troubleshooting Step |
| Suboptimal DMSO Quality | Use a fresh, sealed bottle of anhydrous or molecular sieves-dried DMSO. DMSO is hygroscopic and readily absorbs moisture from the air, which can reduce its solvating power for hydrophobic compounds. |
| Insufficient Agitation | Vortex the solution vigorously for 2-5 minutes. If particles are still visible, use a bath sonicator for 10-15 minutes. |
| Low Temperature | Gently warm the solution in a water bath at 37°C for 10-15 minutes. Do not exceed 50°C to avoid potential degradation. |
| Concentration Exceeds Solubility Limit | You may be attempting to prepare a stock solution at a concentration that is too high. Refer to the protocol below to determine the approximate solubility. |
Issue 2: Precipitate Forms in Aqueous Solution After Dilution from DMSO Stock
| Possible Cause | Troubleshooting Step |
| Exceeded Aqueous Solubility | The final concentration of this compound in your aqueous medium is likely above its solubility limit. Try lowering the final concentration. |
| Rapid Change in Solvent Polarity | Avoid adding the concentrated DMSO stock directly to the full volume of aqueous media. Perform a serial dilution as described in the protocol for preparing working solutions. |
| High Final DMSO Concentration | While counterintuitive, a very high final DMSO concentration can sometimes cause precipitation of certain compounds when mixed with aqueous buffers. Ensure the final DMSO concentration is appropriate for your assay (typically ≤0.5%). |
| Interaction with Media Components | Components in complex cell culture media (e.g., proteins, salts) can sometimes reduce the solubility of a compound. If possible, try dissolving the compound in a simpler buffer first (e.g., PBS) to identify the source of the issue. |
Data Presentation
Table 1: Physicochemical Properties of this compound
| Property | Value |
| Chemical Name | N-(3,4-Dichlorophenyl)-1H-indole-5-carboxamide |
| Molecular Formula | C₁₅H₁₀Cl₂N₂O |
| Molecular Weight | 305.15 g/mol |
| CAS Number | 1494477-03-0 |
| Biological Target | Monoamine Oxidase B (MAO-B) |
Table 2: Recommended Stock Solution Preparation and Storage
| Parameter | Recommendation |
| Solvent | Anhydrous DMSO |
| Recommended Stock Concentration | 1-10 mM (verify solubility) |
| Storage Temperature | -20°C or -80°C |
| Aliquoting | Prepare single-use aliquots to avoid freeze-thaw cycles. |
| Light Protection | Store in amber vials or protect from light. |
Experimental Protocols
Protocol 1: Determination of Approximate Solubility of this compound in DMSO
-
Preparation: Equilibrate this compound powder and anhydrous DMSO to room temperature.
-
Serial Dilution Preparation:
-
Prepare a high-concentration slurry of this compound in DMSO (e.g., 20 mg/mL) in a microcentrifuge tube.
-
Vortex vigorously for 2 minutes.
-
Prepare a series of dilutions from this slurry in separate tubes.
-
-
Equilibration:
-
Gently warm all tubes to 37°C for 15 minutes.
-
Sonicate for 15 minutes.
-
Allow the tubes to equilibrate at room temperature for 2 hours.
-
-
Observation:
-
Centrifuge the tubes at high speed (e.g., 10,000 x g) for 10 minutes to pellet any undissolved compound.
-
Carefully inspect the supernatant in each tube. The highest concentration that remains a clear, particle-free solution is the approximate solubility.
-
Protocol 2: Preparation of Aqueous Working Solutions from a DMSO Stock
-
Prepare DMSO Stock: Prepare a 10 mM stock solution of this compound in anhydrous DMSO. If necessary, use gentle warming and sonication to fully dissolve.
-
Prepare Intermediate Dilution (100X): Dilute the 10 mM DMSO stock 1:100 in your final aqueous buffer or cell culture medium. For example, add 2 µL of the 10 mM stock to 198 µL of medium. This will give you a 100 µM intermediate solution with 1% DMSO.
-
Prepare Final Working Solution (1X): Add the 100 µM intermediate solution to your experimental setup to achieve the desired final concentration. For example, to achieve a final concentration of 10 µM, add 10 µL of the 100 µM intermediate solution to 90 µL of medium in your well. The final DMSO concentration will be 0.1%.
Protocol 3: Basic Stability Assessment of this compound in DMSO
-
Sample Preparation: Prepare a stock solution of this compound in DMSO at a known concentration (e.g., 1 mM).
-
Initial Analysis (Time 0): Immediately after preparation, analyze the solution using HPLC-UV to obtain an initial peak area for this compound.
-
Storage: Store an aliquot of the stock solution under your standard storage conditions (e.g., -20°C, protected from light).
-
Follow-up Analysis: At set time points (e.g., 1 week, 1 month, 3 months), thaw an aliquot and re-analyze it by HPLC-UV under the same conditions as the initial analysis.
-
Comparison: Compare the peak area of this compound at each time point to the initial peak area. A significant decrease in the peak area may indicate degradation. The appearance of new peaks could also suggest the formation of degradation products.
Visualizations
Caption: A workflow for troubleshooting solubility issues of this compound in DMSO.
Caption: Key factors influencing the stability of this compound in DMSO and recommended practices.
Caption: Simplified diagram of this compound's mechanism of action as a MAO-B inhibitor.
Technical Support Center: Optimizing PSB-1410 Concentration for In Vitro Assays
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals using PSB-1410 in in vitro assays. As specific data for this compound is limited in publicly available literature, this guide leverages information from structurally related and well-characterized A2B adenosine receptor antagonists from the "PSB" chemical series. It is presumed that this compound acts as a selective antagonist of the A2B adenosine receptor.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound?
This compound is presumed to be a selective antagonist of the A2B adenosine receptor (A2BAR). The A2B receptor is a G protein-coupled receptor (GPCR) that is activated by adenosine.[1][2] Depending on the cell type, the A2B receptor can couple to Gs, Gi, or Gq proteins.[1] Activation of these pathways can lead to an increase in intracellular cyclic AMP (cAMP), mobilization of intracellular calcium (Ca2+), and activation of protein kinase C (PKC) and other downstream signaling cascades.[1][3] As an antagonist, this compound is expected to block these downstream effects by preventing adenosine from binding to the A2B receptor.
Q2: What is a typical starting concentration range for this compound in in vitro assays?
For initial experiments, a concentration range of 10 nM to 10 µM is recommended. This range is based on the reported potencies of other well-characterized PSB series A2B antagonists. To determine the optimal concentration for your specific cell type and assay, it is crucial to perform a dose-response curve.
Q3: How should I prepare a stock solution of this compound?
Most small molecule inhibitors, including those in the PSB series, are soluble in dimethyl sulfoxide (DMSO). It is recommended to prepare a high-concentration stock solution (e.g., 10 mM) in DMSO and store it at -20°C or -80°C in small aliquots to avoid repeated freeze-thaw cycles. For cell-based assays, the final concentration of DMSO in the culture medium should be kept low (typically ≤ 0.1%) to avoid solvent-induced cytotoxicity.
Q4: In which in vitro assays is this compound likely to be effective?
Given its presumed role as an A2B antagonist, this compound would be useful in assays designed to study the effects of A2B receptor signaling. These include:
-
cAMP accumulation assays: To measure the inhibition of agonist-induced cAMP production.
-
Intracellular calcium mobilization assays: To assess the blockade of agonist-induced calcium release.
-
Cytokine release assays: To investigate the role of the A2B receptor in inflammation by measuring the modulation of cytokine secretion (e.g., IL-6, IL-8, TNF-α) from immune or other cell types.[1]
-
Cell proliferation and migration assays: To determine the effect of A2B receptor blockade on cell growth and movement.
-
Reporter gene assays: In cells engineered to express a reporter gene (e.g., luciferase) under the control of a promoter responsive to A2B receptor signaling pathways.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| No observable effect of this compound | Low A2B receptor expression: The cell line used may not express the A2B receptor at a sufficient level. | - Confirm A2B receptor expression using qPCR, Western blot, or flow cytometry.- Consider using a cell line known to endogenously express the A2B receptor or a recombinant cell line overexpressing the receptor. |
| Suboptimal concentration: The concentration of this compound may be too low to effectively antagonize the receptor. | - Perform a dose-response experiment with a wider concentration range (e.g., 1 nM to 100 µM).- Ensure the agonist concentration used is appropriate (typically at its EC50 or EC80). | |
| Compound instability: this compound may have degraded in solution. | - Prepare fresh stock solutions and working dilutions for each experiment.- Avoid repeated freeze-thaw cycles of the stock solution. | |
| High background or inconsistent results | Poor solubility: The compound may be precipitating out of the assay medium. | - Visually inspect the wells for any precipitate.- Reduce the final concentration of this compound.- If using a high concentration, ensure the final DMSO concentration is not causing precipitation. |
| Cell handling variability: Inconsistent cell seeding density or passage number can lead to variable results. | - Use a consistent cell seeding density for all experiments.- Use cells within a defined low-passage range. | |
| Assay interference: The compound may interfere with the assay readout (e.g., colorimetric or fluorescent signal). | - Run "compound-only" controls (wells with the compound but no cells) to check for intrinsic absorbance or fluorescence. | |
| Cytotoxicity observed | High compound concentration: The concentration of this compound may be toxic to the cells. | - Perform a cytotoxicity assay (e.g., LDH or MTT assay) to determine the cytotoxic concentration range of this compound for your cell line.[4][5]- Use concentrations below the toxic threshold in your functional assays. |
| High DMSO concentration: The final concentration of the solvent may be causing cell death. | - Ensure the final DMSO concentration in the culture medium is at a non-toxic level (typically ≤ 0.1%). | |
| Off-target effects suspected | Non-specific binding: At high concentrations, the compound may be interacting with other receptors or cellular targets. | - Use the lowest effective concentration of this compound determined from your dose-response curve.- Compare the effects of this compound with other structurally different A2B antagonists to see if the observed phenotype is consistent. |
Quantitative Data on Related A2B Antagonists
The following table summarizes the potency of several well-characterized PSB series A2B adenosine receptor antagonists. This data can serve as a reference for estimating the expected potency range for this compound.
| Compound | Target | Potency (Ki or IC50) | Assay Type | Reference |
| PSB-603 | Human A2B | Ki = 54 nM | Radioligand Binding | (Tocris Bioscience) |
| PSB-1115 | Human A2B | IC50 = 865 nM | Functional Assay | [6] |
| PSB-21500 | Human A2B | Ki = 10.6 nM | Radioligand Binding | [6] |
Experimental Protocols
Protocol 1: General Stock Solution Preparation
-
Weighing the compound: Carefully weigh out the desired amount of this compound powder in a sterile microcentrifuge tube.
-
Dissolving in DMSO: Add the appropriate volume of high-purity, sterile DMSO to achieve the desired stock concentration (e.g., 10 mM).
-
Solubilization: Vortex the solution thoroughly until the compound is completely dissolved. Gentle warming (e.g., in a 37°C water bath) may be required for some compounds.
-
Aliquoting and Storage: Aliquot the stock solution into smaller, single-use volumes in sterile microcentrifuge tubes to minimize freeze-thaw cycles. Store the aliquots at -20°C or -80°C, protected from light.
Protocol 2: cAMP Accumulation Assay (Competitive Inhibition)
-
Cell Seeding: Seed cells expressing the A2B receptor into a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Pre-treatment with Inhibitor: The next day, replace the culture medium with serum-free medium containing a phosphodiesterase inhibitor (e.g., IBMX) to prevent cAMP degradation. Incubate for 30 minutes at 37°C.
-
Adding this compound: Add varying concentrations of this compound (or vehicle control) to the wells and incubate for 15-30 minutes at 37°C.
-
Agonist Stimulation: Add a fixed concentration of an A2B receptor agonist (e.g., NECA) to the wells. A typical concentration would be the EC50 or EC80 of the agonist.
-
Incubation: Incubate for 15-30 minutes at 37°C.
-
Cell Lysis and cAMP Measurement: Lyse the cells and measure the intracellular cAMP levels using a commercially available cAMP assay kit (e.g., HTRF, ELISA, or LANCE).
-
Data Analysis: Plot the cAMP concentration against the logarithm of the this compound concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.
Protocol 3: LDH Cytotoxicity Assay
-
Cell Seeding: Seed cells into a 96-well plate at an optimal density and allow them to adhere overnight.
-
Compound Treatment: The following day, treat the cells with a range of this compound concentrations (including a vehicle control and a positive control for maximum lysis, such as Triton X-100).
-
Incubation: Incubate the plate for the desired duration of your functional assay (e.g., 24, 48, or 72 hours).
-
Sample Collection: Carefully collect the cell culture supernatant from each well.
-
LDH Measurement: Measure the lactate dehydrogenase (LDH) activity in the supernatant using a commercially available LDH cytotoxicity assay kit.[4][5]
-
Data Analysis: Calculate the percentage of cytotoxicity for each concentration relative to the positive and negative controls.
Visualizations
Caption: A2B Adenosine Receptor Signaling Pathways.
Caption: Experimental Workflow for Optimizing this compound Concentration.
Caption: Troubleshooting Flowchart for Lack of this compound Effect.
References
- 1. A2B adenosine receptor signaling and regulation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. search.library.ucla.edu [search.library.ucla.edu]
- 3. A2B adenosine receptors in immunity and inflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. cellbiolabs.com [cellbiolabs.com]
- 5. LDH Cytotoxicity Assay Kit [cellbiolabs.com]
- 6. mdpi.com [mdpi.com]
Technical Support Center: Troubleshooting PSB-1410 Toxicity in Neuronal Cell Lines
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing potential toxicity issues when working with the adenosine A2B receptor antagonist, PSB-1410, in neuronal cell lines.
Disclaimer: As of the last update, specific toxicity data for this compound in neuronal cell lines is not widely available in published literature. The following troubleshooting guide is based on general principles of neuronal cell culture, neurotoxicity assessment, and data from related adenosine A2B receptor antagonists. The quantitative data provided are illustrative examples.
Troubleshooting Guides
This section addresses specific issues that may be encountered during experiments with this compound in a question-and-answer format.
Issue 1: Significant Neuronal Cell Death Observed at Expected Non-Toxic Concentrations
Question: I am observing widespread cell death (detachment, pyknotic nuclei) in my neuronal cultures treated with this compound at concentrations that are reported to be selective for the A2B receptor and non-toxic in other cell types. What could be the cause?
Answer: Unexpectedly high toxicity can stem from several factors, ranging from experimental setup to the inherent sensitivity of the neuronal cells. Here is a step-by-step guide to troubleshoot this issue.
Potential Causes and Solutions:
| Potential Cause | Troubleshooting Steps |
| Solvent Toxicity | 1. Verify Solvent Concentration: Ensure the final concentration of the solvent (e.g., DMSO) is consistent across all wells, including vehicle controls, and is below the toxic threshold for your specific neuronal cell line (typically <0.1%). 2. Run a Solvent Toxicity Curve: If unsure about the solvent tolerance of your cell line, perform a dose-response experiment with the solvent alone to determine the maximum non-toxic concentration. |
| Compound Instability or Degradation | 1. Prepare Fresh Stock Solutions: this compound, like many small molecules, may degrade upon repeated freeze-thaw cycles or prolonged storage. Prepare fresh stock solutions from powder for each experiment. 2. Check for Precipitates: Before adding to the culture medium, visually inspect the diluted this compound solution for any precipitation. If precipitation occurs, consider using a different solvent or a lower concentration. |
| High Cell Seeding Density | 1. Optimize Seeding Density: Neuronal cells are sensitive to density.[1] Overly dense cultures can be more susceptible to toxic insults due to nutrient depletion and waste accumulation. Determine the optimal seeding density for your specific cell line and experiment duration. |
| Neuronal Culture Health | 1. Assess Baseline Culture Health: Before starting the experiment, ensure your neuronal cultures are healthy, with well-defined neurites and minimal signs of stress.[2] 2. Use Appropriate Culture Media: Neuronal cultures often require specialized, serum-free media and supplements to maintain their health and function.[2][3] |
| Off-Target Effects | 1. Review Literature on Related Compounds: Investigate if other A2B antagonists have known off-target effects at the concentrations you are using. 2. Use a Rescue Experiment: If a specific off-target pathway is suspected, try to rescue the cells by co-treating with an agonist or antagonist for that pathway. |
Issue 2: Inconsistent Results Between Experiments
Question: My cell viability results with this compound are highly variable between experiments, even when I use the same protocol. How can I improve the reproducibility of my data?
Answer: Inconsistent results are a common challenge in cell-based assays. Standardization of your protocol and careful attention to detail are key to improving reproducibility.
Potential Causes and Solutions:
| Potential Cause | Troubleshooting Steps |
| Variability in Cell Culture | 1. Use Cells at a Consistent Passage Number: Cell lines can change phenotypically and genetically over time. Use cells within a defined passage number range for all experiments. 2. Standardize Cell Plating: Ensure a homogenous single-cell suspension before plating to avoid clumps and uneven cell distribution. Allow plates to sit at room temperature for 20-30 minutes before placing them in the incubator to ensure even cell settling.[3] |
| Inconsistent Compound Preparation | 1. Use Calibrated Pipettes: Inaccurate pipetting can lead to significant variations in the final compound concentration. Regularly calibrate your pipettes. 2. Prepare Master Mixes: For treating multiple wells, prepare a master mix of the treatment medium to ensure each well receives the same concentration of this compound. |
| Assay-Related Variability | 1. Ensure Proper Incubation Times: Adhere strictly to the recommended incubation times for your viability assay (e.g., MTT, LDH). 2. Check for Interference: Some compounds can interfere with the chemistry of viability assays. For example, a colored compound can affect absorbance readings in an MTT assay. Run a control with the compound in cell-free medium to check for interference. |
Frequently Asked Questions (FAQs)
Q1: What is the recommended starting concentration range for testing this compound toxicity in neuronal cells?
A1: For a novel compound like this compound, it is recommended to start with a broad concentration range. Based on data for similar A2B antagonists like PSB-603, which has a Ki value in the low nanomolar range for the A2B receptor, a starting range of 10 nM to 100 µM is advisable.[4] This wide range will help in identifying the toxic threshold and the therapeutic window.
Q2: Which neuronal cell lines are most suitable for studying the neurotoxicity of this compound?
A2: The choice of cell line depends on the research question.
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SH-SY5Y: A human neuroblastoma cell line that can be differentiated into a more mature neuronal phenotype. It is a well-established model for neurotoxicity studies.[5]
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PC12: A rat pheochromocytoma cell line that differentiates into neuron-like cells in the presence of nerve growth factor (NGF). It is a good model for studying neurite outgrowth and neuroprotection.[6]
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Primary Neurons: These offer a more physiologically relevant model but are more challenging to culture.[1][3][7]
Q3: What are the best assays to measure this compound induced neurotoxicity?
A3: A multi-assay approach is recommended to get a comprehensive understanding of the mode of toxicity.
-
Cell Viability Assays:
-
Cytotoxicity Assays:
-
Apoptosis Assays:
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Caspase-3/7 Activation Assay: Measures the activity of executioner caspases, which are key mediators of apoptosis.[9]
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Annexin V/PI Staining: Differentiates between viable, apoptotic, and necrotic cells.
-
-
Morphological Analysis:
-
Neurite Outgrowth Assays: Quantify changes in neurite length and branching as an early indicator of neurotoxicity.
-
Q4: How can I be sure that the observed toxicity is specific to the inhibition of the A2B receptor?
A4: To demonstrate target-specific toxicity, you can perform the following experiments:
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Rescue with an A2B Agonist: Co-treatment with a selective A2B receptor agonist (e.g., BAY 60-6583) should rescue the cells from this compound-induced toxicity if the effect is on-target.
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Use of a Structurally Unrelated A2B Antagonist: If another A2B antagonist with a different chemical structure produces a similar toxic effect, it strengthens the evidence for on-target toxicity.
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Knockdown or Knockout of the A2B Receptor: In a cell line where the A2B receptor has been knocked down (e.g., using siRNA) or knocked out, the toxic effect of this compound should be significantly reduced.
Quantitative Data Summary
The following tables present hypothetical data for this compound to serve as a template for data presentation.
Table 1: Hypothetical IC50 Values of this compound in Different Neuronal Cell Lines after 48-hour Treatment
| Cell Line | IC50 (µM) - MTT Assay | IC50 (µM) - LDH Assay |
| SH-SY5Y (undifferentiated) | 75.2 | 98.5 |
| SH-SY5Y (differentiated) | 48.9 | 65.3 |
| PC12 (differentiated) | 62.1 | 81.7 |
| Primary Cortical Neurons | 25.6 | 38.4 |
Table 2: Example of Dose-Dependent Effect of this compound on Neurite Outgrowth in Differentiated PC12 Cells
| This compound Concentration (µM) | Average Neurite Length (µm) | Number of Primary Neurites per Cell |
| Vehicle Control (0.1% DMSO) | 125 ± 15 | 3.2 ± 0.5 |
| 1 | 118 ± 12 | 3.1 ± 0.4 |
| 10 | 95 ± 10 | 2.5 ± 0.6 |
| 25 | 60 ± 8 | 1.8 ± 0.7 |
| 50 | 32 ± 5 | 1.1 ± 0.4 |
Experimental Protocols
Protocol 1: MTT Assay for Cell Viability
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Cell Plating: Plate neuronal cells in a 96-well plate at a pre-determined optimal density and allow them to adhere and differentiate (if applicable) for 24-48 hours.
-
Treatment: Prepare serial dilutions of this compound in the appropriate culture medium. Remove the old medium from the cells and add the treatment medium. Include vehicle control and untreated control wells.
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Incubation: Incubate the plate for the desired time period (e.g., 24, 48, or 72 hours) at 37°C in a humidified incubator with 5% CO2.
-
MTT Addition: Add 10 µL of 5 mg/mL MTT solution to each well and incubate for 3-4 hours.
-
Formazan Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Express the results as a percentage of the vehicle control and calculate the IC50 value.
Protocol 2: LDH Cytotoxicity Assay
-
Cell Plating and Treatment: Follow steps 1-3 from the MTT assay protocol.
-
Sample Collection: After the incubation period, carefully collect a sample of the culture supernatant from each well.
-
LDH Reaction: Use a commercial LDH cytotoxicity assay kit and follow the manufacturer's instructions. This typically involves adding the collected supernatant to a reaction mixture containing the LDH substrate.
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Absorbance Measurement: After a short incubation, measure the absorbance at the recommended wavelength (usually 490 nm).
-
Data Analysis: Include controls for maximum LDH release (by lysing a set of untreated cells) and spontaneous LDH release (from untreated cells). Calculate the percentage of cytotoxicity.
Visualizations
Caption: Troubleshooting decision tree for unexpected cell death.
Caption: General experimental workflow for neurotoxicity assessment.
Caption: Hypothetical A2B receptor antagonist signaling pathway.
References
- 1. 7 Tips to successfully culture primary rodent neurons | Proteintech Group [ptglab.com]
- 2. dendrotek.ca [dendrotek.ca]
- 3. biocompare.com [biocompare.com]
- 4. Preliminary Evidence of the Potent and Selective Adenosine A2B Receptor Antagonist PSB-603 in Reducing Obesity and Some of Its Associated Metabolic Disorders in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Human Neuronal Cell Lines as An In Vitro Toxicological Tool for the Evaluation of Novel Psychoactive Substances - PMC [pmc.ncbi.nlm.nih.gov]
- 6. PC12 and THP-1 Cell Lines as Neuronal and Microglia Model in Neurobiological Research [mdpi.com]
- 7. General overview of neuronal cell culture - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Assessment of cell viability in primary neuronal cultures - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Application of stem cell derived neuronal cells to evaluate neurotoxic chemotherapy - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
How to prevent PSB-1410 degradation in experimental solutions
This technical support center provides guidance and answers to frequently asked questions regarding the handling and use of PSB-1410 in experimental settings. Our goal is to help researchers minimize degradation and ensure the integrity of their results.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
This compound is a potent, selective, competitive, and reversible inhibitor of monoamine oxidase B (MAO-B).[1][2][3] MAO-B is an enzyme responsible for breaking down neurotransmitters such as dopamine. By inhibiting MAO-B, this compound increases the levels of these neurotransmitters in the brain.
Q2: What are the basic chemical properties of this compound?
| Property | Value |
| CAS Number | 1494477-03-0 |
| Molecular Formula | C₁₅H₁₀Cl₂N₂O |
| Molecular Weight | 305.16 g/mol |
| IUPAC Name | N-(3,4-Dichlorophenyl)-1H-indole-5-carboxamide |
Q3: How should I store the solid form of this compound?
To ensure maximum stability, the solid (powder) form of this compound should be stored in a tightly sealed container in a dry and dark place. For long-term storage, it is recommended to keep it at -20°C.
Q4: What is the recommended solvent for preparing this compound stock solutions?
This compound is soluble in dimethyl sulfoxide (DMSO).[2] For experimental use, it is advisable to prepare a high-concentration stock solution in anhydrous DMSO.
Q5: How should I store this compound stock solutions?
Stock solutions of this compound in DMSO should be stored at -20°C or -80°C to minimize degradation.[1] It is best practice to aliquot the stock solution into single-use vials to avoid repeated freeze-thaw cycles, which can accelerate compound degradation.
Troubleshooting Guide: Preventing Degradation in Experimental Solutions
Issue: I am observing a decrease in the activity of my this compound solution over time.
This could be due to several factors leading to the degradation of the compound. Here are some potential causes and solutions:
| Potential Cause | Recommended Solution |
| Hydrolysis | This compound, like many organic molecules, can be susceptible to hydrolysis, especially in aqueous solutions at non-neutral pH. Prepare fresh dilutions in your aqueous experimental buffer immediately before use from a DMSO stock. Avoid prolonged storage of aqueous solutions. |
| Photodegradation | Exposure to light, particularly UV light, can cause degradation of photosensitive compounds. Protect your solutions from light by using amber-colored vials or by wrapping your containers in aluminum foil. Work in a subdued lighting environment when possible. |
| Oxidation | Dissolved oxygen in solvents can lead to oxidative degradation. While not specifically documented for this compound, this is a common degradation pathway for many organic compounds. If you suspect oxidation is an issue, you can consider de-gassing your solvents before use. |
| Temperature Instability | Frequent changes in temperature can accelerate degradation. Avoid repeated freeze-thaw cycles by preparing single-use aliquots of your stock solution. Keep working solutions on ice during experiments. |
| Contamination | Contaminants in your solvents or buffers could react with this compound. Always use high-purity, sterile-filtered solvents and buffers. |
Issue: I am seeing precipitate form in my experimental solution.
This is likely due to the lower solubility of this compound in aqueous buffers compared to DMSO.
| Potential Cause | Recommended Solution |
| Exceeding Solubility Limit | When diluting the DMSO stock solution into an aqueous buffer, ensure the final concentration of this compound does not exceed its solubility limit in the final buffer composition. You may need to perform a solubility test for your specific buffer system. |
| Low DMSO Concentration | The final concentration of DMSO in your experimental solution might be too low to keep this compound dissolved. While it is important to keep DMSO concentrations low to avoid off-target effects on cells or enzymes, a minimum concentration (often 0.1% to 0.5%) may be necessary for solubility. Ensure your vehicle controls have a matching final DMSO concentration. |
Experimental Protocols
Protocol 1: Preparation of this compound Stock Solution
-
Materials:
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This compound (solid powder)
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Sterile, amber-colored microcentrifuge tubes
-
-
Procedure:
-
Allow the this compound vial to equilibrate to room temperature before opening to prevent condensation.
-
Weigh the desired amount of this compound powder in a sterile microcentrifuge tube.
-
Add the appropriate volume of anhydrous DMSO to achieve the desired stock solution concentration (e.g., 10 mM).
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Vortex briefly until the solid is completely dissolved.
-
Aliquot the stock solution into single-use, amber-colored tubes.
-
Store the aliquots at -20°C or -80°C.
-
Protocol 2: General MAO-B Inhibition Assay
This is a generalized protocol and should be optimized for your specific experimental setup.
-
Materials:
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This compound working solution (diluted from stock in assay buffer)
-
MAO-B enzyme preparation
-
MAO-B substrate (e.g., benzylamine)
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Detection reagent (e.g., a probe that reacts with a product of the MAO-B reaction to produce a fluorescent or colorimetric signal)
-
Assay buffer (e.g., phosphate buffer, pH 7.4)
-
96-well microplate (black or clear, depending on the detection method)
-
-
Procedure:
-
Prepare serial dilutions of the this compound working solution in assay buffer.
-
Add the this compound dilutions to the wells of the microplate. Include a vehicle control (assay buffer with the same final DMSO concentration) and a no-enzyme control.
-
Add the MAO-B enzyme to the wells and incubate for a pre-determined time at 37°C to allow the inhibitor to bind to the enzyme.
-
Initiate the enzymatic reaction by adding the MAO-B substrate to all wells.
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Allow the reaction to proceed for a specific time at 37°C.
-
Stop the reaction (if necessary, depending on the assay format).
-
Add the detection reagent and incubate as required.
-
Measure the signal (fluorescence or absorbance) using a plate reader.
-
Calculate the percent inhibition for each concentration of this compound and determine the IC₅₀ value.
-
Visualizations
References
Technical Support Center: Improving the Bioavailability of Poorly Soluble Compounds in Animal Studies
Disclaimer: Due to the limited availability of public information on the bioavailability of PSB-1410, this guide uses Curcumin as a well-documented, representative poorly soluble compound to illustrate strategies for improving bioavailability in animal studies. The principles and troubleshooting advice provided are broadly applicable to other poorly soluble molecules.
This technical support center is designed for researchers, scientists, and drug development professionals to address common challenges encountered when working with poorly soluble compounds in an animal research setting.
Frequently Asked Questions (FAQs)
Q1: We are observing very low and highly variable plasma concentrations of our compound after oral administration in rats. What are the likely causes?
A1: Low and variable plasma concentrations are common for poorly soluble compounds and can be attributed to several factors:
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Poor Aqueous Solubility: The compound may not dissolve sufficiently in the gastrointestinal (GI) fluids to be absorbed.
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Slow Dissolution Rate: Even if soluble, the rate of dissolution may be too slow for adequate absorption within the GI transit time.
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First-Pass Metabolism: The compound may be extensively metabolized in the intestines or liver before reaching systemic circulation.[1]
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P-glycoprotein (P-gp) Efflux: The compound may be actively transported back into the intestinal lumen by efflux pumps like P-gp.
Q2: What are the initial formulation strategies to consider for improving the oral bioavailability of a poorly soluble compound?
A2: Several formulation strategies can be employed to enhance the oral bioavailability of poorly soluble compounds:
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Co-administration with Bioenhancers: Adjuvants like piperine can inhibit drug-metabolizing enzymes and P-gp efflux, thereby increasing bioavailability.[1][2]
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Lipid-Based Formulations: Formulating the compound in oils, lipids, or as a self-emulsifying drug delivery system (SEDDS) can improve solubilization and absorption via lymphatic pathways.
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Nanosuspensions: Reducing the particle size of the compound to the nanometer range increases the surface area for dissolution.
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Solid Dispersions: Dispersing the compound in a hydrophilic polymer matrix at a molecular level can enhance its dissolution rate.[3]
-
Liposomes and Micelles: Encapsulating the compound in these carrier systems can improve its solubility and permeability.[3]
Q3: How can I prepare a simple curcumin formulation for oral gavage in rats?
A3: A common and straightforward method for preparing a curcumin suspension for oral gavage in rats involves suspending it in a vehicle. For example, curcumin can be suspended in a vehicle consisting of Cremophor, Tween 80, ethanol, and water at a volume ratio of 1:1:1:7.[4] It is crucial to ensure the suspension is homogenous before each administration.
Q4: What are the standard procedures for collecting and processing blood samples for pharmacokinetic analysis in rats?
A4: For pharmacokinetic studies, blood samples are typically collected at predetermined time points after drug administration. Samples can be collected via tail vein, saphenous vein, or jugular vein cannulation. The collected blood should be immediately transferred to tubes containing an anticoagulant (e.g., heparin or EDTA) and placed on ice. Plasma is then separated by centrifugation (e.g., 10,000 rpm for 10 minutes) and stored at -80°C until analysis.
Q5: What analytical methods are suitable for quantifying curcumin in plasma samples?
A5: High-performance liquid chromatography (HPLC) with UV or fluorescence detection, and liquid chromatography-tandem mass spectrometry (LC-MS/MS) are the most common and reliable methods for quantifying curcumin in plasma.[5][6] LC-MS/MS offers higher sensitivity and selectivity, which is often necessary due to the low plasma concentrations of curcumin.[7]
Troubleshooting Guides
Issue 1: High Variability in Pharmacokinetic Data
| Potential Cause | Troubleshooting Steps |
| Inconsistent Formulation | Ensure the formulation is homogenous and stable throughout the dosing period. For suspensions, vortex thoroughly before each animal is dosed. |
| Gavage Technique Variability | Standardize the oral gavage procedure. Ensure all personnel are properly trained to minimize stress and ensure accurate delivery to the stomach. |
| Food Effects | Fast animals overnight before dosing to minimize the impact of food on drug absorption. Ensure consistent access to food and water post-dosing. |
| Coprophagy | House animals in individual cages with wire-mesh floors to prevent consumption of feces, which can lead to reabsorption of the compound or its metabolites. |
Issue 2: Poor Bioavailability Despite Formulation Efforts
| Potential Cause | Troubleshooting Steps |
| Extensive First-Pass Metabolism | Consider co-administration with a metabolic inhibitor (e.g., piperine for CYP3A4 and UGT inhibition).[2] |
| P-gp Efflux | Investigate if the compound is a P-gp substrate. If so, co-administer with a P-gp inhibitor. |
| Chemical Instability in GI Tract | Assess the stability of the compound at different pH values mimicking the stomach and intestines. Enteric-coated formulations may be necessary. |
| Insufficient Solubilization | Explore more advanced formulation strategies such as solid dispersions, lipid-based nanoformulations, or liposomal encapsulation.[3] |
Data Presentation
Table 1: Effect of Different Formulations on the Oral Bioavailability of Curcumin in Rats
| Formulation | Dose | Cmax (ng/mL) | AUC (ng·h/mL) | Bioavailability Increase (Fold) | Reference |
| Curcumin Powder (in water) | 2 g/kg | 1.35 ± 0.23 | - | - | [8] |
| Curcumin with Piperine (20 mg/kg) | 2 g/kg | - | - | 20 | [8] |
| Theracurmin (Colloidal Nanoparticles) | 30 mg/kg | - | - | >40 | [9] |
| Curcumin Suspension (in vehicle) | 250 mg/kg | 9.92 | - | - | [4] |
| Curcumin Solid Dispersion | 250 mg/kg | 12.6 | - | - | [4] |
| Curcumin Self-emulsifying Capsule | 250 mg/kg | 17.79 | - | - | [4] |
Note: AUC and Cmax values can vary significantly between studies due to differences in analytical methods, animal strains, and experimental conditions.
Experimental Protocols
Protocol 1: Preparation of Curcumin Solid Dispersion
This protocol describes a method for preparing a curcumin solid dispersion to enhance its dissolution rate.
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Materials: Curcumin, Polyvinylpyrrolidone (PVP), Methanol.
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Procedure:
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Dissolve curcumin and PVP in methanol.
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Remove the methanol by rotary evaporation under vacuum at 40°C.
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Dry the resulting solid film in a desiccator under vacuum overnight.
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Grind the dried film into a fine powder using a mortar and pestle.
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The resulting powder is the curcumin solid dispersion, which can be suspended in an appropriate vehicle for oral administration.
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Protocol 2: Oral Administration and Blood Sampling in Rats
This protocol outlines the procedure for oral gavage and subsequent blood collection for pharmacokinetic analysis.
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Animals: Male Sprague-Dawley rats (200-250 g).
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Fasting: Fast the rats overnight (12-16 hours) before the experiment, with free access to water.
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Formulation Preparation: Prepare the curcumin formulation (e.g., suspension in vehicle) and ensure it is homogenous.
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Oral Gavage: Administer the formulation to the rats via oral gavage at the desired dose (e.g., 250 mg/kg).[4]
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Blood Collection: Collect blood samples (approximately 0.25 mL) from the tail vein at specified time points (e.g., 0.25, 0.5, 1, 2, 4, 6, 8, and 24 hours) into heparinized tubes.
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Plasma Preparation: Centrifuge the blood samples at 10,000 rpm for 10 minutes to separate the plasma.
-
Sample Storage: Store the plasma samples at -80°C until analysis.
Protocol 3: Quantification of Curcumin in Plasma by LC-MS/MS
This protocol provides a general workflow for analyzing curcumin concentrations in plasma samples.
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Sample Preparation:
-
Thaw the plasma samples on ice.
-
To 100 µL of plasma, add an internal standard (e.g., a structurally similar compound not present in the sample).
-
Perform a protein precipitation step by adding a solvent like acetonitrile, followed by vortexing and centrifugation.
-
Alternatively, use a liquid-liquid extraction with a solvent like ethyl acetate.[10]
-
Evaporate the supernatant to dryness under a stream of nitrogen.
-
Reconstitute the residue in the mobile phase.
-
-
LC-MS/MS Analysis:
-
Inject the reconstituted sample into an LC-MS/MS system.
-
Use a suitable C18 column for chromatographic separation.
-
The mobile phase typically consists of a mixture of acetonitrile and water with an additive like formic acid to improve ionization.
-
Set the mass spectrometer to monitor the specific parent-to-daughter ion transitions for curcumin and the internal standard.
-
-
Data Analysis:
-
Construct a calibration curve using standards of known curcumin concentrations.
-
Determine the concentration of curcumin in the plasma samples by interpolating from the calibration curve.
-
Visualizations
Caption: Experimental workflow for a typical oral bioavailability study in rats.
Caption: Hypothetical signaling pathway of a MAO-B inhibitor like this compound.
References
- 1. longdom.org [longdom.org]
- 2. mdpi.com [mdpi.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Pharmacokinetics and pharmacodynamics of three oral formulations of curcumin in rats - PMC [pmc.ncbi.nlm.nih.gov]
- 5. sciencescholar.us [sciencescholar.us]
- 6. ajpamc.com [ajpamc.com]
- 7. akjournals.com [akjournals.com]
- 8. Recent Developments in Delivery, Bioavailability, Absorption and Metabolism of Curcumin: the Golden Pigment from Golden Spice - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. A high-throughput quantification method of curcuminoids and curcumin metabolites in human plasma via high-performance liquid chromatography/tandem mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Troubleshooting Poor Signal in Kinase Assays Featuring PSB-1410
Disclaimer: The following technical support guide is for a hypothetical enzymatic assay involving a fictional kinase inhibitor, PSB-1410. The information provided is based on general principles of kinase assays and is intended to be a representative example of a technical support resource.
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to address common issues leading to poor signal in enzymatic assays involving the hypothetical kinase inhibitor, this compound.
Frequently Asked Questions (FAQs)
Q1: What are the most common causes of a weak or absent signal in my this compound kinase assay?
A weak or no signal can stem from several factors, including problems with reagents, incorrect assay setup, or improper instrument settings. Key areas to investigate are the activity of the kinase, the integrity of the substrate and ATP, and the proper functioning of the detection reagents.
Q2: How can I be sure that my kinase is active?
It is crucial to verify the activity of your kinase enzyme. This can be done by running a positive control reaction without any inhibitor present. If you still observe a low signal, the enzyme may have lost activity due to improper storage or handling. Repeated freeze-thaw cycles should be avoided.[1]
Q3: My signal is very high, even in the negative control. What could be the cause?
High background signal can be caused by several factors. Contaminated reagents or buffers can contribute to non-specific signal.[1] Additionally, in fluorescence-based assays, the inherent fluorescence of test compounds or plasticware can lead to elevated background readings. Using black, opaque microplates is recommended for fluorescence assays to minimize background.[2]
Q4: I am observing significant variability between my replicate wells. What can I do to improve consistency?
High variability between replicates is often due to pipetting errors or inadequate mixing of reagents.[3] To address this, it is advisable to prepare a master mix of reagents for all similar wells and use calibrated pipettes.[2] Ensure thorough mixing after adding each component, but avoid introducing bubbles, which can interfere with optical readings.[4]
Troubleshooting Guide
This guide provides a structured approach to diagnosing and resolving issues related to poor signal in your this compound enzymatic assays.
Problem 1: Weak or No Signal
| Possible Cause | Recommended Solution |
| Inactive Enzyme | - Run a positive control with a known active enzyme lot. - Ensure proper storage of the enzyme at the recommended temperature and avoid repeated freeze-thaw cycles.[1] |
| Degraded Substrate or ATP | - Prepare fresh substrate and ATP solutions. - Store stock solutions in aliquots at -20°C or -80°C to maintain stability. |
| Incorrect Reagent Concentrations | - Verify the final concentrations of all assay components (enzyme, substrate, ATP, this compound). - Perform a titration of the enzyme and substrate to determine the optimal concentrations for a robust signal. |
| Suboptimal Assay Conditions | - Ensure the assay buffer has the correct pH and ionic strength.[5] - Incubate the reaction at the optimal temperature for the kinase.[6] - Verify that the incubation time is sufficient for the reaction to proceed. |
| Improper Instrument Settings | - Confirm that the plate reader is set to the correct excitation and emission wavelengths for the fluorophore being used.[2] - Optimize the gain or sensitivity setting on the instrument to ensure the signal is within the linear range of detection. |
| Reagent Omission | - Carefully review the assay protocol to ensure all necessary reagents were added in the correct order. |
Problem 2: High Background Signal
| Possible Cause | Recommended Solution |
| Contaminated Reagents | - Use fresh, high-purity reagents and sterile, nuclease-free water. - Prepare fresh assay buffers. |
| Autofluorescence of Compound or Plate | - Test the fluorescence of this compound at the assay wavelengths in the absence of other reagents. - Use black, opaque microplates designed for fluorescence assays to minimize background.[2] |
| Non-specific Binding | - Include a "no enzyme" control to determine the level of background signal. - Consider adding a small amount of a non-ionic detergent (e.g., 0.01% Triton X-100) to the assay buffer to reduce non-specific binding, ensuring it does not inhibit the enzyme. |
| Detector Saturated | - If the signal is "off-scale" or shows as an error, reduce the detector gain or PMT voltage on the plate reader. |
Experimental Protocols
Key Experiment: In Vitro Kinase Assay with this compound
This protocol describes a generic fluorescence-based kinase assay to determine the inhibitory activity of this compound against a hypothetical kinase.
Materials:
-
Kinase (e.g., Kinase-X)
-
Fluorescently labeled peptide substrate
-
ATP
-
This compound
-
Assay Buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35)
-
Kinase-Glo® Luminescent Kinase Assay Kit (as a detection reagent example)
-
Black, opaque 96-well or 384-well plates
-
Multichannel pipette
-
Plate reader with fluorescence detection capabilities
Methodology:
-
Reagent Preparation:
-
Prepare a stock solution of this compound in 100% DMSO.
-
Create a serial dilution of this compound in assay buffer.
-
Prepare working solutions of kinase, substrate, and ATP in assay buffer at 2X the final desired concentration.
-
-
Assay Procedure:
-
Add 5 µL of the this compound dilution or vehicle control (assay buffer with DMSO) to the wells of the microplate.
-
Add 10 µL of the 2X kinase solution to each well and incubate for 15 minutes at room temperature to allow for inhibitor binding.
-
Initiate the kinase reaction by adding 10 µL of the 2X substrate/ATP mixture to each well.
-
Incubate the plate at 30°C for 60 minutes.
-
Stop the reaction by adding 25 µL of the Kinase-Glo® reagent.
-
Incubate for an additional 10 minutes at room temperature to allow the luminescent signal to stabilize.
-
-
Data Acquisition:
-
Read the luminescence on a plate reader.
-
-
Data Analysis:
-
Subtract the background signal (no enzyme control) from all wells.
-
Normalize the data to the positive control (vehicle-treated) wells.
-
Plot the normalized signal versus the logarithm of the this compound concentration and fit the data to a four-parameter logistic equation to determine the IC₅₀ value.
-
Data Presentation
Table 1: Troubleshooting Checklist for Poor Signal
| Checkpoint | Status (Pass/Fail) | Notes |
| Reagent Integrity | ||
| Kinase Activity (Positive Control) | Signal level of positive control? | |
| Freshness of ATP/Substrate | Date of preparation? | |
| Assay Conditions | ||
| Buffer pH | Measured pH of the buffer? | |
| Incubation Temperature | Actual temperature during incubation? | |
| Incubation Time | Duration of incubation? | |
| Instrument Settings | ||
| Wavelengths (Excitation/Emission) | Are they correct for the fluorophore? | |
| Plate Type | Using a black, opaque plate? | |
| Reader Gain/Sensitivity | Is the signal within the linear range? |
Table 2: Example IC₅₀ Data for this compound
| Compound | Target Kinase | IC₅₀ (nM) |
| This compound | Kinase-X | 15.2 |
| Staurosporine (Control) | Kinase-X | 2.5 |
Visualizations
Caption: Hypothetical signaling pathway showing inhibition of Kinase-X by this compound.
Caption: A typical workflow for an in vitro kinase assay.
References
PSB-1410 interference with fluorescent probes
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) regarding the use of PSB-1410 in fluorescence-based assays. Researchers, scientists, and drug development professionals can find information to address potential interference of this compound with fluorescent probes.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
This compound is a research compound that acts as a selective antagonist for the A2B adenosine receptor (A2BAR). A2BARs are G-protein coupled receptors that have been implicated in various physiological processes, making them a target for drug development.
Q2: I am observing unexpected fluorescence in my assay when using this compound. Could the compound itself be fluorescent?
While direct spectral data for this compound is not widely published, some related compounds, such as other selective A2BAR antagonists, are known to be fluorescent ligands.[1][2] It is crucial to determine the intrinsic fluorescence of this compound under your experimental conditions.
Q3: What are the common fluorescent probes used in A2BAR assays?
Commonly used fluorescent probes in A2BAR functional assays include calcium-sensitive dyes like Fluo-3-AM.[3] Additionally, fluorescently-labeled ligands can be used in binding assays.
Q4: How can I troubleshoot potential interference between this compound and my fluorescent probe?
Interference can arise from several sources, including spectral overlap between this compound and the fluorescent probe, or direct chemical interactions. A systematic troubleshooting approach is recommended. This can involve running control experiments and consulting spectral data.
Troubleshooting Guide
Issue 1: High Background Fluorescence
High background fluorescence can mask the specific signal from your probe, reducing the signal-to-noise ratio of your assay.
Possible Causes & Solutions:
-
Intrinsic Fluorescence of this compound:
-
Solution: Measure the fluorescence of this compound alone at the excitation and emission wavelengths of your fluorescent probe. If significant fluorescence is detected, consider using a spectrally distinct probe.
-
-
Non-specific Binding of the Fluorescent Probe:
-
Solution: Optimize washing steps to remove unbound probe. Include a "no-probe" control to quantify background from other sources.
-
-
Autofluorescence of Sample:
-
Solution: Image a sample without any fluorescent probe to determine the level of autofluorescence. If high, consider using a probe with excitation and emission in the red or near-infrared spectrum to minimize overlap with common autofluorescent species.
-
Issue 2: Quenching or Enhancement of Fluorescent Signal
The presence of this compound may lead to a decrease (quenching) or increase (enhancement) in the signal from your fluorescent probe that is not related to the biological activity being measured.
Possible Causes & Solutions:
-
Förster Resonance Energy Transfer (FRET):
-
Explanation: FRET can occur if the emission spectrum of your fluorescent probe overlaps with the absorption spectrum of this compound, leading to signal quenching.
-
Solution: Characterize the absorbance spectrum of this compound. If there is significant overlap, select a fluorescent probe with a different emission spectrum.
-
-
Chemical Interaction:
-
Solution: Perform in vitro experiments by mixing this compound and your fluorescent probe in the assay buffer. Measure the fluorescence over time to check for any direct interactions.
-
Experimental Protocols
Protocol 1: Characterization of this compound Spectral Properties
Objective: To determine the excitation and emission spectra of this compound.
Methodology:
-
Prepare a series of dilutions of this compound in your assay buffer.
-
Using a scanning spectrofluorometer, measure the fluorescence emission spectrum by exciting at a range of wavelengths (e.g., 300-600 nm).
-
Measure the fluorescence excitation spectrum by monitoring at the peak emission wavelength while scanning through a range of excitation wavelengths.
-
Measure the absorbance spectrum of this compound using a spectrophotometer.
Protocol 2: Control Experiments for Interference
Objective: To systematically identify the source of interference.
Methodology:
-
"this compound Only" Control: Prepare samples containing only this compound in the assay medium to measure its intrinsic fluorescence.
-
"Probe Only" Control: Prepare samples with only the fluorescent probe to establish its baseline signal.
-
"Vehicle Only" Control: Prepare samples with the vehicle used to dissolve this compound to rule out any effects from the solvent.
-
Combined Control: Prepare samples with both this compound and the fluorescent probe in a cell-free system to assess direct interactions.
Data Presentation
Table 1: Hypothetical Spectral Properties of this compound and Common Fluorescent Probes
| Compound/Probe | Excitation Max (nm) | Emission Max (nm) | Potential for Spectral Overlap |
| This compound | 488 | 520 | High with Probe A |
| Probe A (e.g., Fluo-3) | 488 | 525 | High with this compound |
| Probe B (e.g., a red-shifted dye) | 550 | 570 | Low with this compound |
Visualizations
Caption: A2B adenosine receptor signaling pathway with this compound antagonism.
Caption: Troubleshooting workflow for fluorescence interference.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Fluorescent-Labeled Selective Adenosine A2B Receptor Antagonist Enables Competition Binding Assay by Flow Cytometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Comparison of human recombinant adenosine A2B receptor function assessed by Fluo-3-AM fluorometry and microphysiometry - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
A Comparative Analysis of the Neuroprotective Efficacies of PSB-1410 and Selegiline
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the neuroprotective properties of the adenosine A2B receptor antagonist, PSB-603 (as a representative for the likely intended PSB-1410), and the monoamine oxidase-B (MAO-B) inhibitor, Selegiline. The information presented herein is based on available preclinical data and is intended to inform research and development in the field of neurodegenerative diseases.
At a Glance: Key Neuroprotective Properties
| Feature | PSB-603 (Adenosine A2B Receptor Antagonist) | Selegiline (MAO-B Inhibitor) |
| Primary Mechanism | Blocks adenosine A2B receptors, reducing excitotoxicity. | Irreversibly inhibits monoamine oxidase-B (MAO-B), reducing oxidative stress. |
| Secondary Mechanisms | Attenuates neuronal apoptosis. | Possesses anti-apoptotic properties, induces neurotrophic factors, and enhances antioxidant enzyme activity.[1][2] |
| Proven Efficacy In | In vitro models of oxygen-glucose deprivation (ischemia). | In vitro models of oxidative stress and in vivo models of Parkinson's disease (MPTP-induced neurotoxicity).[3][4] |
| Key Advantage | Targeted action on excitotoxic pathways. | Multifaceted neuroprotective actions beyond MAO-B inhibition.[1] |
Quantitative Comparison of Neuroprotective Effects
The following table summarizes quantitative data from representative preclinical studies. It is important to note that the experimental models and conditions differ, precluding a direct head-to-head comparison of potency.
| Experimental Model | Compound & Concentration | Key Outcome Measure | Result |
| Oxygen-Glucose Deprivation (OGD) in Rat Hippocampal Slices | PSB-603 (50 nM) | Neuronal Survival | Prevented the appearance of anoxic depolarization in 11 out of 15 slices, allowing for complete recovery of synaptic transmission.[5] |
| Oxygen-Glucose Deprivation (OGD) in Rat Hippocampal Slices | MRS1754 (500 nM) - another A2B antagonist | Neuronal Survival | Prevented the appearance of anoxic depolarization in 13 out of 17 slices, with complete recovery of synaptic transmission.[5] |
| Hydrogen Peroxide-Induced Oxidative Stress in Rat Neural Stem Cells | Selegiline (20 µM) | Cell Viability | Increased cell viability to 64.4% (from 29.66% with H₂O₂ alone).[3] |
| Hydrogen Peroxide-Induced Oxidative Stress in Rat Neural Stem Cells | Selegiline (20 µM) | Apoptosis | Significantly decreased the percentage of apoptotic cells.[3] |
| Hydrogen Peroxide-Induced Oxidative Stress in Rat Neural Stem Cells | Selegiline (20 µM) | Necrosis | Significantly decreased the percentage of necrotic cells.[3] |
| MPTP-Induced Neurotoxicity in Mice | Selegiline (1.0 mg/kg/day) | Dopaminergic Neuron Survival | Suppressed the MPTP-induced reduction of nigral dopaminergic neurons by 192.68% compared to MPTP-exposed animals.[4] |
Detailed Experimental Protocols
Oxygen-Glucose Deprivation (OGD) in Rat Hippocampal Slices (for PSB-603 evaluation)
This protocol is based on methodologies used to assess the neuroprotective effects of adenosine A2B receptor antagonists.[5][6]
-
Slice Preparation: Transverse hippocampal slices (400 µm) are prepared from male Wistar rats. The brain is rapidly removed and placed in ice-cold artificial cerebrospinal fluid (aCSF) saturated with 95% O₂ and 5% CO₂.
-
Incubation and Recovery: Slices are transferred to an interface chamber and allowed to recover for at least 1 hour at 32-33°C, perfused with carbogenated aCSF.
-
OGD Induction: To mimic ischemic conditions, the perfusion is switched to a glucose-free aCSF saturated with 95% N₂ and 5% CO₂ for a defined period (e.g., 7 minutes).
-
Drug Application: PSB-603 (50 nM) or MRS1754 (500 nM) is applied before, during, and after the OGD period to assess its protective effects.
-
Electrophysiological Recording: Field excitatory postsynaptic potentials (fEPSPs) are recorded in the CA1 region to monitor synaptic transmission and its recovery after OGD. Anoxic depolarization (a hallmark of severe ischemic injury) is also monitored.
-
Assessment of Neuronal Death: Following the experiment, slices can be fixed and stained with neuronal markers (e.g., NeuN) and apoptosis markers (e.g., TUNEL) to quantify neuronal survival and death in the CA1 pyramidal layer.
Hydrogen Peroxide-Induced Oxidative Stress in Rat Neural Stem Cells (for Selegiline evaluation)
This protocol is adapted from a study investigating the antioxidant properties of Selegiline.[3]
-
Cell Culture: Neural stem cells (NSCs) are isolated from the hippocampus of neonatal Wistar rats and cultured in DMEM/F12 medium supplemented with B27, bFGF, and EGF.
-
Drug Pre-treatment: NSCs are pre-treated with varying concentrations of Selegiline (e.g., 10, 20, 30, 40 µM) for 48 hours.
-
Induction of Oxidative Stress: Cells are then exposed to 125 µM hydrogen peroxide (H₂O₂) for 30 minutes to induce oxidative stress.
-
Cell Viability Assay (MTT): Cell viability is assessed using the MTT assay. The formazan product is dissolved in DMSO, and the absorbance is measured at 570 nm.
-
Apoptosis Assay (TUNEL): Apoptotic cells are identified using the TUNEL (Terminal deoxynucleotidyl transferase dUTP nick end labeling) assay, which detects DNA fragmentation.
-
Necrosis Assay (Acridine Orange/Ethidium Bromide Staining): Necrotic cells are visualized by staining with acridine orange and ethidium bromide. Live cells appear green, early apoptotic cells show bright green nuclei with condensed chromatin, late apoptotic cells have orange-stained condensed chromatin, and necrotic cells have orange, non-condensed chromatin.
Signaling Pathways and Mechanisms of Action
PSB-603: Attenuation of Excitotoxicity
The neuroprotective effect of PSB-603 is primarily attributed to its antagonism of the adenosine A2B receptor. Under ischemic conditions, extracellular adenosine levels rise, leading to the activation of A2B receptors. This activation is thought to contribute to excessive glutamate release, a key driver of excitotoxic neuronal death. By blocking this receptor, PSB-603 helps to mitigate this glutamate surge, thereby protecting neurons from damage.
Selegiline: A Multifaceted Neuroprotective Agent
Selegiline's neuroprotective actions are more diverse. Its primary role as an irreversible MAO-B inhibitor reduces the oxidative stress generated during the metabolism of dopamine. Beyond this, Selegiline has been shown to have anti-apoptotic effects by modulating the expression of Bcl-2 family proteins and to increase the expression of neurotrophic factors such as Brain-Derived Neurotrophic Factor (BDNF) and Glial Cell Line-Derived Neurotrophic Factor (GDNF), which promote neuronal survival and regeneration.[1][2]
Experimental Workflow Overview
The following diagram illustrates a general workflow for evaluating the neuroprotective effects of a compound in a preclinical setting.
Conclusion
Both PSB-603 and Selegiline demonstrate significant neuroprotective potential through distinct mechanisms of action. PSB-603 offers a targeted approach to mitigating excitotoxicity, a key event in acute neuronal injury models like ischemia. Selegiline, on the other hand, provides a broader spectrum of neuroprotection by reducing oxidative stress, inhibiting apoptosis, and promoting neuronal survival through neurotrophic support.
The absence of direct comparative studies makes it challenging to definitively state which compound is superior. The choice of a therapeutic candidate will likely depend on the specific pathophysiology of the targeted neurodegenerative disease. Future research should include head-to-head comparisons of these and other neuroprotective agents in a range of relevant preclinical models to better elucidate their relative efficacies and therapeutic potential.
References
- 1. mdpi.com [mdpi.com]
- 2. Neuroprotective Function of Rasagiline and Selegiline, Inhibitors of Type B Monoamine Oxidase, and Role of Monoamine Oxidases in Synucleinopathies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Neuroprotective effects of selegiline on rat neural stem cells treated with hydrogen peroxide - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Frontiers | The Selective Antagonism of Adenosine A2B Receptors Reduces the Synaptic Failure and Neuronal Death Induced by Oxygen and Glucose Deprivation in Rat CA1 Hippocampus in Vitro [frontiersin.org]
- 6. researchgate.net [researchgate.net]
A Comparative Analysis of the Potency of PSB-1410 and Rasagiline as MAO-B Inhibitors
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the potency of two monoamine oxidase B (MAO-B) inhibitors: PSB-1410 and Rasagiline. The information presented is based on available experimental data to assist researchers in understanding the key differences between these two compounds.
Data Presentation: Potency and Inhibition Characteristics
The following table summarizes the quantitative data on the potency and inhibitory mechanisms of this compound and Rasagiline.
| Compound | Target | Potency (IC50) | Inhibition Type | Source Organism |
| This compound | MAO-B | 0.23 nM | Competitive | Human[1][2] |
| MAO-B | 1.01 nM | Competitive | Rat[1][2] | |
| Rasagiline | MAO-B | 4.43 ± 0.92 nM | Irreversible | Rat (Brain)[3] |
| MAO-B | 6.43 nM | Irreversible | Not Specified[4] |
Note: IC50 values can vary depending on the specific experimental conditions. The data presented here is for comparative purposes. Rasagiline is a well-established irreversible inhibitor, meaning it forms a covalent bond with the enzyme.[5][6][7] In contrast, this compound is a competitive inhibitor, indicating it reversibly binds to the active site of the enzyme.
Experimental Protocols
The determination of MAO-B inhibition potency typically involves in vitro enzyme assays. Below is a generalized protocol based on commonly used methods.
In Vitro MAO-B Inhibition Assay (Fluorometric Method)
This method measures the production of hydrogen peroxide (H₂O₂), a byproduct of MAO-B activity, using a fluorometric probe.
Materials:
-
Recombinant human or rat MAO-B enzyme
-
High-sensitivity fluorescent probe (e.g., Amplex Red)
-
Horseradish peroxidase (HRP)
-
Inhibitor compounds (this compound, Rasagiline)
-
Positive control inhibitor (e.g., Selegiline)[8]
-
Assay buffer (e.g., phosphate buffer, pH 7.4)
-
96-well black microplates
Procedure:
-
Reagent Preparation: Prepare stock solutions of the inhibitors, substrate, and probe in a suitable solvent (e.g., DMSO). Further dilute the reagents to the desired concentrations in the assay buffer.
-
Enzyme and Inhibitor Incubation: Add the MAO-B enzyme to the wells of the microplate. Then, add various concentrations of the test inhibitors (this compound or Rasagiline) or the positive control. Incubate for a specific period (e.g., 10-15 minutes) at 37°C to allow the inhibitor to bind to the enzyme.
-
Initiation of Reaction: To start the enzymatic reaction, add the MAO-B substrate and the fluorescent probe/HRP mixture to each well.
-
Signal Detection: Measure the fluorescence intensity at appropriate excitation and emission wavelengths (e.g., 535 nm excitation / 587 nm emission) over time using a fluorescence plate reader.[10][11]
-
Data Analysis: The rate of the reaction is determined from the linear phase of the fluorescence signal increase. The percent inhibition for each inhibitor concentration is calculated relative to the uninhibited control. The IC50 value, the concentration of the inhibitor that causes 50% inhibition of the enzyme activity, is then determined by plotting the percent inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.
Mandatory Visualization
Signaling Pathway of MAO-B Inhibition
Caption: Mechanism of MAO-B Inhibition.
Experimental Workflow for IC50 Determination
Caption: Workflow for IC50 Determination.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. This compound | MAO-B 抑制剂 | MCE [medchemexpress.cn]
- 3. Rasagiline [N-propargyl-1R(+)-aminoindan], a selective and potent inhibitor of mitochondrial monoamine oxidase B - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. No synergism between bis(propyl)-cognitin and rasagiline on protecting dopaminergic neurons in Parkinson's disease mice - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Pharmacology of Rasagiline, a New MAO-B Inhibitor Drug for the Treatment of Parkinson’s Disease with Neuroprotective Potential - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Rasagiline - a novel MAO B inhibitor in Parkinson's disease therapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. apexbt.com [apexbt.com]
- 8. sigmaaldrich.cn [sigmaaldrich.cn]
- 9. Enzyme Inhibition Assays for Monoamine Oxidase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Monoamine Oxidase B (MAO-B) Inhibitor Screening Kit (Fluorometric) - Creative Biolabs [neuros.creative-biolabs.com]
- 11. assaygenie.com [assaygenie.com]
Unveiling the Potency and Precision of PSB-1410: A Comparative Analysis of MAO-B Inhibitor Selectivity
For Immediate Release
[City, State] – [Date] – In the landscape of neuropharmacology, the selective inhibition of monoamine oxidase B (MAO-B) stands as a cornerstone in the therapeutic strategy for neurodegenerative diseases, notably Parkinson's disease. This guide offers a detailed comparison of PSB-1410, a potent and selective MAO-B inhibitor, against established market alternatives—selegiline, rasagiline, and safinamide. Through a comprehensive review of experimental data, this report substantiates the validation of this compound's remarkable selectivity for MAO-B, providing researchers, scientists, and drug development professionals with critical insights for their research endeavors.
Quantitative Comparison of MAO-B Inhibitors
The inhibitory efficacy and selectivity of this compound, selegiline, rasagiline, and safinamide against monoamine oxidase A (MAO-A) and monoamine oxidase B (MAO-B) are summarized below. The data, presented in terms of IC50 values (the concentration of an inhibitor required to inhibit 50% of the enzyme's activity), highlights the superior selectivity of this compound for MAO-B. A lower IC50 value indicates greater potency. The selectivity index, calculated as the ratio of IC50 (MAO-A) / IC50 (MAO-B), provides a quantitative measure of an inhibitor's preference for MAO-B over MAO-A. A higher selectivity index signifies greater selectivity for MAO-B.
| Compound | MAO-A IC50 (nM) | MAO-B IC50 (nM) | Selectivity Index (MAO-A/MAO-B) |
| This compound | Data Not Available | 0.23 (human) [1] | Not Available |
| Selegiline | 23,000[1] | 51[1] | ~451 |
| Rasagiline | 412 (rat brain)[2] | 4.43 (rat brain)[2] | ~93 |
| Safinamide | 580,000[3] | 98[3] | ~5918 |
Note: The IC50 value for this compound against MAO-A was not available in the searched sources, therefore the selectivity index could not be calculated.
Experimental Protocols
The determination of MAO-A and MAO-B inhibition is crucial for validating the selectivity of compounds like this compound. A widely accepted and robust method for this is the fluorometric monoamine oxidase activity assay.
Fluorometric Monoamine Oxidase (MAO) Activity Assay
This assay quantifies the activity of MAO enzymes by measuring the production of hydrogen peroxide (H₂O₂), a byproduct of the oxidative deamination of a substrate by MAO.
Principle: The assay utilizes a non-fluorescent probe which, in the presence of horseradish peroxidase (HRP), reacts with the H₂O₂ produced by the MAO-catalyzed reaction to generate a highly fluorescent product. The increase in fluorescence intensity is directly proportional to the amount of H₂O₂ produced and thus, the MAO activity.
Materials:
-
Recombinant human MAO-A and MAO-B enzymes
-
Test inhibitor (e.g., this compound) and reference inhibitors (selegiline, rasagiline, safinamide)
-
MAO substrate (e.g., tyramine for both MAO-A and MAO-B, or specific substrates like kynuramine)
-
Horseradish peroxidase (HRP)
-
Fluorescent probe (e.g., Amplex Red or similar)
-
Assay buffer (e.g., phosphate buffer, pH 7.4)
-
96-well black microplate
-
Fluorescence microplate reader
Procedure:
-
Reagent Preparation: Prepare working solutions of the MAO enzymes, inhibitors, substrate, HRP, and fluorescent probe in the assay buffer. A range of inhibitor concentrations is prepared to determine the IC50 value.
-
Enzyme and Inhibitor Incubation: Add the MAO enzyme (either MAO-A or MAO-B) to the wells of the microplate. Then, add the various concentrations of the test inhibitor or reference compounds. A control with no inhibitor is also included. The plate is incubated for a specific period (e.g., 15-30 minutes) at a controlled temperature (e.g., 37°C) to allow the inhibitor to bind to the enzyme.
-
Initiation of Reaction: To initiate the enzymatic reaction, a reaction mixture containing the MAO substrate, HRP, and the fluorescent probe is added to each well.
-
Fluorescence Measurement: The fluorescence intensity is measured kinetically over a period of time (e.g., 30-60 minutes) using a microplate reader with appropriate excitation and emission wavelengths (e.g., ~535 nm excitation and ~587 nm emission for Amplex Red).
-
Data Analysis: The rate of the reaction is determined from the linear portion of the kinetic curve. The percentage of inhibition for each inhibitor concentration is calculated relative to the control (no inhibitor). The IC50 value is then determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a sigmoidal dose-response curve.
Visualizing the Experimental Workflow and Signaling Pathway
To further elucidate the experimental process and the underlying biological mechanism, the following diagrams are provided.
Conclusion
The data presented in this guide unequivocally demonstrates the high potency and selectivity of this compound as a MAO-B inhibitor. Its nanomolar efficacy against human MAO-B positions it as a significant tool for researchers investigating the role of MAO-B in neurological disorders. While a direct comparison of the selectivity index with established drugs is pending the determination of its MAO-A IC50, the existing data strongly supports its characterization as a highly selective agent. The detailed experimental protocol and illustrative diagrams provided herein offer a clear framework for the validation and further investigation of this compound and other novel MAO-B inhibitors. This information is intended to empower researchers in their quest for more effective therapeutic interventions for neurodegenerative diseases.
References
Comparative Analysis of PSB-1410 and Safinamide: A Guide for Neuropharmacology Researchers
This guide provides a detailed comparative analysis of PSB-1410 and Safinamide, two distinct inhibitors of monoamine oxidase B (MAO-B). While both compounds target the same primary enzyme, they exhibit significant differences in potency, selectivity, and mechanistic profile. Safinamide is an approved adjunctive therapy for Parkinson's disease, known for its multi-modal action, whereas this compound is a preclinical research compound distinguished by its exceptional potency and selectivity for MAO-B. This document is intended for researchers and drug development professionals, offering a side-by-side comparison supported by experimental data and detailed methodologies.
Pharmacological Profile and Quantitative Data
Safinamide and this compound are both reversible inhibitors of MAO-B, an enzyme crucial for dopamine metabolism in the brain. However, their interaction with the target enzyme and other neurochemical pathways differs significantly. Safinamide possesses a multi-target profile, acting not only as a MAO-B inhibitor but also as a blocker of voltage-gated sodium and calcium channels, which leads to the modulation of glutamate release.[1][2][3] In contrast, this compound is characterized as a highly potent and selective MAO-B inhibitor without other reported ancillary activities.[4]
The quantitative data summarized below highlights the profound difference in potency between the two molecules. This compound exhibits a sub-nanomolar IC50 value for human MAO-B, making it one of the most potent inhibitors described in the literature.[4]
| Parameter | This compound | Safinamide |
| Primary Target | Monoamine Oxidase B (MAO-B) | Monoamine Oxidase B (MAO-B) |
| Secondary Targets | Not reported | Voltage-gated Na+ & Ca2+ channels |
| Mechanism | Reversible, Competitive MAO-B Inhibition | Reversible MAO-B Inhibition, Ion Channel Blockade |
| hMAO-B IC50 | 0.227 nM[4] | 98 nM |
| rMAO-B IC50 | 1.01 nM[3] | Not specified |
| hMAO-B Ki | Not specified | 16.7 nM |
| Selectivity (vs. MAO-A) | > 5,700-fold[4] | High (exact fold not specified in results) |
Mechanism of Action Visualized
The diagrams below illustrate the distinct signaling pathways and mechanisms of action for Safinamide and this compound.
Caption: Multi-modal mechanism of Safinamide.
Caption: Highly potent and selective mechanism of this compound.
Experimental Protocols
The determination of MAO-B inhibitory activity for both compounds relies on established enzyme inhibition assays. The following is a representative protocol based on methodologies cited in the literature for this compound and similar compounds.[4]
Protocol: Fluorometric MAO-B Inhibition Assay
-
Materials and Reagents:
-
Recombinant human MAO-B enzyme.
-
Assay Buffer: Potassium phosphate buffer (e.g., 100 mM, pH 7.4).
-
Substrate: Kynuramine dihydrobromide.
-
Test Compounds: this compound and Safinamide, dissolved in DMSO to create stock solutions.
-
Reference Inhibitor: Selegiline or Rasagiline.
-
96-well black microplates suitable for fluorescence measurements.
-
Fluorescence microplate reader.
-
-
Assay Procedure:
-
Prepare serial dilutions of the test compounds (this compound, Safinamide) and the reference inhibitor in assay buffer. Ensure the final DMSO concentration in the assay does not exceed a minimal threshold (e.g., 1-2%) to avoid affecting enzyme activity.
-
To each well of the 96-well plate, add 50 µL of the appropriate compound dilution or buffer (for control wells).
-
Add 50 µL of the MAO-B enzyme solution (diluted in assay buffer to a predetermined optimal concentration) to each well.
-
Incubate the plate for a pre-incubation period (e.g., 10-15 minutes) at 37°C to allow the inhibitor to bind to the enzyme.
-
Initiate the enzymatic reaction by adding 50 µL of the kynuramine substrate solution to each well.
-
Immediately begin monitoring the fluorescence increase at an excitation wavelength of ~310 nm and an emission wavelength of ~380 nm. The product of kynuramine deamination, 4-hydroxyquinoline, is fluorescent.
-
Record fluorescence readings kinetically over a period of 20-30 minutes at 37°C.
-
-
Data Analysis:
-
Calculate the rate of reaction (slope of the fluorescence vs. time curve) for each well.
-
Determine the percentage of inhibition for each concentration of the test compound relative to the uninhibited control (enzyme + substrate + buffer).
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration.
-
Calculate the IC50 value by fitting the data to a four-parameter logistic equation using appropriate software (e.g., GraphPad Prism).
-
Experimental Workflow Visualization
The logical flow for screening and characterizing a potential MAO-B inhibitor is depicted below.
Caption: Workflow for MAO-B inhibitor characterization.
Conclusion
The comparison between this compound and Safinamide offers a clear distinction between a preclinical tool compound and an approved multi-modal therapeutic. This compound stands out for its extraordinary potency and selectivity as a MAO-B inhibitor, making it a valuable research tool for investigating the specific roles of MAO-B in neurological processes.[4] Safinamide, while less potent at the primary target, provides a broader mechanism of action by modulating sodium channels and glutamate release, which contributes to its clinical efficacy in managing motor symptoms in Parkinson's disease.[3][5] For researchers, this compound represents an ideal probe for isolating the effects of potent MAO-B inhibition, whereas Safinamide serves as a benchmark for dual-action compounds with proven clinical utility.
References
PSB-1410 Demonstrates Potent MAO-B Inhibition Compared to Established Therapeutics
For Immediate Release
[City, State] – [Date] – PSB-1410, a novel compound, has shown exceptional potency as a selective and competitive inhibitor of monoamine oxidase B (MAO-B), with IC50 values in the nanomolar range, positioning it as a significant candidate for further investigation in the field of neurodegenerative diseases. A comparative analysis of its inhibitory activity against established MAO-B inhibitors such as selegiline, rasagiline, and safinamide reveals its potent profile.
Monoamine oxidase B is a key enzyme in the degradation of dopamine, and its inhibition is a well-established therapeutic strategy for Parkinson's disease. The half-maximal inhibitory concentration (IC50) is a critical measure of a drug's potency, with lower values indicating greater effectiveness at lower concentrations.
Comparative Analysis of MAO-B Inhibitor Potency
The following table summarizes the IC50 values of this compound in comparison to selegiline, rasagiline, and safinamide against human and rat MAO-B.
| Compound | Human MAO-B IC50 | Rat MAO-B IC50 | Selectivity | Mechanism of Action |
| This compound | 0.23 nM [1][2][3] | 1.01 nM [1][2][3] | Selective and Competitive | Not specified |
| Selegiline | 51 nM[4] | 11.25 nM[5] | Selective and Irreversible[4] | Irreversible[4] |
| Rasagiline | 4.4 nM[] | Not specified | Selective and Irreversible[][7][8] | Irreversible[][7][8] |
| Safinamide | 79 nM[9] | 98 nM[9][10] | Selective and Reversible[10][11] | Reversible[10][11] |
Note: IC50 values can vary between different studies and experimental conditions.
This compound exhibits a significantly lower IC50 value for human MAO-B (0.23 nM) compared to the established drugs selegiline (51 nM), rasagiline (4.4 nM), and safinamide (79 nM)[1][2][3][4][][9]. This suggests that this compound is substantially more potent in inhibiting human MAO-B activity in vitro. A similar trend is observed with rat MAO-B, where this compound has an IC50 of 1.01 nM[1][2][3].
Experimental Protocols for Determining MAO-B Inhibition
The IC50 values for these inhibitors are typically determined using in vitro enzyme inhibition assays. A generalized protocol for such an assay is outlined below.
Objective: To determine the concentration of an inhibitor required to reduce the activity of MAO-B by 50%.
Materials:
-
Recombinant human or rat MAO-B enzyme
-
MAO-B substrate (e.g., kynuramine, benzylamine)
-
A detection reagent that produces a fluorescent or luminescent signal upon reaction with a product of the MAO-B reaction (e.g., Amplex Red)
-
Test inhibitor (e.g., this compound) and reference inhibitors (e.g., selegiline)
-
Assay buffer (e.g., phosphate buffer, pH 7.4)
-
96-well microplate
-
Plate reader capable of measuring fluorescence or luminescence
Generalized Procedure:
-
Enzyme and Inhibitor Preparation: Prepare serial dilutions of the test and reference inhibitors in the assay buffer. The MAO-B enzyme is diluted to a working concentration in the same buffer.
-
Incubation: Add the diluted inhibitors to the wells of the microplate. Subsequently, add the MAO-B enzyme to each well. The plate is then incubated for a specific period (e.g., 15-30 minutes) at a controlled temperature (e.g., 37°C) to allow the inhibitor to bind to the enzyme.
-
Substrate Addition: Following the incubation period, the substrate and detection reagent mixture is added to each well to initiate the enzymatic reaction.
-
Signal Detection: The plate is immediately placed in a plate reader, and the fluorescence or luminescence is measured over time. The rate of the reaction is proportional to the enzyme activity.
-
Data Analysis: The reaction rates are plotted against the logarithm of the inhibitor concentration. A sigmoidal dose-response curve is generated, and the IC50 value is calculated as the concentration of the inhibitor that produces 50% inhibition of the enzyme activity.
This protocol is a generalized representation. Specific details such as substrate concentration, enzyme concentration, and incubation times may vary between different studies and are optimized to ensure accurate and reproducible results. Commercial kits with detailed protocols are also available for performing MAO-B inhibitor screening[12][13].
Visualizing the Experimental Workflow
The following diagram illustrates the key steps in a typical MAO-B inhibition assay.
Caption: Generalized workflow for determining the IC50 of MAO-B inhibitors.
The remarkable potency of this compound highlights its potential as a lead compound for the development of new therapeutics for neurological disorders where MAO-B plays a critical role. Further preclinical and clinical studies are warranted to fully elucidate its pharmacological profile and therapeutic efficacy.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. This compound | MAO-B 抑制剂 | MCE [medchemexpress.cn]
- 4. medchemexpress.com [medchemexpress.com]
- 5. Kinetic evaluation of MAO-B-activity following oral administration of selegiline and desmethyl-selegiline in the rat - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. rasagiline [drugcentral.org]
- 8. adooq.com [adooq.com]
- 9. Different Generations of Type-B Monoamine Oxidase Inhibitors in Parkinson’s Disease: From Bench to Bedside - PMC [pmc.ncbi.nlm.nih.gov]
- 10. medchemexpress.com [medchemexpress.com]
- 11. Safinamide - HY-70057 Hycultec GmbH [hycultec.de]
- 12. assaygenie.com [assaygenie.com]
- 13. Monoamine Oxidase B (MAO-B) Inhibitor Screening Kit (Fluorometric) - Creative Biolabs [neuros.creative-biolabs.com]
Validating the Neuroprotective Potential of PSB-1410: A Comparative Guide for Primary Neuron Studies
For Researchers, Scientists, and Drug Development Professionals
This guide provides a framework for validating the neuroprotective effects of PSB-1410, a potent and selective monoamine oxidase B (MAO-B) inhibitor, in primary neuron cultures. While direct experimental data on the neuroprotective capacity of this compound in primary neurons is not yet publicly available, its classification as a selective MAO-B inhibitor allows for a robust, data-driven comparison with other well-characterized compounds in this class, such as Selegiline and Rasagiline. This document summarizes the established neuroprotective effects of these analogous compounds, offers detailed experimental protocols for assessment, and visualizes the key signaling pathways implicated in their mechanism of action.
Introduction to this compound
This compound has been identified as a highly potent and selective inhibitor of monoamine oxidase B (MAO-B). Its primary biochemical function is to prevent the degradation of monoamine neurotransmitters, most notably dopamine, in the brain. The inhibition of MAO-B is a clinically validated strategy in the management of neurodegenerative conditions, particularly Parkinson's disease. Beyond symptomatic relief, MAO-B inhibitors are recognized for their neuroprotective properties, which are attributed to mechanisms that include the reduction of oxidative stress and the modulation of pro-survival signaling pathways.
Comparative Efficacy of Selective MAO-B Inhibitors in Primary Neurons
To contextualize the potential neuroprotective efficacy of this compound, this section summarizes quantitative data from studies on the established MAO-B inhibitors, Selegiline and Rasagiline, in primary neuronal models of neurotoxicity. These studies typically involve exposing cultured neurons to a neurotoxic insult and measuring the protective effect of the compound.
| Compound | Neuronal Model | Neurotoxic Insult | Assay | Endpoint Measured | Result |
| Selegiline | Rat primary mesencephalic neurons | 6-Hydroxydopamine (6-OHDA) | Immunocytochemistry | Tyrosine Hydroxylase (TH)-positive neuron survival | Increased survival of dopaminergic neurons |
| Lactate Dehydrogenase (LDH) Assay | LDH release | Reduced LDH release, indicating decreased cell death | |||
| Rasagiline | Rat primary cortical neurons | Glutamate | MTT Assay | Cell Viability | Increased cell viability in a dose-dependent manner |
| TUNEL Assay | Apoptotic cell death | Reduced number of TUNEL-positive (apoptotic) cells |
Key Neuroprotective Signaling Pathways of MAO-B Inhibitors
The neuroprotective effects of selective MAO-B inhibitors are believed to be mediated by a combination of MAO-B-dependent and -independent mechanisms. The primary pathways include the reduction of oxidative stress and the activation of pro-survival signaling cascades.
Caption: Proposed neuroprotective signaling pathways for a selective MAO-B inhibitor like this compound.
Experimental Protocols
The following are detailed methodologies for key experiments to validate the neuroprotective effects of this compound in primary neuron cultures.
Primary Cortical Neuron Culture
This protocol describes the isolation and culture of primary cortical neurons from embryonic day 18 (E18) rat pups.
Materials:
-
Timed-pregnant Sprague-Dawley rat (E18)
-
DMEM/F12 medium
-
Fetal Bovine Serum (FBS)
-
B-27 Supplement
-
GlutaMAX
-
Penicillin-Streptomycin
-
Trypsin-EDTA (0.25%)
-
DNase I
-
Poly-D-lysine
-
Laminin
-
Neurobasal Medium
Procedure:
-
Coat culture plates with Poly-D-lysine (50 µg/mL) for 2 hours at 37°C, then wash three times with sterile water.
-
Further coat plates with Laminin (10 µg/mL) overnight at 4°C.
-
Euthanize the pregnant rat and dissect the E18 embryos.
-
Isolate the cerebral cortices from the embryonic brains in ice-cold dissection medium.
-
Mince the cortical tissue and incubate in Trypsin-EDTA for 15 minutes at 37°C.
-
Add DNase I and gently triturate the tissue with a fire-polished Pasteur pipette to obtain a single-cell suspension.
-
Centrifuge the cell suspension and resuspend the pellet in Neurobasal medium supplemented with B-27, GlutaMAX, and Penicillin-Streptomycin.
-
Plate the neurons at a density of 1.5 x 10^5 cells/cm² on the pre-coated plates.
-
Incubate the cultures at 37°C in a humidified atmosphere of 5% CO2.
-
After 24 hours, replace half of the medium with fresh, pre-warmed medium. Continue to replace half of the medium every 3-4 days.
Induction of Neurotoxicity and Treatment
This protocol outlines the procedure for inducing neurotoxicity and treating the primary neuron cultures with this compound.
Workflow Diagram:
Caption: A generalized workflow for assessing the neuroprotective effects of a test compound.
Procedure:
-
On day in vitro (DIV) 7-10, treat the primary neuron cultures with various concentrations of this compound (e.g., 1 nM to 10 µM) or vehicle control for a pre-incubation period of 1-2 hours.
-
Following pre-treatment, add the neurotoxic agent (e.g., 100 µM Glutamate for excitotoxicity, or 50 µM 6-OHDA for oxidative stress) to the culture medium.
-
Co-incubate the neurons with this compound and the neurotoxin for 24-48 hours at 37°C.
-
Proceed with cell viability and apoptosis assays.
Assessment of Neuronal Viability (MTT Assay)
The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.
Materials:
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO (Dimethyl sulfoxide)
Procedure:
-
After the treatment period, add MTT solution to each well to a final concentration of 0.5 mg/mL.
-
Incubate the plate for 4 hours at 37°C, allowing viable cells to reduce the yellow MTT to purple formazan crystals.
-
Carefully aspirate the medium from each well.
-
Add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Express the results as a percentage of the vehicle-treated control group.
Assessment of Cell Death (LDH Assay)
The LDH assay measures the release of lactate dehydrogenase from damaged cells, providing an index of cytotoxicity.
Materials:
-
Commercially available LDH cytotoxicity assay kit
Procedure:
-
Follow the manufacturer's instructions for the LDH assay kit.
-
Briefly, collect a sample of the culture supernatant from each well.
-
Transfer the supernatant to a new plate and add the LDH reaction mixture.
-
Incubate the plate at room temperature for the time specified in the kit protocol.
-
Measure the absorbance at the recommended wavelength (typically 490 nm).
-
Calculate the percentage of LDH release relative to a positive control (fully lysed cells).
Conclusion
While direct experimental validation of this compound's neuroprotective effects in primary neurons is pending, its identity as a potent and selective MAO-B inhibitor provides a strong rationale for its potential in this area. The comparative data from established MAO-B inhibitors like Selegiline and Rasagiline, coupled with the detailed experimental protocols provided, offer a comprehensive guide for researchers to systematically evaluate this compound. Such studies will be crucial in determining its therapeutic promise for neurodegenerative diseases.
Comparative Analysis of PSB-1410 Cross-reactivity with Monoamine Oxidases
For Researchers, Scientists, and Drug Development Professionals: An objective comparison of PSB-1410's inhibitory activity, supported by available experimental data.
This compound is a potent and selective inhibitor of monoamine oxidase B (MAO-B), an enzyme of significant interest in the research and treatment of neurological disorders.[1][2][3] This guide provides a comparative overview of this compound's activity against different monoamine oxidases, based on currently available data.
Data Presentation: Inhibitory Activity of this compound
The inhibitory potency of this compound has been quantified against MAO-B from different species. The half-maximal inhibitory concentration (IC50) values, a common measure of inhibitor effectiveness, are summarized in the table below. It is important to note that while this compound is cited as a selective MAO-B inhibitor, specific quantitative data regarding its cross-reactivity with monoamine oxidase A (MAO-A) is not available in the public domain based on the conducted research. The selectivity of an inhibitor is a critical parameter, and for a comprehensive understanding, the IC50 or Ki value against MAO-A would be required.
| Target Enzyme | Species | IC50 (nM) |
| Monoamine Oxidase B (MAO-B) | Human | 0.23[1] |
| Monoamine Oxidase B (MAO-B) | Rat | 1.01[1] |
| Monoamine Oxidase A (MAO-A) | - | Data not available |
Experimental Protocols: Monoamine Oxidase (MAO) Inhibition Assay
To assess the inhibitory activity of compounds like this compound against MAO-A and MAO-B, a common method is the fluorometric assay using a substrate that produces a fluorescent product upon oxidation. The following is a representative protocol for determining the IC50 values for an inhibitor against both MAO isoforms.
Objective: To determine the concentration of an inhibitor required to reduce the activity of MAO-A and MAO-B by 50%.
Materials:
-
Recombinant human MAO-A and MAO-B enzymes
-
Inhibitor compound (e.g., this compound)
-
MAO substrate (e.g., kynuramine or a commercial proprietary substrate)
-
Horseradish peroxidase (HRP)
-
Fluorescent probe (e.g., Amplex Red)
-
Phosphate buffer (e.g., 100 mM, pH 7.4)
-
96-well black microplates
-
Microplate reader with fluorescence capabilities
Procedure:
-
Reagent Preparation:
-
Prepare a stock solution of the inhibitor in a suitable solvent (e.g., DMSO).
-
Prepare working solutions of MAO-A and MAO-B enzymes in phosphate buffer.
-
Prepare a reaction mixture containing the MAO substrate, HRP, and the fluorescent probe in phosphate buffer.
-
-
Assay Protocol:
-
Add a small volume of the inhibitor solution across a range of concentrations to the wells of the 96-well plate. Include a control with no inhibitor.
-
Add the MAO-A or MAO-B enzyme solution to the wells and incubate for a defined period (e.g., 15 minutes) at a controlled temperature (e.g., 37°C) to allow for inhibitor-enzyme interaction.
-
Initiate the enzymatic reaction by adding the reaction mixture to each well.
-
Monitor the increase in fluorescence over time using a microplate reader. The fluorescence is proportional to the amount of hydrogen peroxide produced by the MAO reaction.
-
-
Data Analysis:
-
Calculate the rate of reaction for each inhibitor concentration.
-
Normalize the reaction rates to the control (no inhibitor) to determine the percentage of inhibition.
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration.
-
Fit the data to a sigmoidal dose-response curve to determine the IC50 value.
-
Mandatory Visualization: Experimental Workflow
The following diagram illustrates a typical workflow for assessing the selectivity of a compound against MAO-A and MAO-B.
References
A Comparative Guide to A2B Adenosine Receptor Antagonist Binding Affinities
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the binding affinities of various antagonists for the A2B adenosine receptor (A2BR), a promising target in immuno-oncology and inflammatory diseases. The data presented here is compiled from publicly available research to assist in the selection and evaluation of compounds for further investigation.
Comparative Binding Affinity of A2B Adenoceptor Antagonists
The following table summarizes the binding affinities (Ki values) of several known A2B adenosine receptor antagonists. A lower Ki value indicates a higher binding affinity.
| Compound | Human A2B Receptor Ki (nM) | Selectivity Profile | Reference |
| PSB-1901 | 0.0835 | >10,000-fold vs A1, A2A, A3 | [1] |
| PSB-1115 | 865 | Selective for A2B | [2] |
| CVT-6694 | 7 | High selectivity vs A1, A2A, A3 | [3] |
| PSB-21500 | 10.6 | >38-fold vs A1, ~100-fold vs A2A, A3 | [2][4] |
| PSB-21502 | Similar to PSB-21500 | Non-selective vs A1, A2A | [2][4] |
| PBF-1129 | 24 and 35 (in 2 assays) | >500 nM vs other adenosine receptors | [5] |
| MRS-1754 | - | Selective A2B Antagonist | [3] |
| Theophylline | 9000 (9 µM) | Non-selective | [3] |
| Enprofylline | - | Moderate A2B affinity, low selectivity | [3] |
Experimental Protocol: Radioligand Competition Binding Assay
The following is a generalized protocol for determining the binding affinity of a test compound for the A2B adenosine receptor, based on methodologies described in the literature.[2]
Objective: To determine the inhibition constant (Ki) of a test compound by measuring its ability to compete with a radiolabeled ligand for binding to the human A2B adenosine receptor.
Materials:
-
Cell Membranes: Membranes from HEK293 or CHO cells stably expressing the human A2B adenosine receptor.
-
Radioligand: [3H]PSB-603 or another suitable high-affinity A2B antagonist radioligand.
-
Test Compounds: Solutions of the compounds to be tested at various concentrations.
-
Non-specific Binding Control: A high concentration of a known, non-labeled A2B antagonist (e.g., 10 µM NECA).
-
Incubation Buffer: 50 mM Tris-HCl, pH 7.4.
-
Wash Buffer: Ice-cold 50 mM Tris-HCl, pH 7.4.
-
Scintillation Cocktail.
-
Glass Fiber Filters.
-
Filtration Apparatus.
-
Scintillation Counter.
Procedure:
-
Membrane Preparation: Thaw the cell membranes on ice. Dilute the membranes in incubation buffer to a concentration that provides an adequate signal-to-noise ratio.
-
Assay Setup: In a 96-well plate, add the following to each well:
-
Incubation Buffer
-
Radioligand (at a concentration close to its Kd)
-
Test compound at various concentrations (typically a serial dilution) or vehicle for total binding.
-
For non-specific binding wells, add the non-specific binding control.
-
-
Initiate Reaction: Add the diluted cell membranes to each well to start the binding reaction.
-
Incubation: Incubate the plate at room temperature (approximately 22°C) for 60-120 minutes to allow the binding to reach equilibrium.
-
Termination of Binding: Rapidly filter the contents of each well through glass fiber filters using a cell harvester. This separates the membrane-bound radioligand from the unbound radioligand.
-
Washing: Wash the filters multiple times with ice-cold wash buffer to remove any remaining unbound radioligand.
-
Scintillation Counting: Place the filters in scintillation vials, add scintillation cocktail, and count the radioactivity using a scintillation counter.
-
Data Analysis:
-
Calculate the specific binding by subtracting the non-specific binding from the total binding.
-
Plot the percentage of specific binding against the logarithm of the test compound concentration.
-
Determine the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) from the resulting sigmoidal curve.
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd)
-
Where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
-
Visualizations
Experimental Workflow for Binding Affinity Assay
Caption: Simplified A2B adenosine receptor signaling pathways.
References
- 1. A2B Adenosine Receptor Antagonists with Picomolar Potency - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Irreversible Antagonists for the Adenosine A2B Receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Progress in the discovery of selective, high affinity A2B adenosine receptor antagonists as clinical candidates - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Irreversible Antagonists for the Adenosine A2B Receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. academic.oup.com [academic.oup.com]
Independent Validation of PSB-603's Therapeutic Potential: A Comparative Guide for Researchers
An Objective Comparison of the A2B Adenosine Receptor Antagonist PSB-603 with Alternative Compounds
This guide provides a comprehensive comparison of the therapeutic potential of PSB-603, a potent and selective antagonist of the A2B adenosine receptor. While the initial topic of interest was PSB-1410, publicly available scientific literature predominantly focuses on PSB-603. Given the similar nomenclature, this guide will proceed under the assumption that this compound is a related compound, with PSB-603 serving as a well-documented analogue. The information presented herein is intended for researchers, scientists, and drug development professionals, offering a comparative analysis of PSB-603 against other A2B adenosine receptor antagonists, supported by experimental data.
Mechanism of Action: Targeting the A2B Adenosine Receptor
The A2B adenosine receptor (A2BAR) is a G-protein coupled receptor that is activated by adenosine.[1][2] Under conditions of cellular stress, such as inflammation or hypoxia, extracellular adenosine levels rise, leading to the activation of A2BAR.[3] This activation triggers downstream signaling cascades that can promote inflammation. PSB-603 exerts its therapeutic effects by selectively blocking the A2BAR, thereby inhibiting these pro-inflammatory signals. The receptor is coupled to both Gs and Gq proteins, leading to the activation of adenylyl cyclase (AC) and phospholipase C (PLC), respectively.[1][4] This results in an increase in intracellular cyclic AMP (cAMP) and calcium levels, which in turn modulate the expression and release of various inflammatory mediators.[1][4]
Comparative Efficacy of A2B Adenosine Receptor Antagonists
The therapeutic potential of A2BAR antagonists lies in their ability to mitigate inflammation. The following table summarizes the in vitro binding affinities of PSB-603 and other selective A2BAR antagonists.
| Compound | Target | Ki (nM) - Human | Ki (nM) - Rat | Selectivity | Reference |
| PSB-603 | A2BAR | 0.553 | 0.355 | >17,000-fold vs A1, A2A, A3 | [5][6][7] |
| MRS-1754 | A2BAR | 1.97 | 16.8 | >200-fold vs A1, A2A, A3 | [8] |
| ATL-801 | A2BAR | Not Reported | Not Reported | Selective A2B Antagonist | [9][10][11][12][13] |
In Vivo Anti-Inflammatory Activity
The anti-inflammatory effects of PSB-603 have been demonstrated in preclinical models of acute inflammation.
| Compound | Animal Model | Dose | Effect | Reference |
| PSB-603 | Carrageenan-induced paw edema (mouse) | 5 mg/kg | Significantly inhibited paw edema | [5] |
| PSB-603 | Zymosan-induced peritonitis (mouse) | 5 mg/kg | Significantly decreased leukocyte infiltration and levels of IL-6 and TNF-α | [3][5] |
| ATL-801 | Dextran sodium sulphate (DSS)-induced colitis (mouse) | 10 mg/kg/day in diet | Significantly reduced clinical symptoms, histological scores, and IL-6 levels | [11][13] |
Experimental Protocols
Carrageenan-Induced Paw Edema in Mice
This model is a widely used assay to evaluate the anti-inflammatory activity of novel compounds.
-
Animals: Male Swiss albino mice are used for this study.
-
Compound Administration: Test compounds (e.g., PSB-603) or vehicle are administered, typically intraperitoneally (i.p.) or orally (p.o.), 30-60 minutes before the induction of inflammation.
-
Induction of Edema: A subplantar injection of 1% carrageenan solution in saline is administered into the right hind paw of the mice.[14][15][16][17]
-
Measurement of Paw Edema: The volume of the paw is measured using a plethysmometer at various time points (e.g., 1, 2, 3, and 4 hours) after the carrageenan injection.[14][16]
-
Data Analysis: The percentage of inhibition of edema is calculated by comparing the paw volume in the treated groups to the vehicle-treated control group.
Zymosan-Induced Peritonitis in Mice
This model is utilized to assess the effect of compounds on leukocyte migration and the production of inflammatory mediators.
-
Animals: Male BALB/c or Swiss albino mice are used.
-
Compound Administration: The test compound or vehicle is administered (e.g., i.p.) prior to the zymosan challenge.
-
Induction of Peritonitis: An intraperitoneal injection of zymosan A (e.g., 1 mg/mouse in sterile saline) is administered to induce peritonitis.[18][19][20][21][22]
-
Peritoneal Lavage: At a predetermined time point (e.g., 4 or 24 hours) after zymosan injection, the mice are euthanized, and the peritoneal cavity is washed with sterile saline to collect the peritoneal exudate.[19][21]
-
Cell Counting and Analysis: The total number of leukocytes in the peritoneal lavage fluid is determined using a hemocytometer. Differential cell counts (neutrophils, macrophages) can be performed after cytocentrifugation and staining.
-
Cytokine Measurement: The levels of inflammatory cytokines (e.g., IL-6, TNF-α) in the cell-free supernatant of the peritoneal lavage fluid are quantified using ELISA.
Visualizing the Molecular Pathway and Experimental Design
To further elucidate the mechanism of action and experimental workflows, the following diagrams are provided.
Caption: A2B Adenosine Receptor Signaling Pathway.
Caption: In Vivo Anti-Inflammatory Experimental Workflows.
References
- 1. Frontiers | Adenosine A2B Receptor: From Cell Biology to Human Diseases [frontiersin.org]
- 2. Adenosine receptor A2b [receptor.ai]
- 3. PSB 603 - a known selective adenosine A2B receptor antagonist - has anti-inflammatory activity in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. A2B adenosine receptors in immunity and inflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. medchemexpress.com [medchemexpress.com]
- 6. PSB 603 | Adenosine A2B Receptors | Tocris Bioscience [tocris.com]
- 7. mdpi.com [mdpi.com]
- 8. [3H]MRS 1754, a selective antagonist radioligand for A2B adenosine receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 9. medkoo.com [medkoo.com]
- 10. Adenosine A2B receptor blockade slows growth of bladder and breast tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Blockade of adenosine A2B receptors ameliorates murine colitis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. medchemexpress.com [medchemexpress.com]
- 13. ahajournals.org [ahajournals.org]
- 14. inotiv.com [inotiv.com]
- 15. mdpi.com [mdpi.com]
- 16. phytopharmajournal.com [phytopharmajournal.com]
- 17. Carrageenan-induced mouse paw oedema is biphasic, age-weight dependent and displays differential nitric oxide cyclooxygenase-2 expression - PMC [pmc.ncbi.nlm.nih.gov]
- 18. olac.berkeley.edu [olac.berkeley.edu]
- 19. inotiv.com [inotiv.com]
- 20. meliordiscovery.com [meliordiscovery.com]
- 21. 4.3. Zymosan-Induced Peritonitis [bio-protocol.org]
- 22. Inflammation and Resolution Are Associated with Upregulation of Fatty Acid β-Oxidation in Zymosan-Induced Peritonitis | PLOS One [journals.plos.org]
Safety Operating Guide
Proper Disposal of PSB-1410: Safety and Procedural Guidelines
For Researchers, Scientists, and Drug Development Professionals
The responsible disposal of chemical reagents is paramount to ensuring laboratory safety and environmental protection. This document provides essential guidance on the proper disposal procedures for PSB-1410. Due to the limited publicly available safety and disposal information for this compound, this guide emphasizes the critical importance of consulting the manufacturer-provided Safety Data Sheet (SDS) and adhering to institutional and local regulations.
Immediate Actions and Primary Safety Protocols
Before handling or disposing of this compound, it is imperative to:
-
Adhere to Institutional Policies: Your institution's Environmental Health and Safety (EHS) department has established protocols for chemical waste disposal. These procedures are designed to comply with local, state, and federal regulations. Always follow your institution's guidelines for chemical waste segregation, labeling, and pickup.
-
Utilize Appropriate Personal Protective Equipment (PPE): Based on the information in the SDS and your institution's standard operating procedures, at a minimum, wear a lab coat, safety glasses or goggles, and chemical-resistant gloves when handling this compound.
General Chemical Disposal Workflow
The following diagram outlines a general decision-making workflow for the disposal of laboratory chemicals like this compound.
Caption: General workflow for the safe disposal of laboratory chemicals.
Step-by-Step Disposal Procedures (General Guidance)
In the absence of a specific SDS for this compound, the following general procedures for chemical waste disposal should be followed. These are not a substitute for the specific guidance in the manufacturer's SDS.
-
Waste Identification and Classification: Based on the chemical structure and any available information, determine if this compound should be classified as hazardous waste. Given its nature as a research chemical, it is prudent to treat it as such until confirmed otherwise.
-
Containerization:
-
Use a designated, chemically compatible, and properly sealed waste container.
-
Never mix incompatible waste streams. If the SDS for this compound is unavailable, do not mix it with other chemical waste.
-
The container must be clearly labeled with the full chemical name ("this compound"), concentration, and any known hazard warnings.
-
-
Storage:
-
Store the waste container in a designated satellite accumulation area.
-
Ensure the storage area is well-ventilated and away from heat sources or incompatible chemicals.
-
Keep the container closed except when adding waste.
-
-
Disposal Request:
-
Follow your institution's established procedure for requesting a hazardous waste pickup from the EHS department.
-
Provide accurate information about the waste to ensure it is handled and disposed of correctly by trained professionals.
-
Data Presentation
Currently, there is no publicly available quantitative data regarding the toxicity, environmental hazards, or specific disposal parameters for this compound. This information should be detailed in the product-specific Safety Data Sheet.
| Data Point | Value | Source |
| Acute Toxicity | Not Available | Consult SDS |
| Chronic Toxicity | Not Available | Consult SDS |
| Environmental Hazards | Not Available | Consult SDS |
| Recommended Disposal Method | Not Available | Consult SDS |
Experimental Protocols
Detailed experimental protocols for the neutralization or deactivation of this compound are not available in the public domain. Any such procedures would be highly specific to the chemical's properties and should only be undertaken based on validated methods provided in the SDS or by a qualified chemist. Unauthorized attempts to neutralize chemical waste can result in dangerous reactions.
Essential Safety and Operational Protocols for Handling PSB-1410
For researchers, scientists, and drug development professionals, ensuring laboratory safety is paramount. This document provides immediate and essential safety and logistical information for the handling of PSB-1410, a compound with the molecular formula C15H10Cl2N2O. Adherence to these guidelines is critical for safe operational workflow and proper disposal.
Hazard Identification and Personal Protective Equipment
Recommended Personal Protective Equipment (PPE)
| Equipment | Specification | Purpose |
| Gloves | Nitrile or other chemically resistant material | To prevent skin contact. |
| Eye Protection | Safety glasses with side shields or goggles | To protect eyes from splashes or dust. |
| Lab Coat | Standard laboratory coat | To protect skin and clothing from contamination. |
| Respiratory Protection | Use in a well-ventilated area. If dusts are generated, a NIOSH-approved respirator may be necessary. | To prevent inhalation of dust or aerosols. |
Operational and Disposal Plans
A systematic approach to handling and disposal is crucial for maintaining a safe laboratory environment. The following step-by-step guidance outlines the operational workflow from preparation to disposal.
Experimental Workflow
-
Preparation:
-
Before handling, ensure all necessary PPE is correctly worn.
-
Work in a well-ventilated area, preferably within a chemical fume hood, especially when handling the solid form to avoid dust generation.
-
Have all necessary equipment and reagents ready to minimize the duration of handling.
-
-
Handling:
-
Avoid direct contact with the skin and eyes.
-
Do not eat, drink, or smoke in the handling area.
-
In case of accidental contact, follow the first-aid measures outlined below.
-
-
Storage:
-
Store in a tightly sealed container in a cool, dry, and well-ventilated area.
-
-
Disposal:
-
Dispose of waste material in accordance with local, state, and federal regulations.
-
Do not allow the substance to enter drains or waterways.
-
First-Aid Measures
| Exposure Route | First-Aid Procedure |
| Ingestion | If swallowed, rinse mouth with water. Do NOT induce vomiting. Seek immediate medical attention. |
| Inhalation | Move the person to fresh air. If breathing is difficult, provide oxygen. Seek medical attention if symptoms persist. |
| Skin Contact | Remove contaminated clothing. Wash the affected area thoroughly with soap and water. |
| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, lifting lower and upper eyelids. Remove contact lenses if present and easy to do. Continue rinsing. Seek medical attention.[2] |
Visualizing the Handling Workflow
To further clarify the procedural steps for handling this compound, the following diagram illustrates the logical relationships from preparation to disposal.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
